2-Formyl-5-(trifluoromethyl)phenylboronic acid
Description
Properties
IUPAC Name |
[2-formyl-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEODBDFMVYZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676696 | |
| Record name | [2-Formyl-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-94-8 | |
| Record name | B-[2-Formyl-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Formyl-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Formyl-5-(trifluoromethyl)phenyl boronic acid | |
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Foundational & Exploratory
2-Formyl-5-(trifluoromethyl)phenylboronic acid CAS number
An In-Depth Technical Guide to 2-Formyl-5-(trifluoromethyl)phenylboronic acid: A Keystone Building Block in Modern Medicinal Chemistry
Authored by a Senior Application Scientist
Introduction: In the landscape of contemporary drug discovery and organic synthesis, the strategic deployment of highly functionalized building blocks is paramount. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, a reagent of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and key applications, with a particular focus on the mechanistic rationale behind its utility and the practicalities of its experimental use.
Core Properties and Structural Attributes
This compound, identified by the CAS number 1204580-94-8 , is a crystalline solid at room temperature.[1][2][3] Its molecular structure is characterized by a phenyl ring substituted with a boronic acid group, a formyl (aldehyde) group, and a trifluoromethyl group. This unique combination of functional groups imparts a desirable balance of reactivity, stability, and modifiability, making it a versatile reagent in organic synthesis.
The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and the acidity of the boronic acid.[4][5] This electronic effect can enhance the rate and selectivity of certain cross-coupling reactions.[6] The ortho-formyl group provides a reactive handle for a wide array of subsequent chemical transformations, including reductive aminations, condensations, and oxidations, thereby expanding the synthetic possibilities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1204580-94-8 | [1][2][3][7] |
| Molecular Formula | C₈H₆BF₃O₃ | [1][2] |
| Molecular Weight | 217.94 g/mol | [1][8] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1][3] |
Safety and Handling: As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound. It is classified as a warning-level hazard, with H-statements indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.[1]
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through a two-step process starting from the corresponding bromobenzaldehyde.[4] This well-established route offers a reliable and scalable method for producing the desired boronic acid.
Synthetic Workflow
The general synthetic approach involves two key transformations:
-
Protection of the Aldehyde: The formyl group is first protected to prevent it from interfering with the subsequent lithium-halogen exchange and borylation steps. This is a critical consideration, as organolithium reagents readily add to aldehydes.
-
Lithium-Halogen Exchange and Borylation: The protected aryl bromide undergoes a lithium-halogen exchange followed by quenching with a trialkyl borate ester to form the boronic ester.
-
Deprotection and Hydrolysis: The protecting group is removed, and the boronic ester is hydrolyzed to afford the final this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation based on standard procedures for this class of compounds.[4]
Step 1: Protection of 2-Bromo-4-(trifluoromethyl)benzaldehyde
-
To a solution of 2-bromo-4-(trifluoromethyl)benzaldehyde in toluene are added ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Upon completion, the reaction is cooled, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected aldehyde.
Step 2: Borylation
-
The protected aldehyde is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium is added dropwise, and the reaction is stirred at -78°C for 1 hour.
-
Triisopropyl borate is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
Step 3: Hydrolysis and Deprotection
-
The reaction is quenched by the slow addition of aqueous hydrochloric acid.
-
The mixture is stirred vigorously for several hours to effect both hydrolysis of the boronic ester and deprotection of the aldehyde.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound make it a valuable reagent in several areas of chemical research, particularly in the synthesis of complex organic molecules for pharmaceutical applications.[9]
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions.[9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful method for constructing biaryl and related structures that are common motifs in drug candidates.[11][12] The electron-withdrawing trifluoromethyl group can favorably influence the reaction kinetics and yields.[6]
Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.
Antimicrobial Potential and Isomerization
Recent research has highlighted the potential of this compound as an antimicrobial agent.[4][5] In some solutions, this compound can undergo an intramolecular cyclization to form the corresponding 3-hydroxybenzoxaborole.[4] This cyclic isomer is structurally similar to Tavaborole (AN2690), an FDA-approved antifungal drug.[4][5] This isomerization is significant because benzoxaboroles are known to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis in microorganisms.[4][5]
The compound has shown moderate activity against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus.[4][5] Notably, its minimum inhibitory concentration (MIC) against Bacillus cereus was found to be lower than that of Tavaborole.[5] This suggests that 2-formylphenylboronic acids are a promising class of compounds for the development of new antibacterial agents.[4][5]
A Versatile Intermediate for Further Functionalization
Beyond its direct applications, the aldehyde functionality of this compound serves as a versatile synthetic handle for building more complex molecular architectures. This allows for its incorporation into a wide range of scaffolds through reactions such as:
-
Wittig reactions to form alkenes
-
Reductive amination to introduce amine functionalities
-
Condensation reactions with various nucleophiles
This versatility makes it an attractive starting material for the construction of combinatorial libraries for high-throughput screening in drug discovery programs.[9]
Conclusion
This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its unique combination of a reactive boronic acid, a modifiable formyl group, and an electron-withdrawing trifluoromethyl group provides chemists with a powerful tool for the synthesis of complex molecules. Its established role in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, coupled with its emerging potential as an antimicrobial agent, ensures its continued importance in both academic research and industrial drug development. The insights provided in this guide aim to equip researchers with the foundational knowledge to effectively and safely utilize this reagent in their synthetic endeavors.
References
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]
- 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed. [Link]
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Tocan. [Link]
- Mastering Cross-Coupling Reactions with Trifluoromethyl
- Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. Tocan. [Link]
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic
- CAS 1204580-94-8 | (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid. Alchem Pharmtech. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
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- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
An In-depth Technical Guide to 2-Formyl-5-(trifluoromethyl)phenylboronic Acid: Properties, Applications, and Protocols for Advanced Synthesis
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and reactive functional groups into molecular scaffolds is a cornerstone of innovation. 2-Formyl-5-(trifluoromethyl)phenylboronic acid, a trifunctional reagent, has emerged as a pivotal building block for synthesizing complex organic molecules. Its unique combination of a boronic acid moiety for cross-coupling, an electron-withdrawing trifluoromethyl group to enhance metabolic stability, and a reactive aldehyde for subsequent derivatization makes it an exceptionally valuable tool for drug discovery and development professionals.[1][2]
This technical guide provides a comprehensive overview of this compound, delving into its physicochemical properties, synthetic utility, and biological significance. We will explore its critical role in palladium-catalyzed cross-coupling reactions and provide a field-proven, detailed protocol for its application in the Suzuki-Miyaura coupling, a foundational reaction in modern synthetic chemistry.[3] This document is intended for researchers and scientists seeking to leverage this versatile compound in their synthetic endeavors.
Core Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a solid compound under standard conditions, characterized by the following key identifiers and properties.
| Property | Value | Source |
| Molecular Weight | 217.94 g/mol | |
| Molecular Formula | C₈H₆BF₃O₃ | [4] |
| CAS Number | 1204580-94-8 | [5][6] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage | Inert atmosphere, 2-8°C |
The presence of the trifluoromethyl group, a strong electron-withdrawing substituent, significantly increases the Lewis acidity of the boronic acid compared to its non-fluorinated analogues.[7][8] This electronic feature can influence its reactivity in cross-coupling reactions.
Synthesis and Structural Aspects
This compound is typically synthesized via a two-step process starting from the corresponding 2-bromo-4-(trifluoromethyl)benzaldehyde.[7] This procedure involves a metal-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic hydrolysis to yield the desired boronic acid.
An interesting structural characteristic of this molecule is its propensity to isomerize in certain solutions (e.g., DMSO, acetone, aqueous solutions) to form a cyclic 3-hydroxybenzoxaborole.[7][8] This equilibrium is significant, as the benzoxaborole scaffold is found in biologically active compounds, including the FDA-approved antifungal drug Tavaborole (AN2690).[7]
Key Applications in Drug Discovery and Organic Synthesis
The utility of this compound spans several key areas of chemical and pharmaceutical research.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This Nobel Prize-winning reaction is one of the most robust methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[2][3] The trifluoromethyl group can enhance the rate and selectivity of these couplings, while the formyl group's tolerance under many coupling conditions allows it to be preserved for later transformations.[2][3]
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Antimicrobial Potential
Research has demonstrated that this compound exhibits moderate to high antimicrobial activity.[7] It has shown efficacy against fungi like Candida albicans and Aspergillus niger, as well as bacteria such as Escherichia coli and Bacillus cereus.[7][8] This activity is hypothesized to stem from its cyclic isomer, 3-hydroxybenzoxaborole, which may inhibit the enzyme leucyl-tRNA synthetase (LeuRS), a mechanism used by the antifungal agent Tavaborole.[7][8] This makes the compound a promising starting point for the development of novel anti-infective agents.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling reaction using this compound with an aryl bromide.
Objective: To synthesize a biaryl compound by coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Causality Behind Choices:
-
Catalyst System: Pd(OAc)₂ is a common palladium precursor, and SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, making it effective for coupling a wide range of substrates.
-
Base: K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation without promoting significant protodeboronation, a common side reaction with electron-deficient boronic acids.[9]
-
Solvent: A mixture of dioxane and water is a standard solvent system. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitate the transmetalation step.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), potassium carbonate (1.5 mmol, 3.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4.0 mL) and degassed water (e.g., 1.0 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction's progress by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).[10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). The washes remove the base and other water-soluble impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the pure biaryl product.[10]
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place (2-8°C) to prevent degradation.
Conclusion
This compound stands out as a highly versatile and powerful reagent in the arsenal of synthetic and medicinal chemists. Its trifunctional nature allows for the efficient construction of complex molecular architectures through robust C-C bond formation, while simultaneously introducing a key fluorinated motif and a handle for further chemical elaboration. The demonstrated antimicrobial potential further broadens its appeal as a scaffold for drug discovery. By understanding its fundamental properties and applying optimized protocols like the one detailed in this guide, researchers can effectively unlock the full synthetic potential of this valuable building block.
References
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]
- 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed. [Link]
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- Base-free Suzuki–Miyaura cross-coupling reaction medi
- CAS 1204580-94-8 | (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid. Alchem Pharmtech. [Link]
- Mastering Cross-Coupling Reactions with Trifluoromethyl
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. [Link]
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2-Formyl-5-(trifluoromethyl)phenylboronic acid chemical properties
An In-depth Technical Guide to 2-Formyl-5-(trifluoromethyl)phenylboronic Acid: Properties, Reactivity, and Applications
Abstract
This compound is a bifunctional organoboron compound of significant interest in synthetic and medicinal chemistry. Characterized by the presence of a boronic acid, an aldehyde, and an electron-withdrawing trifluoromethyl group, this reagent serves as a versatile building block for the construction of complex molecular architectures. Its unique electronic properties lead to enhanced acidity and specific reactivity patterns, including a notable equilibrium with its cyclic benzoxaborole isomer in solution.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, structural features, reactivity, and applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions and its emerging role in the development of novel therapeutic agents.
Introduction
Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and exceptional utility in carbon-carbon bond-forming reactions such as the Nobel Prize-winning Suzuki-Miyaura coupling.[3][4][5] this compound (CAS No. 1204580-94-8) distinguishes itself within this class by incorporating three key functional groups onto a single phenyl ring:
-
A Boronic Acid Moiety [-B(OH)₂]: The reactive center for palladium-catalyzed cross-coupling reactions.
-
An Ortho-Formyl Group (-CHO): A reactive handle for further synthetic transformations such as reductive amination, oxidation, or olefination.[1]
-
A Meta-Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that significantly influences the molecule's electronic properties, acidity, and the metabolic stability of its derivatives.[1][4]
This unique combination makes it an invaluable reagent for generating molecular diversity and is particularly sought after in drug discovery pipelines for creating complex biaryl systems and other targeted therapeutics.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. It is typically supplied as a solid and requires specific storage conditions to maintain its integrity.[6]
| Property | Value | Source |
| CAS Number | 1204580-94-8 | [6][7][8][9] |
| Molecular Formula | C₈H₆BF₃O₃ | [6][8] |
| Molecular Weight | 217.94 g/mol | [6][8] |
| Physical Form | Solid | [6] |
| Purity | ≥95% | [6] |
| Storage Conditions | 2-8°C, under inert atmosphere | [6] |
| InChI Key | MUEODBDFMVYZAC-UHFFFAOYSA-N | [6][8] |
Molecular Structure
The molecular structure of this compound is foundational to its reactivity.
Caption: Molecular structure of this compound.
In the solid state, the molecule typically exists as a hydrogen-bonded dimer, a common structural motif for phenylboronic acids.[1]
Synthesis and Solution Behavior
Synthesis
This compound is commonly synthesized from the corresponding 2-bromo-4-(trifluoromethyl)benzaldehyde via a two-step process.[1] The typical procedure involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup to yield the final boronic acid.
Solution Equilibrium: Isomerization to Benzoxaborole
A critical chemical property of this molecule is its behavior in solution. In solvents like DMSO, acetone, and aqueous solutions, this compound undergoes an intramolecular cyclization to form a 3-hydroxybenzoxaborole isomer.[1][2] This equilibrium is significant as the cyclic form can exhibit distinct biological activities.[1] For instance, the antifungal drug Tavaborole (AN2690) is a benzoxaborole that acts by inhibiting leucyl-tRNA synthetase (LeuRS).[1] The cyclic isomer of the title compound is structurally similar and has been shown in docking studies to potentially bind to the active site of fungal LeuRS.[1][2]
Sources
- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]
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2-Formyl-5-(trifluoromethyl)phenylboronic acid structure
An In-depth Technical Guide to 2-Formyl-5-(trifluoromethyl)phenylboronic acid: Synthesis, Reactivity, and Applications
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern organic synthesis and drug discovery, the value of a chemical building block is measured by its versatility, reliability, and the unique chemical space it unlocks. This compound (CAS 1204580-94-8) is a quintessential example of such a high-value reagent. Its trifunctional architecture—a reactive aldehyde, a versatile boronic acid, and an electronically-influential trifluoromethyl group—presents a powerful toolkit for the synthetic chemist. This guide moves beyond a simple cataloging of facts. It is designed to provide researchers, from medicinal chemists to materials scientists, with a deep, mechanistic understanding of this compound. We will explore not just what it does, but why it behaves the way it does, grounding our discussion in field-proven insights and authoritative data to empower your research and development endeavors.
Core Physicochemical and Structural Characteristics
A molecule's reactivity is a direct consequence of its structure and electronic properties. Understanding these fundamentals is the first step toward mastering its application.
Key Properties at a Glance
The essential physicochemical data for this compound are summarized below, providing a foundational reference for experimental design.
| Property | Value | Reference(s) |
| CAS Number | 1204580-94-8 | [1][2][3] |
| Molecular Formula | C₈H₆BF₃O₃ | [2] |
| Molecular Weight | 217.94 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [3][4] |
| pKa | 5.67 ± 0.01 | [1] |
The Duality of Structure: Solid-State Dimerization and Solution-State Equilibrium
One of the most fascinating features of this molecule is its structural dynamism. In the solid state, X-ray crystallography reveals that it exists as a centrosymmetric dimer, a common structural motif for phenylboronic acids driven by intermolecular hydrogen bonding between the boronic acid groups.[1]
However, in solution (particularly in DMSO, acetone, and aqueous environments), it engages in a critical equilibrium. The molecule undergoes an intramolecular cyclization to form a 3-hydroxybenzoxaborole isomer.[1][5][6] This isomerization is not a mere curiosity; it is central to its biological activity. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly increases the Lewis acidity of the boron center, which facilitates this cyclization and results in a remarkably low pKa compared to other substituted phenylboronic acids.[1][5]
Caption: Solution-state equilibrium between open and cyclic forms.
Synthesis and Characterization Pathway
Reliable access to high-purity material is paramount for reproducible research. This section outlines the established synthetic route and analytical validation methods.
Retrosynthetic Analysis and Workflow
The most common and efficient synthesis proceeds from the corresponding commercially available bromobenzaldehyde via a two-step sequence.[1] The strategy involves a halogen-metal exchange to create a nucleophilic aryl species, which is then trapped with a borate ester. Subsequent hydrolysis yields the target boronic acid.
Caption: High-level synthetic workflow.
Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure based on established methodologies for arylboronic acid synthesis.[1]
Materials:
-
2-Bromo-5-(trifluoromethyl)benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric Acid (2 M)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C after the addition is complete. Causality Note: This low temperature is critical to prevent side reactions and ensure efficient lithium-halogen exchange over other potential pathways.
-
Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C. After addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis (Workup): Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol or hexanes/ethyl acetate).
Analytical Characterization
Validation of the final product's identity and purity is essential.
-
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are used to confirm the structure. The ¹⁹F NMR will show a singlet characteristic of the -CF₃ group, while the ¹¹B NMR chemical shift is indicative of a tri-coordinated boronic acid.[7]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Fragmentation patterns can offer further structural proof.
-
Elemental Analysis: Confirms the elemental composition (C, H) of the synthesized compound.
Key Synthetic Transformations
The utility of this reagent stems from its ability to participate in a range of powerful C-C and C-N bond-forming reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
This is arguably the most important reaction for arylboronic acids.[8][9] It enables the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials. The electron-withdrawing -CF₃ group can influence the transmetalation step of the catalytic cycle, sometimes requiring slightly modified conditions for optimal yield.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
To a flask, add this compound (1.2 eq), the aryl halide (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).[11][12]
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol).
-
Heat the mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the product via column chromatography.
The Petasis Borono-Mannich Reaction
The Petasis reaction is a powerful multicomponent reaction that forms substituted amines from an amine, a carbonyl compound, and an organoboronic acid.[13][14] While our title compound is a suitable substrate, it is crucial to recognize that electron-deficient arylboronic acids can exhibit lower reactivity.[15][16] The choice of solvent (e.g., hexafluoroisopropanol) or elevated temperatures may be necessary to drive the reaction to completion.[17]
Caption: Logical flow of the multicomponent Petasis reaction.
Applications in Life Sciences
The unique combination of functional groups makes this compound a valuable precursor for biologically active molecules.
Antimicrobial and Antifungal Potential
Research has demonstrated that this compound possesses notable antimicrobial properties.[1] Its activity is intrinsically linked to its ability to cyclize into the benzoxaborole form. This cyclic isomer is believed to act as an inhibitor of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][5][6] By forming a stable adduct with the enzyme's editing site, it effectively halts microbial growth. This mechanism is shared by the FDA-approved antifungal drug Tavaborole (AN2690).[5]
Summary of In Vitro Antimicrobial Activity
| Organism | Activity Level | Reported MIC (µg/mL) | Reference(s) |
| Candida albicans | Moderate | - | [1][5] |
| Aspergillus niger | High | - | [1][5] |
| Escherichia coli | High | - | [1][5] |
| Bacillus cereus | High | Lower than Tavaborole | [1][5] |
Note: Specific MIC values were not fully detailed in all abstracts, but relative activity was consistently reported.
Role in Medicinal Chemistry Scaffolding
Beyond its intrinsic activity, the compound serves as a foundational scaffold. The -CF₃ group is a bioisostere for several groups and is frequently added to drug candidates to enhance properties like:
-
Metabolic Stability: Blocking sites of oxidative metabolism.[8]
-
Lipophilicity: Improving membrane permeability.
-
Binding Affinity: Through favorable electrostatic interactions.[18]
The dual reactivity of the boronic acid and formyl groups allows for the divergent synthesis of complex chemical libraries for screening against various therapeutic targets.[8][19]
Safety and Handling Protocol
As with any active chemical reagent, adherence to strict safety protocols is non-negotiable.
GHS Hazard Information
The compound is classified with a GHS07 warning pictogram.[4][20]
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[20][21]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20][21]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon). Recommended storage temperature is 2-8 °C to ensure long-term stability.[4]
-
Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant.[21][22]
Conclusion
This compound is far more than a simple reagent; it is a strategic tool for molecular innovation. Its solution-state equilibrium is key to its biological activity, while its trifunctional nature provides a platform for complex synthetic endeavors, from Suzuki couplings to multicomponent reactions. By understanding the causality behind its reactivity and adhering to rigorous handling protocols, researchers can fully leverage its potential to construct the next generation of pharmaceuticals, advanced materials, and other high-value chemical entities.
References
- Dziadek, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. [Link][1][7]
- National Center for Biotechnology Information. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed. [Link][6]
- Li, G., et al. (2021). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. Molecules. [Link][16]
- Organic Chemistry Portal. (n.d.). Petasis Reaction. Organic Chemistry Portal. [Link][14]
- Wikipedia. (n.d.). Petasis reaction. Wikipedia. [Link][15]
- Pyne, S. G., & Yin, W. (2021). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Molecules. [Link][17]
- Tran, U. P. N., et al. (2020). Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link][12]
- Asad, M., et al. (2021). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules. [Link][13]
- Dziadek, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link][8]
- Fernandes, C., et al. (2021).
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2-Formyl-5-(trifluoromethyl)phenylboronic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key building block in modern medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. We will delve into the predominant synthesis methodology, explore alternative strategies, and discuss the critical experimental parameters that ensure high yield and purity. The causality behind experimental choices is explained, grounding the protocols in established chemical principles.
Introduction: Strategic Importance of this compound
This compound (CAS No. 1204580-94-8) is a bifunctional reagent of significant interest in organic synthesis.[1][2] Its utility stems from the orthogonal reactivity of its two functional groups: the boronic acid moiety, which is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and the formyl (aldehyde) group, which serves as a versatile handle for a myriad of transformations such as reductive amination, Wittig reactions, and condensations.[3]
The presence of a trifluoromethyl (-CF3) group at the 5-position is particularly noteworthy. The -CF3 group is a crucial substituent in pharmaceutical design, known for its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity by acting as a strong electron-withdrawing group.[4] This electronic effect also increases the Lewis acidity of the boronic acid, which can influence its reactivity in coupling reactions.[4][5] Consequently, this molecule is an invaluable precursor for synthesizing complex, fluorine-containing scaffolds for drug discovery and advanced materials.[6]
This guide will focus primarily on the most common and reliable synthesis pathway, proceeding from a commercially available halogenated precursor.
Primary Synthesis Pathway: Halogen-Metal Exchange and Borylation
The most direct and widely cited method for preparing this compound involves a classical halogen-metal exchange followed by quenching with a boron electrophile.[5] This strategy is efficient and relies on well-understood organometallic principles. The general transformation is outlined below.
Mechanistic Considerations and Rationale
The synthesis begins with 2-bromo-4-(trifluoromethyl)benzaldehyde. The choice of this starting material is strategic; the bromine atom serves as a handle for lithiation, while the aldehyde must be protected to prevent its reaction with the highly nucleophilic organolithium intermediate that will be formed.
Step 1: Acetal Protection of the Aldehyde: The formyl group is highly electrophilic and would be readily attacked by the organolithium reagent intended to form the boronic acid. To prevent this, it is protected as a diethyl acetal. This is a standard procedure using ethanol in the presence of an acid catalyst. The acetal is stable under the strongly basic and nucleophilic conditions of the subsequent lithiation step.
Step 2: Lithium-Halogen Exchange: At a cryogenic temperature (-78 °C), a strong organolithium base, typically n-butyllithium (n-BuLi), is introduced. The n-BuLi selectively undergoes a lithium-halogen exchange with the aryl bromide rather than deprotonating other positions on the ring. This rapid exchange generates a highly reactive aryllithium intermediate. Maintaining a very low temperature is critical to prevent side reactions, such as the decomposition of the aryllithium species or reaction with the solvent (THF).
Step 3: Borylation: The newly formed aryllithium is a potent nucleophile that is immediately quenched with a trialkyl borate, most commonly triisopropyl borate (B(OiPr)3) or trimethyl borate (B(OMe)3). Triisopropyl borate is often preferred as it is less reactive than trimethyl borate, reducing the risk of over-addition (formation of tetracoordinate "ate" complexes that are harder to hydrolyze). The aryllithium attacks the electrophilic boron atom, displacing one of the alkoxide groups.
Step 4: Hydrolysis: The final step is the acidic workup. The addition of aqueous acid (e.g., HCl) serves two purposes: it hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl functionality.
The overall workflow is visualized in the diagram below.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on standard procedures for this class of transformation.[5]
Materials and Reagents:
-
2-Bromo-4-(trifluoromethyl)benzaldehyde
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Step-by-Step Methodology:
Part A: Protection of 2-Bromo-4-(trifluoromethyl)benzaldehyde
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-bromo-4-(trifluoromethyl)benzaldehyde (1.0 eq), toluene (approx. 0.5 M), and anhydrous ethanol (3.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Wash the organic phase with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl acetal, which can often be used in the next step without further purification.
Part B: Borylation and Deprotection
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolve the protected acetal from Part A (1.0 eq) in anhydrous THF (to make a ~0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.
-
In a separate flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF. Add this solution dropwise to the aryllithium solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl.
-
Stir vigorously for 2-4 hours to ensure complete hydrolysis of both the borate ester and the acetal.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.
| Parameter | Typical Value | Rationale / Notes |
| Reaction Scale | 1-10 mmol | Protocol is suitable for lab-scale synthesis. |
| Temperature (Lithiation) | -78 °C | Essential to prevent side reactions and ensure stability of the aryllithium intermediate. |
| Equivalents of n-BuLi | 1.1 eq | A slight excess ensures complete lithiation. |
| Equivalents of Borate | 1.2 eq | A slight excess drives the borylation to completion. |
| Typical Yield | 60-80% | Yields can vary based on purity of reagents and strict adherence to anhydrous/anaerobic conditions. |
Alternative Pathway: Directed ortho-Metalation (DoM)
An alternative, powerful strategy for the regioselective synthesis of substituted arylboronic acids is Directed ortho-Metalation (DoM).[7][8] In this approach, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[8][9]
For the synthesis of the target molecule, one could envision a route starting from a precursor where the aldehyde is masked as a functional group that can also serve as a DMG. A common example is the N,N-diethyl amide group (-CONEt2).
Caption: Conceptual workflow for a Directed ortho-Metalation (DoM) approach.
Advantages of DoM:
-
High Regioselectivity: Metalation occurs exclusively at the position ortho to the DMG.[8]
-
Halogen-Free Starting Materials: Does not require an aryl halide precursor.
Challenges for this Specific Target:
-
Starting Material Availability: The synthesis of the required DMG-containing precursor may be more complex than obtaining the bromo-aldehyde.
-
DMG to Aldehyde Conversion: The synthesis would require additional steps to convert the DMG back into an aldehyde after the borylation, which could lower the overall yield.
While the halogen-metal exchange pathway is more direct for this particular target, understanding the DoM strategy is crucial for any scientist working on the synthesis of complex substituted aromatics.
Conclusion
The synthesis of this compound is most reliably achieved through a four-step sequence involving acetal protection, lithium-halogen exchange, borylation, and acidic hydrolysis/deprotection. Careful control of temperature and the exclusion of water and oxygen are paramount for success. This method provides good yields of a highly valuable bifunctional building block that is instrumental in the development of new pharmaceuticals and functional materials. While alternative methods like Directed ortho-Metalation exist and are powerful in their own right, the halogen-metal exchange route offers a more direct and practical approach based on commercially available starting materials.
References
- Borys, K. M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. [Link]
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2035. [Link]
- Sandford, G. (2012). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 10(21), 4246-4255. [Link]
- Alessi, M., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of Organic Chemistry, 72(5), 1588-94. [Link]
- Wikipedia.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-carboxamides and related directed metalation groups. Chemical Reviews, 90(6), 879-933. [Link]
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An In-depth Technical Guide to the Spectral Analysis of 2-Formyl-5-(trifluoromethyl)phenylboronic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 2-Formyl-5-(trifluoromethyl)phenylboronic acid (CAS No. 1204580-94-8), a compound of significant interest in synthetic and medicinal chemistry. This document synthesizes available experimental data with theoretical spectral predictions to offer a complete characterization profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to not only present the data but also to provide insights into the experimental rationale and data interpretation, reflecting a field-proven approach to structural elucidation.
Introduction: The Structural and Functional Significance
This compound is a bifunctional molecule featuring a reactive aldehyde group and a versatile boronic acid moiety. The presence of a strong electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the aromatic ring, enhancing the Lewis acidity of the boronic acid.[1] This enhanced acidity is a critical factor in its utility as a building block in Suzuki-Miyaura cross-coupling reactions and as a potential bioactive agent.[1]
Notably, 2-formylphenylboronic acids can exist in equilibrium with a cyclic hemiacetal form, a 3-hydroxybenzoxaborole.[2] This equilibrium is solvent-dependent and plays a crucial role in the compound's reactivity and biological activity. A thorough spectral analysis is therefore indispensable for understanding its structural dynamics and for quality control in its various applications.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a complete picture of the atomic connectivity and electronic environment.
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number, environment, and connectivity of protons in the molecule.
Experimental Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.04 | m | 1H | CHO |
| 8.54 | m | 1H | Ar-H |
| 8.06 | m | 1H | Ar-H |
| 7.97 | m | 1H | Ar-H |
| 7.13 | bs | 2H | B(OH)₂ |
Data sourced from Adamczyk-Woźniak et al. (2020)[2]
Interpretation and Causality:
-
Aldehyde Proton (10.04 ppm): The downfield chemical shift is characteristic of an aldehyde proton, which is deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl group.
-
Aromatic Protons (8.54 - 7.97 ppm): The complex multiplets in the aromatic region are due to the coupling between the three protons on the substituted phenyl ring. The electron-withdrawing effects of the formyl and trifluoromethyl groups shift these protons downfield.
-
Boronic Acid Protons (7.13 ppm): The broad singlet corresponds to the two hydroxyl protons of the boronic acid group. The broadness is a result of chemical exchange with residual water in the NMR solvent and quadrupolar relaxation of the adjacent boron nucleus.
Carbon-¹³ (¹³C) NMR Spectroscopy
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~190 | C=O | The aldehyde carbonyl carbon is highly deshielded. |
| ~140 | C-B | The carbon attached to the boron is deshielded. |
| 120-135 | Aromatic C-H | Aromatic carbons. |
| ~130 (q, ¹JCF ≈ 270 Hz) | CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |
| ~135 (q, ²JCCF ≈ 35 Hz) | C-CF₃ | The aromatic carbon attached to the CF₃ group will show a quartet due to two-bond coupling. |
Causality in ¹³C NMR:
-
Hybridization and Electronegativity: The chemical shifts are primarily determined by the hybridization of the carbon atom and the electronegativity of attached atoms. sp² hybridized carbons (aromatic and carbonyl) resonate downfield from sp³ carbons.[5]
-
Coupling with Fluorine: The trifluoromethyl group introduces characteristic C-F coupling, which is invaluable for confirming its presence and position. The one-bond coupling (¹JCF) is typically large, while longer-range couplings are also often observed.[4]
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine-containing functional groups.
Experimental Data:
| Chemical Shift (δ) ppm |
| -64.4 |
Data sourced from Adamczyk-Woźniak et al. (2020)[2]
Interpretation:
-
The singlet at -64.4 ppm is characteristic of a trifluoromethyl group attached to an aromatic ring. The precise chemical shift can be influenced by the electronic nature of the other substituents on the ring.
Boron-¹¹ (¹¹B) NMR Spectroscopy
¹¹B NMR is essential for characterizing organoboron compounds, providing information about the coordination state and environment of the boron atom.
Experimental Data:
| Chemical Shift (δ) ppm |
| 27 |
Data sourced from Adamczyk-Woźniak et al. (2020)[2]
Interpretation:
-
A chemical shift of around 27 ppm is typical for a trigonal planar (sp² hybridized) boronic acid.[6] This confirms the presence of the B(OH)₂ group and suggests that in the analyzed solution, the open-chain form is predominant.
Caption: A generalized workflow for multi-nuclear NMR analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400-3200 | O-H stretch (boronic acid, H-bonded) | Broad, Strong |
| ~2830 and ~2720 | C-H stretch (aldehyde) | Medium |
| 1705-1685 | C=O stretch (aromatic aldehyde) | Strong |
| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium |
| 1350-1300 | B-O stretch | Strong |
| 1200-1000 | C-F stretch (CF₃) | Strong |
Causality in IR Spectroscopy:
-
O-H Stretch: The broadness of the O-H stretching band in boronic acids is due to intermolecular hydrogen bonding in the solid state.[1][7]
-
Aldehyde C-H and C=O Stretches: The two C-H stretching bands are characteristic of aldehydes and arise from Fermi resonance.[8][9] The C=O stretching frequency is lowered due to conjugation with the aromatic ring.[10]
-
B-O and C-F Stretches: The B-O and C-F stretching vibrations give rise to strong absorptions and are key diagnostic peaks for the presence of the boronic acid and trifluoromethyl groups, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Fragmentation Pattern (Electron Ionization):
| m/z | Proposed Fragment | Neutral Loss |
| 218 | [C₈H₆BF₃O₃]⁺• | - |
| 217 | [M-H]⁺ | H• |
| 200 | [M-H₂O]⁺• | H₂O |
| 189 | [M-CHO]⁺ | CHO• |
| 149 | [M-CF₃]⁺ | CF₃• |
Interpretation of Fragmentation:
-
Molecular Ion Peak: The molecular ion peak at m/z 218 would confirm the molecular weight of the compound.
-
Loss of H•: A peak at M-1 is common for aldehydes.
-
Loss of H₂O: Dehydration from the boronic acid moiety can lead to a peak at M-18.
-
Loss of CHO•: Cleavage of the formyl radical would result in a significant fragment.
-
Loss of CF₃•: The cleavage of the trifluoromethyl radical is a common fragmentation pathway for such compounds.[2][11]
Experimental Protocols
5.1. NMR Spectroscopy:
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
¹⁹F and ¹¹B NMR: These nuclei are highly abundant, and spectra can be acquired relatively quickly.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
5.2. FT-IR Spectroscopy (Solid State):
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.[1]
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
5.3. Mass Spectrometry (Electron Ionization):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[12]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Conclusion
The comprehensive spectral analysis of this compound, combining NMR, IR, and MS techniques, provides a robust framework for its structural confirmation and purity assessment. The interplay of the formyl, trifluoromethyl, and boronic acid functionalities results in a unique spectral fingerprint. This guide serves as a valuable resource for researchers, providing not only the key spectral data but also the underlying principles for their interpretation and acquisition.
References
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2-Formyl-5-(trifluoromethyl)phenylboronic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in contemporary organic synthesis and drug discovery. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes established principles of boronic acid chemistry, insights from analogous structures, and validated experimental protocols to empower researchers in their handling and application of this reagent. We will delve into the molecular factors governing its solubility, the phenomenon of solution-state isomerization, and provide a robust methodology for empirical solubility determination.
Introduction: The Synthetic Utility and Physicochemical Profile of this compound
This compound (MW: 217.94 g/mol ) is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of two reactive functional groups: a boronic acid moiety, which is a cornerstone of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and a formyl group, which can participate in a wide range of transformations such as reductive amination, Wittig reactions, and condensations.[1][2] The trifluoromethyl group, a common substituent in modern pharmaceuticals, imparts increased lipophilicity and metabolic stability to target molecules.[1]
Understanding the solubility of this reagent is paramount for its effective use. Proper dissolution is critical for achieving homogeneous reaction conditions, ensuring accurate stoichiometry, and developing robust purification and formulation protocols. This guide will provide researchers with the foundational knowledge and practical tools to confidently work with this versatile compound.
Theoretical and Analog-Based Solubility Profile
2.1. Key Molecular Descriptors and Their Impact on Solubility
-
Polarity: The boronic acid group [-B(OH)₂] is polar and capable of forming hydrogen bonds, both as a donor (O-H) and an acceptor (oxygen lone pairs). This confers solubility in polar solvents.
-
Aromatic System: The phenyl ring provides a nonpolar, hydrophobic character, contributing to solubility in aromatic and less polar solvents.
-
Formyl Group: The aldehyde functionality (-CHO) is a polar group that can act as a hydrogen bond acceptor, further enhancing solubility in polar protic and aprotic solvents.
-
Trifluoromethyl Group: The -CF₃ group is highly lipophilic and electron-withdrawing. While it increases the overall lipophilicity of the molecule, which might favor less polar solvents, its strong inductive effect also increases the acidity of the boronic acid.[1]
2.2. Predicted Solubility Trends Based on Analogous Compounds
Studies on phenylboronic acid and its derivatives show a general trend of high solubility in polar organic solvents such as ethers and ketones, moderate solubility in chlorinated solvents, and low solubility in nonpolar hydrocarbons.[3][4] The presence of the polar formyl group and the lipophilic trifluoromethyl group in our target molecule suggests a nuanced behavior.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor for the boronic acid protons. The overall polarity is favorable. |
| Ketones | Acetone, 2-Butanone (MEK) | High | Similar to ethers, the carbonyl oxygen is a good hydrogen bond acceptor. These solvents are polar aprotic. |
| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | These protic solvents can engage in hydrogen bonding. However, they can also react with boronic acids to form boronate esters, which may alter solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar and can interact with the aromatic ring and polar functional groups. |
| Aromatic | Toluene, Xylene | Moderate to Low | The aromatic nature of these solvents will interact favorably with the phenyl ring of the boronic acid. |
| Hydrocarbons | Hexanes, Heptane | Very Low | The high polarity of the boronic acid and formyl groups leads to poor compatibility with nonpolar aliphatic solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These are strong hydrogen bond acceptors and are generally excellent solvents for a wide range of organic compounds. |
The Critical Role of Solution-State Isomerization
A crucial consideration when working with 2-formylphenylboronic acids is their propensity to exist in equilibrium with a cyclic isomer, a 3-hydroxybenzoxaborole.[1][5] This intramolecular cyclization is particularly relevant in solutions like DMSO and acetone.[1]
Figure 1: Solution-state equilibrium between the linear and cyclic forms.
This equilibrium can significantly impact solubility. The cyclic form has different polarity and hydrogen bonding capabilities compared to the open-chain form. Researchers should be aware that the "solubility" they observe may be that of an equilibrium mixture of these two species. This phenomenon has also been linked to the biological activity of this class of compounds.[5]
Experimental Protocol for Solubility Determination
Given the lack of standardized data, an empirical determination of solubility is often necessary. The following dynamic method, adapted from established procedures for boronic acids, is recommended for its accuracy and reproducibility.[4][6]
4.1. Principle
The dynamic or "synthetic" method involves preparing a series of samples with known compositions (mole fraction) of the solute and solvent. Each sample is heated at a controlled rate while being stirred vigorously. The temperature at which the last solid particles dissolve (disappearance of turbidity) is recorded as the equilibrium temperature for that specific composition.
4.2. Materials and Equipment
-
This compound (solid)
-
Solvent of interest (high purity)
-
Analytical balance (±0.1 mg)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating heating/cooling bath with precise temperature control
-
Calibrated digital thermometer (±0.1 °C)
-
Light source and a luminance probe or a simple visual observation port
4.3. Step-by-Step Methodology
-
Sample Preparation: Accurately weigh a specific amount of this compound into the glass vessel.
-
Solvent Addition: Add a known mass of the chosen solvent to the vessel.
-
Heating and Observation:
-
Begin stirring the biphasic mixture at a constant, vigorous rate.
-
Start heating the sample at a slow, controlled rate (e.g., 0.3 K/h) to ensure the system remains at equilibrium.[6]
-
Continuously monitor the sample for the disappearance of turbidity. The point at which the solution becomes perfectly clear is the dissolution temperature.
-
-
Data Collection: Record the dissolution temperature for the prepared mole fraction.
-
Repeat: Repeat steps 1-4 for several different compositions to construct a solubility curve (solubility vs. temperature).
Sources
An In-depth Technical Guide to 2-Formyl-5-(trifluoromethyl)phenylboronic acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Formyl-5-(trifluoromethyl)phenylboronic acid, a versatile building block in contemporary organic synthesis and medicinal chemistry. We will delve into its synthesis, physicochemical properties, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Strategic Importance
This compound (CAS 1204580-94-8) has emerged as a significant reagent due to its unique combination of functional groups. The presence of a boronic acid moiety facilitates its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of carbon-carbon bonds. The formyl group offers a reactive handle for a wide array of chemical transformations, while the trifluoromethyl group can enhance the metabolic stability, bioavailability, and binding affinity of target molecules.[1][2][3] This trifecta of functionalities makes it an invaluable tool in the synthesis of complex organic molecules, particularly in the pursuit of novel therapeutic agents.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆BF₃O₃ | [1] |
| Molecular Weight | 217.94 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥95% | [4] |
| pKa | 5.67 ± 0.01 | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Spectroscopic Characterization:
The structure of this compound has been elucidated using various spectroscopic techniques.[1]
-
¹H NMR (ppm): 10.04 (m, CHO), 8.54 (m, 1H), 8.06 (m, 1H), 7.97 (m, 1H), 7.13 (bs, OH)[1]
-
¹¹B NMR (ppm): 27[1]
-
¹⁹F NMR (ppm): -64.4[1]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 2-bromo-4-(trifluoromethyl)benzaldehyde.[1] This involves a lithium-halogen exchange followed by borylation and subsequent hydrolysis.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
Materials:
-
2-Bromo-4-(trifluoromethyl)benzaldehyde
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-bromo-4-(trifluoromethyl)benzaldehyde and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.[5] This step is critical as the rate of lithium-halogen exchange is typically faster than nucleophilic attack on the aldehyde at this temperature.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.[6][7]
-
Workup: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by crystallization from an appropriate solvent system (e.g., acetone/water) to yield this compound as a white solid.[1]
Chemical Reactivity and Isomerization
A noteworthy characteristic of 2-formylphenylboronic acids is their propensity to exist in equilibrium with their cyclic isomer, a 3-hydroxybenzoxaborole, particularly in solution.[1]
Caption: Equilibrium between the open-chain and cyclic forms.
This equilibrium is influenced by the solvent and pH. The cyclic form is of particular interest as it mimics the structure of known antifungal agents like Tavaborole (AN2690).[1]
Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound make it a valuable precursor in several areas of chemical research.
Antimicrobial Activity
Research has demonstrated that this compound exhibits moderate to good antimicrobial activity against various fungal and bacterial strains, including Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus.[1][8] The proposed mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis, by the cyclic benzoxaborole isomer.[1][8]
Minimum Inhibitory Concentration (MIC) Data:
| Microorganism | MIC (µg/mL) |
| Candida albicans | Moderate activity |
| Aspergillus niger | Higher activity |
| Escherichia coli | Higher activity |
| Bacillus cereus | Lower MIC than AN2690 |
Data sourced from Adamczyk-Woźniak et al. (2020)[1]
Suzuki-Miyaura Cross-Coupling Reactions
As a substituted phenylboronic acid, this compound is an excellent candidate for Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.[9] The trifluoromethyl group can impart desirable electronic properties and metabolic stability to the resulting products, which is of high interest in medicinal chemistry for the development of new therapeutics.[2][3]
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Precursor to Benzoxaboroles
The formyl group can be readily transformed into other functionalities, providing access to a diverse range of benzoxaborole derivatives.[1][8] These compounds are a class of boron-containing heterocycles with a wide range of biological activities.[10]
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined synthesis, interesting chemical properties, and demonstrated biological activity make it a valuable tool for researchers in drug discovery and materials science. This guide provides a solid foundation for understanding and utilizing this important compound in a research setting.
References
- Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 833. [Link]
- Adamczyk-Woźniak, A., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid.
- Score, A., et al. (2020). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 120(15), 7538-7581. [Link]
- Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Metal–halogen exchange. Wikipedia. [Link]
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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An In-Depth Technical Guide to 2-Formyl-5-(trifluoromethyl)phenylboronic Acid: Properties, Reactivity, and Applications
Abstract
2-Formyl-5-(trifluoromethyl)phenylboronic acid is a bifunctional synthetic building block of significant interest to the chemical and pharmaceutical sciences. Possessing both a reactive aldehyde and a versatile boronic acid moiety, this compound serves as a cornerstone for the synthesis of complex organic molecules. The presence of an electron-withdrawing trifluoromethyl group profoundly influences its chemical properties, enhancing its acidity and modulating its reactivity in cross-coupling reactions. This guide provides a comprehensive overview of its structural characteristics, including its unique solution-state equilibrium, key synthetic transformations such as Suzuki-Miyaura coupling and reductive amination, and its notable applications, particularly as a precursor to potent antimicrobial agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this reagent in their work.
Introduction to a Multifunctional Reagent
Arylboronic acids are a foundational class of reagents in modern organic synthesis, primarily celebrated for their role in palladium-catalyzed cross-coupling reactions.[1] Within this class, 2-formylphenylboronic acids represent a particularly useful subclass due to the synthetic versatility afforded by the aldehyde group.[2] this compound (CAS No. 1204580-94-8) emerges as a highly valuable derivative. The strategic placement of a trifluoromethyl (-CF3) group at the 5-position introduces potent electronic effects that distinguish it from its non-fluorinated analogs. This guide will elucidate the core features of this molecule, from its fundamental physicochemical properties to its application in advanced synthetic protocols and its role in the development of novel therapeutics.
Physicochemical Properties and Structural Analysis
The utility of this compound is deeply rooted in its distinct structural and electronic properties.
Core Properties Summary
A summary of the key physicochemical data for this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1204580-94-8 | [3][4] |
| Molecular Formula | C₈H₆BF₃O₃ | [3] |
| Molecular Weight | 217.94 g/mol | [3][5] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C, protect from moisture | [3] |
| InChI Key | MUEODBDFMVYZAC-UHFFFAOYSA-N | [3] |
Structural Characteristics and Solution-State Equilibrium
In the solid state, this compound typically exists as a hydrogen-bonded dimer, a common structural motif for phenylboronic acids.[2] However, its most intriguing structural feature manifests in solution. In solvents like DMSO, acetone, and water, it undergoes an intramolecular cyclization to form a 3-hydroxybenzoxaborole.[1][2] This equilibrium is critical, as the cyclic isomer is often the biologically active form, particularly in antimicrobial applications.[2][6]
The electron-withdrawing nature of both the formyl group and the trifluoromethyl group significantly increases the Lewis acidity of the boronic acid moiety compared to unsubstituted phenylboronic acid.[1][2] This enhanced acidity facilitates the formation of the tetracoordinate boronate species necessary for key reactions.[2]
Synthesis and Purification Workflow
This compound is typically synthesized via a two-step procedure starting from 4-bromo-3-(dimethoxymethyl)benzotrifluoride (the acetal-protected form of 4-bromo-3-formylbenzotrifluoride).[2] The use of an acetal protecting group for the aldehyde is a critical experimental choice. It prevents the highly nucleophilic organolithium intermediate, formed in the first step, from attacking the aldehyde of another molecule, which would lead to unwanted side products and reduced yield.
Detailed Synthesis Protocol
-
Protection: The starting material, 2-bromo-4-(trifluoromethyl)benzaldehyde, is first protected as a dimethyl acetal.
-
Lithium-Halogen Exchange: The protected aryl bromide is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
Organolithium Formation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, maintaining the low temperature. The n-BuLi performs a lithium-halogen exchange with the aryl bromide to generate the corresponding aryllithium species.[2]
-
Borylation: Triethyl borate or trimethyl borate is then added slowly to the aryllithium solution, still at -78 °C. The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.[2]
-
Hydrolysis (Deprotection): The reaction is quenched with an acidic aqueous solution (e.g., HCl). This step serves two purposes: it hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl functionality.
-
Workup and Purification: The product is extracted into an organic solvent, dried, and purified, typically by recrystallization or column chromatography.
Key Synthetic Transformations & Mechanistic Insights
The dual functionality of this reagent opens pathways to a diverse range of molecular architectures.
Suzuki-Miyaura Cross-Coupling
The boronic acid moiety is an excellent participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[7][8] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds. The electron-withdrawing trifluoromethyl group can influence reaction kinetics, often leading to enhanced rates compared to electron-neutral or electron-rich boronic acids.[9] However, boronic acids with strong electron-withdrawing groups can also be prone to protodeboronation (loss of the boronic acid group) under basic conditions, a critical consideration for reaction optimization.[10][11]
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reagent Setup: To a reaction vessel under an inert atmosphere, add this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Reaction: Heat the mixture to the required temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Reductive Amination
The aldehyde group provides a reactive handle for forming C-N bonds via reductive amination. This reaction proceeds by first forming an imine or iminium ion intermediate with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This one-pot procedure is highly efficient for synthesizing complex amines.[12]
Generalized Protocol for Reductive Amination:
-
Reagent Setup: Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A dehydrating agent like MgSO₄ can be added.
-
Reduction: Add the reducing agent, typically sodium triacetoxyborohydride (STAB, 1.5 eq.), portion-wise. STAB is a preferred reagent as it is mild, tolerant of acidic protons (like those on the boronic acid), and does not reduce the aldehyde starting material prematurely.
-
Reaction: Monitor the reaction by TLC or LC-MS until completion.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry, and concentrate.
-
Purification: Purify the resulting amine by column chromatography or crystallization.
Applications in Drug Discovery
The unique combination of a benzoxaborole precursor and a trifluoromethyl group makes this compound particularly relevant in medicinal chemistry.
Potent Antimicrobial Agent
Research has demonstrated that this compound exhibits significant antimicrobial activity.[2] Its action is believed to stem from its cyclic isomer, a 3-hydroxybenzoxaborole, which acts as an inhibitor of leucyl-tRNA synthetase (LeuRS).[2][6] This enzyme is essential for protein synthesis in bacteria and fungi. By binding to the editing site of LeuRS, the benzoxaborole traps tRNALeu, thereby halting protein synthesis and leading to cell death.[2] This mechanism is shared by the FDA-approved antifungal drug Tavaborole (AN2690).[1][6]
The compound has shown promising activity against various pathogens.[2]
| Organism | MIC (µg/mL) of Title Compound | MIC (µg/mL) of Tavaborole (AN2690) |
| Candida albicans | 125 | 32 |
| Aspergillus niger | 62.5 | >500 |
| Escherichia coli | 125 | >500 |
| Bacillus cereus | 31.25 | 62.5 |
Data sourced from Dziubak et al., 2020.[2]
Notably, the compound shows higher activity than Tavaborole against Aspergillus niger and Bacillus cereus, highlighting its potential as a lead compound for developing new classes of antibacterial and antifungal agents.[2][6]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
| Hazard Statement | Description | Precautionary Code |
| H315 | Causes skin irritation | P280, P302+P352 |
| H319 | Causes serious eye irritation | P280, P305+P351+P338 |
| H335 | May cause respiratory irritation | P261, P304+P340 |
Data sourced from supplier safety data sheets.[3]
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert gas like argon or nitrogen.[3] Boronic acids are sensitive to moisture and can undergo dehydration to form boroxines.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14]
Conclusion
This compound is a powerful and versatile reagent with significant strategic value in organic synthesis and medicinal chemistry. Its dual reactive centers, modulated by the strong electron-withdrawing trifluoromethyl group, enable a wide range of synthetic transformations. The equilibrium with its cyclic benzoxaborole isomer is a key feature, directly linking it to a validated and potent antimicrobial mechanism of action. For scientists engaged in the design of complex molecules and the discovery of new therapeutics, a thorough understanding of this compound's properties and reactivity is an invaluable asset.
References
- Dziubak, S., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules.
- Dziubak, S., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed Central, NIH.
- Dziubak, S., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules.
- Xinghui Network Technology. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Xinghui Network Technology.
- Xinghui Network Technology. Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Xinghui Network Technology.
- Demkowicz, S., et al. (2016). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central, NIH.
- Nishikata, T., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv.
- Wang, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, RSC Publishing.
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- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Isomerization of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the complex solution-state behavior of 2-Formyl-5-(trifluoromethyl)phenylboronic acid, a key building block in contemporary drug discovery. We will delve into the structural dynamics of this molecule, focusing on the prevalent isomerization pathways and offering validated protocols for their characterization and quantification. Our approach is grounded in mechanistic understanding to empower researchers to anticipate and control the behavior of this versatile reagent.
Introduction: The Dual Nature of a Privileged Scaffold
This compound is a valuable synthetic intermediate, prized for its trifluoromethyl moiety which can enhance metabolic stability and binding affinity, and the strategically placed formyl and boronic acid groups that serve as handles for a variety of chemical transformations. However, its utility is intrinsically linked to a complex and dynamic solution-state behavior. This molecule does not exist as a single, static entity in solution but rather as an equilibrium of multiple species. Understanding and controlling these equilibria are paramount for reproducible and successful drug development campaigns.
This guide will focus on two primary isomerization and self-condensation phenomena:
-
Intramolecular Cyclization: The reversible formation of a cyclic hemiacetal, a 3-hydroxybenzoxaborole derivative. This process is highly dependent on the solvent environment.
-
Intermolecular Condensation: The dehydration reaction between three molecules of the boronic acid to form a cyclic trimeric anhydride, known as a boroxine.
Failure to account for these equilibria can lead to inconsistencies in reaction outcomes, analytical results, and ultimately, the biological activity of downstream compounds.
The Isomeric Landscape: A Tale of Two Equilibria
In solution, this compound primarily exists in a dynamic equilibrium between its open-chain form and a cyclic benzoxaborole isomer.[1] Concurrently, like most boronic acids, it can undergo self-condensation to form a boroxine.[2][3]
The Open-Chain ⇌ Cyclic Benzoxaborole Equilibrium
The proximity of the formyl group to the boronic acid moiety facilitates a reversible intramolecular nucleophilic addition of one of the boronic acid hydroxyl groups to the aldehyde carbonyl. This results in the formation of a five-membered ring, a derivative of 3-hydroxybenzoxaborole.[4] This equilibrium is significantly influenced by the solvent. In non-polar, aprotic solvents such as chloroform, the open-chain form is generally favored. However, in polar, hydrogen-bond accepting solvents like DMSO and acetone, the equilibrium can shift significantly towards the cyclic isomer.[1]
The electron-withdrawing nature of the trifluoromethyl group plays a crucial role in the acidity and reactivity of the boronic acid, thereby influencing this equilibrium.
dot
Caption: Figure 1: Intramolecular Cyclization Equilibrium.
The Boronic Acid ⇌ Boroxine Equilibrium
A common feature of boronic acids is their propensity to undergo reversible self-condensation via dehydration to form six-membered cyclic anhydrides known as boroxines.[2][3] This is an intermolecular process involving three molecules of the boronic acid. The position of this equilibrium is highly sensitive to the presence of water; an excess of water will drive the equilibrium towards the monomeric boronic acid, while dehydrating conditions favor boroxine formation. The solvent's ability to act as a hydrogen-bond acceptor also plays a significant role in this equilibrium.[2]
dot
Sources
A Senior Application Scientist's Guide to 2-Formyl-5-(trifluoromethyl)phenylboronic Acid: Commercial Availability, Synthetic Utility, and Core Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Trifunctional Building Block
2-Formyl-5-(trifluoromethyl)phenylboronic acid is a specialized chemical reagent that has garnered significant interest in the fields of medicinal chemistry and advanced material synthesis. Its unique structure incorporates three key functional groups on a phenyl ring: a boronic acid, a formyl (aldehyde) group, and a trifluoromethyl group. This trifecta of functionalities makes it an exceptionally versatile building block.
-
The boronic acid group is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to construct complex biaryl systems.[1][2]
-
The trifluoromethyl (CF3) group , a bioisostere for a methyl group, is highly valued in drug design. Its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3]
-
The formyl group serves as a reactive handle for a wide array of subsequent chemical transformations, including reductive amination, oxidation, and condensation reactions, allowing for extensive derivatization and library synthesis.[4]
This guide provides an in-depth overview of its commercial availability, key chemical properties, and practical applications, with a focus on enabling researchers to effectively integrate this reagent into their synthetic workflows.
Physicochemical Properties and Structural Dynamics
Understanding the fundamental properties of this compound is critical for its successful application.
| Property | Value | Source |
| CAS Number | 1204580-94-8 | [5][6][7] |
| Molecular Formula | C8H6BF3O3 | [6] |
| Molecular Weight | 217.94 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Isomerization in Solution: A Critical Consideration
A key characteristic of 2-formylphenylboronic acids is their tendency to exist in equilibrium with a cyclic isomer, a 3-hydroxybenzoxaborole, particularly in solution.[4][8] The presence of the electron-withdrawing trifluoromethyl group influences this equilibrium.[4][8] This isomerization is not merely a structural curiosity; it has profound implications for the compound's reactivity and biological activity. The cyclic benzoxaborole form is implicated in the mechanism of action for certain antifungal drugs, such as Tavaborole (AN2690), by inhibiting leucyl-tRNA synthetase (LeuRS).[4][8]
Caption: Isomerization of the boronic acid to its cyclic benzoxaborole form.
Commercial Availability
This reagent is available from several specialized chemical suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the specific lot being purchased.
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich (Ambeed) | 95% | Distributed by a major global supplier, ensuring broad accessibility. |
| AK Scientific, Inc. | 97% | Also offers the pinacol ester derivative (CAS 1416721-24-8).[9] |
| TCI Chemicals | >97% | A well-known supplier of research chemicals.[5] |
| Alchem Pharmtech | Catalog Item | Listed as a specialty chemical for synthesis.[7] |
| ChemicalBook | Varies | A platform listing multiple suppliers, primarily from China.[5] |
Note: Availability and purity may vary. All products are intended for research and development use only and must be handled by qualified personnel.[9]
Synthesis and Key Applications
General Synthesis Route
This compound is typically synthesized from a corresponding bromobenzaldehyde precursor. A common method involves a two-step reaction sequence, such as a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic workup.[4]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application for this molecule is in Suzuki-Miyaura cross-coupling reactions. It serves as the organoboron partner, coupling with a variety of aryl or heteroaryl halides (or triflates) to form C-C bonds.[1][2] This reaction is fundamental to modern organic synthesis due to its mild conditions and high tolerance for diverse functional groups.[10] The trifluoromethyl group on the boronic acid can enhance reaction rates and selectivity due to its electronic effects.[3]
Application in Medicinal Chemistry and Drug Discovery
The structural motifs derived from this building block are of significant interest in pharmacology.
-
Scaffold for Biaryl Synthesis: It is an invaluable starting material for creating complex biaryl structures that are core components of many drug candidates.[1]
-
Antimicrobial Research: Research has demonstrated that this compound exhibits moderate to high antimicrobial activity against fungi like Candida albicans and Aspergillus niger, and bacteria such as Escherichia coli and Bacillus cereus.[4][8] Its activity against Bacillus cereus was found to be higher than that of the approved antifungal drug Tavaborole.[4][8] This biological activity is linked to the cyclic benzoxaborole isomer, which can inhibit essential microbial enzymes.[4][8]
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, generalized procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Objective: To synthesize a biaryl compound via a Suzuki-Miyaura cross-coupling reaction.
Rationale: This protocol employs a standard palladium catalyst [Pd(PPh₃)₄] and a phosphate base (K₃PO₄) in a dioxane/water solvent system. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The boronic acid is used in a slight excess to ensure complete consumption of the potentially more valuable aryl halide coupling partner.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling protocol.
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using syringes, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial. The solvents must be degassed beforehand by sparging with an inert gas for at least 30 minutes to prevent catalyst deactivation.
-
Reaction Execution: Place the vial in a preheated oil bath or heating block at 90-100 °C. Stir the mixture vigorously for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the limiting aryl bromide.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place (2-8°C) to prevent degradation.
Conclusion
This compound is a high-value, versatile reagent that empowers chemists to construct complex molecular architectures. Its commercial availability from reputable suppliers, combined with its well-defined reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, makes it an essential tool. The dual functionality of the formyl group for subsequent derivatization and the trifluoromethyl group for modulating pharmaceutical properties ensures its continued relevance in the demanding environments of drug discovery and materials science. Furthermore, its intriguing antimicrobial properties, linked to its benzoxaborole isomer, open new avenues for therapeutic research.
References
- Dziadek, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 812.
- Dziadek, M., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed.
- Ali, S., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 23(11), 2993.
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- 5. This compound | 1204580-94-8 [chemicalbook.com]
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- 8. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1416721-24-8 this compound pinacol ester AKSci Z1355 [aksci.com]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid
Foreword: Acknowledging the Duality of Modern Reagents
In the landscape of contemporary drug discovery and organic synthesis, arylboronic acids stand out as remarkably versatile building blocks.[1] Their utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures.[2] Among these, 2-Formyl-5-(trifluoromethyl)phenylboronic acid (CAS No. 1204580-94-8) presents a unique combination of functionalities—a reactive aldehyde and an electron-withdrawing trifluoromethyl group—making it a valuable intermediate for synthesizing novel pharmaceutical candidates and functional materials.[1][3][4]
However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a deep understanding of its potential hazards and a disciplined approach to its handling. This guide is crafted not as a mere checklist of safety precautions, but as a comprehensive resource for the discerning researcher. It aims to instill a proactive safety culture by elucidating the why behind each recommendation, grounded in the physicochemical properties of the molecule. Our objective is to empower you, the scientist, to harness the full synthetic potential of this compound while maintaining an uncompromising standard of laboratory safety.
Section 1: Physicochemical and Toxicological Profile
A thorough understanding of a reagent's intrinsic properties is the bedrock of safe laboratory practice. This compound is a solid, crystalline compound under standard conditions. Its molecular structure, featuring a boronic acid moiety, an aldehyde, and a trifluoromethyl group, dictates its reactivity, stability, and toxicological profile.
| Property | Value | Source |
| CAS Number | 1204580-94-8 | [3] |
| Molecular Formula | C₈H₆BF₃O₃ | |
| Molecular Weight | 217.94 g/mol | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
While specific toxicological data for this exact compound is limited, the hazards are generally consistent with other substituted phenylboronic acids.[5] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is crucial to recognize that arylboronic acids have been identified as potentially weakly mutagenic, which underscores the importance of minimizing exposure.[6] Although boron compounds are generally not considered carcinogenic, high doses can lead to reproductive and developmental toxicities in animal studies.[7][8] The primary routes of exposure in a laboratory setting are inhalation of dust particles, and direct contact with the skin and eyes.[9]
Section 2: The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is not PPE, but robust engineering controls. All operations involving this compound powder should be conducted within a certified chemical fume hood to minimize the risk of inhaling dust particles.[10][11]
A comprehensive suite of PPE is mandatory to prevent accidental exposure.[10] The selection of appropriate PPE is not merely a procedural step but a critical component of a comprehensive risk assessment.[9][12]
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles or a face shield worn over safety glasses.[9][12][13] | Protects eyes from airborne dust particles and accidental splashes.[10] Safety glasses alone are insufficient. |
| Hand Protection | Chemically resistant nitrile gloves.[10] | Prevents direct skin contact. Gloves must be inspected before use and changed immediately if contaminated.[10] Double-gloving is recommended for enhanced protection during weighing and transfer operations.[12] |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[10] | Protects skin from accidental spills and contamination of personal clothing.[10] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) may be required. | Required when handling large quantities or if engineering controls are insufficient to prevent dust inhalation.[10] |
The following diagram illustrates the logical flow for establishing a safe work environment before handling the reagent.
Caption: Pre-handling safety workflow.
Section 3: Standard Operating Procedures (SOPs) for Handling and Storage
Adherence to a strict operational protocol is paramount for the safe handling of this compound.
Storage and Stability
Proper storage is essential to maintain the integrity of the reagent and prevent the formation of hazardous byproducts.
-
Storage Conditions: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[14]
-
Inert Atmosphere: The reagent should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Moisture can lead to the formation of boroximes (anhydride trimers), which may exhibit different reactivity.[15]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5][16]
Step-by-Step Handling Protocol
This protocol outlines the critical steps for safely weighing and transferring the solid reagent.
-
Preparation:
-
Ensure the chemical fume hood is on and the sash is at the appropriate height.
-
Decontaminate the work surface within the fume hood.
-
Assemble all necessary equipment (spatulas, weigh boats, receiving flask, etc.) inside the hood.
-
Don all required PPE as detailed in Section 2.
-
-
Weighing and Transfer:
-
Place the sealed container of this compound inside the fume hood. Allow it to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully open the container. Avoid any sudden movements that could generate dust.
-
Using a clean spatula, carefully transfer the desired amount of solid to a weigh boat on a tared balance located inside the fume hood.
-
Once the desired mass is obtained, carefully transfer the solid from the weigh boat into the reaction vessel. A powder funnel can aid in this process and minimize spills.
-
Keep the stock container tightly closed when not in use.[10]
-
-
Post-Handling:
The following workflow diagram visualizes the safe handling process from receipt to disposal.
Caption: Workflow for safe handling.
Section 4: Emergency Procedures and Waste Disposal
Preparedness is key to mitigating the impact of any laboratory incident.
Spill Response
-
Small Spills: For small powder spills contained within a fume hood, carefully sweep up the material using a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.[5] Place the collected material into a sealed container for hazardous waste disposal.[5]
-
Large Spills: Evacuate the area and prevent entry. Alert laboratory personnel and the institutional safety office immediately. Do not attempt to clean up a large spill without appropriate training and respiratory protection.
-
Decontamination: Clean the spill area with soap and water after the bulk material has been removed.[17]
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][16] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[5] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]
Waste Disposal
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[5]
-
Solid Waste: All solid waste contaminated with this compound, including excess reagent, contaminated gloves, and weigh boats, must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Protocol: Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[5] Do not dispose of down the drain or in regular trash.
Conclusion: A Commitment to Scientific Excellence and Safety
This compound is a reagent of significant value to the scientific community. Its effective and safe use is not a matter of chance, but the result of a deliberate and informed commitment to safety. By integrating the principles and protocols outlined in this guide—from understanding the inherent chemical properties to meticulous planning of experiments and preparedness for emergencies—researchers can confidently and responsibly advance their scientific objectives. Let this document serve as a dynamic resource in your pursuit of innovation, where cutting-edge science and unwavering safety protocols are inextricably linked.
References
- Benchchem. Safeguarding Your Research: Personal Protective Equipment for Handling Boric Acid, Sodium Salt.
- Benchchem. Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- AK Scientific, Inc. 4-Trifluoromethylphenylboronic acid Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. SC-251758 - 2-Fluoro-6-(trifluoromethyl)phenylboronic acid - SAFETY DATA SHEET.
- MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.
- TCI Chemicals. SAFETY DATA SHEET - 3-Fluoro-5-(trifluoromethyl)phenylboronic Acid.
- Sigma-Aldrich. (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid.
- MSDS of 4-(Trifluoromethyl)phenylboronic acid.
- ChemicalBook. This compound | 1204580-94-8.
- PubMed. 5-Trifluoromethyl-2-formylphenylboronic Acid.
- Benchchem. Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
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- ResearchGate. (PDF) Boron and Boron-Containing Compounds Toxicity.
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- AiFChem. 1204580-94-8 | (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid.
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Storage conditions for 2-Formyl-5-(trifluoromethyl)phenylboronic acid
An In-Depth Technical Guide to the Storage and Handling of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile construction of complex biaryl structures, which are common motifs in pharmacologically active compounds. The presence of both a reactive formyl group and an electron-withdrawing trifluoromethyl group on the phenyl ring imparts unique reactivity and properties to the molecule. However, these same functional groups, in conjunction with the inherent sensitivities of the boronic acid moiety, necessitate stringent storage and handling protocols to ensure its integrity and performance in synthetic applications.
This guide provides a comprehensive overview of the optimal storage conditions for this compound, grounded in the fundamental principles of its chemical stability. We will delve into the causal factors behind its degradation pathways and present field-proven methodologies for its handling, ensuring consistent and reliable results for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
Understanding the structure of this compound is fundamental to appreciating its stability profile.
Caption: Chemical structure of this compound.
The key features influencing its stability are:
-
The Boronic Acid Group (-B(OH)₂): This functional group is a Lewis acid and is susceptible to several degradation pathways, including dehydration, oxidation, and protodeboronation.
-
The Ortho-Formyl Group (-CHO): The presence of a carbonyl group at the ortho position can lead to intramolecular interactions. In solution, 2-formylphenylboronic acids can exist in equilibrium with their cyclic 3-hydroxybenzoxaborole isomers.[1]
-
The Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group influences the electronic properties of the aromatic ring and the acidity of the boronic acid.[1]
A summary of key physicochemical properties is presented below:
| Property | Value | Source |
| CAS Number | 1204580-94-8 | [1][2][3] |
| Molecular Formula | C₈H₆BF₃O₃ | |
| Molecular Weight | 217.94 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Melting Point | 115 - 120 °C (for the analog (2-Formylphenyl)boronic acid) | [4] |
Core Storage Directives
To maintain the chemical integrity and reactivity of this compound, adherence to the following storage conditions is critical. These recommendations are synthesized from safety data sheets and an understanding of the inherent chemical instabilities of arylboronic acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2 - 8 °C (Refrigerated) | Slows down potential degradation pathways. While some related compounds are stable at room temperature, refrigeration is the standard for ensuring long-term stability.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.[4] |
| Moisture | Dry/Anhydrous | Arylboronic acids are moisture-sensitive and can dehydrate to form cyclic boroxine anhydrides.[4][5][6][7] They are also described as hygroscopic solids.[5] |
| Light | Store in an opaque or amber vial | While not explicitly stated as light-sensitive, protection from light is a general best practice for complex organic molecules to prevent potential photolytic degradation. |
| Container | Tightly sealed, appropriate for chemical storage | Prevents ingress of moisture and air.[4][5][8] |
Understanding Degradation Pathways: The "Why" Behind the Protocols
The stringent storage conditions are a direct consequence of the compound's susceptibility to several degradation pathways. A proactive understanding of these mechanisms allows for more effective preservation.
Caption: Major degradation pathways for arylboronic acids and preventative measures.
-
Oxidative Deboronation: Boronic acids are susceptible to oxidation, which cleaves the carbon-boron bond to yield the corresponding phenol.[9][10] This process can be initiated by reactive oxygen species (ROS). The rate of oxidation is influenced by the electronic properties of the aryl ring and the pH. Storing under an inert atmosphere directly mitigates this pathway by excluding oxygen.
-
Protodeboronation: This is a hydrolytic process where the boronic acid group is replaced by a hydrogen atom, yielding the deboronated arene (in this case, 2-formyl-5-(trifluoromethyl)benzaldehyde).[9] This reaction can be catalyzed by both acid and base.[11] While the trifluoromethyl group provides some electronic stabilization against this process, it remains a significant concern, especially in the presence of moisture.[12] Meticulous exclusion of water is the primary defense against protodeboronation.
-
Dehydration to Boroxines: A common characteristic of boronic acids is their propensity to undergo intermolecular dehydration to form stable, cyclic trimeric anhydrides known as boroxines.[6][7][13] While this process is reversible upon exposure to water, the presence of significant amounts of boroxine can lead to inconsistent stoichiometry and reduced yields in subsequent reactions.[6] Storing the compound in a desiccated environment at low temperatures minimizes boroxine formation.
Experimental Protocols: Handling and Safety
As a Senior Application Scientist, it is imperative to pair storage recommendations with validated handling procedures. The following protocol ensures both the integrity of the compound and the safety of the researcher.
Personal Protective Equipment (PPE)
This compound and its analogs are classified as irritants. Therefore, appropriate PPE is mandatory.
-
Eye Protection: Safety glasses or goggles. The compound is a serious eye irritant.[4][14][15]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). The compound causes skin irritation.[4][14][15]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust, which may cause respiratory irritation.[4]
-
Lab Coat: To protect from skin contact.
Workflow for Aliquoting and Use
This workflow is designed to minimize exposure to atmospheric contaminants.
Caption: Recommended workflow for handling this compound.
Step-by-Step Methodology:
-
Equilibration: Before opening, allow the sealed container to warm to ambient temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: If available, perform all manipulations inside a glovebox filled with nitrogen or argon. Alternatively, use a glove bag or a Schlenk line to maintain an inert atmosphere.
-
Dispensing: Briefly open the primary container under a positive pressure of inert gas. Quickly weigh the desired quantity into a tared, dry secondary vial.
-
Sealing: Tightly seal both the primary and secondary containers. Use paraffin film for an extra barrier on the stock container.
-
Backfilling: Before sealing the stock container, flush the headspace with dry inert gas.
-
Storage: Immediately return the stock container to refrigerated storage (2-8 °C).[4]
-
Disposal: Dispose of any waste in accordance with local regulations for chemical waste.[4][8]
Conclusion
The efficacy of this compound as a synthetic intermediate is directly correlated with its purity and integrity. By understanding its inherent chemical instabilities—namely oxidative deboronation, protodeboronation, and dehydration—researchers can appreciate the causality behind the recommended storage and handling protocols. Adherence to storage at 2-8 °C under a dry, inert atmosphere, coupled with meticulous handling techniques to exclude air and moisture, will ensure the compound's performance and contribute to reproducible, high-yielding synthetic outcomes. This self-validating system of storage and handling is a cornerstone of good laboratory practice in the fields of chemical research and drug development.
References
- Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). The Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 60(1), 105–111.
- Rainier, J. D., & Smith, M. R. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
- Li, W., & Burgess, K. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 89(6), 758–765.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
- Anderson, J. C., & Jolit, A. (2009). Working with Hazardous Chemicals: A Guide for the Synthesis of N-(tert-Butoxycarbonyl)-N-[(4-chlorophenyl)(thiophen-2-yl)methyl]amine. Organic Syntheses, 86, 360-373. [Link]
- Eawag-BBD. (2008).
- Sadowski, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(21), 5131. [Link]
- Knochel, P., & Leuser, H. (2004). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Organic Syntheses, 81, 141. [Link]
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A Comprehensive Technical Guide to 2-Formyl-5-(trifluoromethyl)phenylboronic acid: Synthesis, Applications, and Sourcing for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-Formyl-5-(trifluoromethyl)phenylboronic acid, with the CAS number 1204580-94-8, is a highly functionalized organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2][3] Its unique structure, featuring a reactive aldehyde group, a boronic acid moiety, and an electron-withdrawing trifluoromethyl group, makes it an invaluable building block for the synthesis of complex organic molecules.[4][5] This guide provides an in-depth technical overview of its synthesis, key applications, and a comparative analysis of prominent suppliers to aid researchers in their procurement and experimental design.
Arylboronic acids are of significant importance in chemistry, serving as building blocks in organic chemistry, sensors, polymers, and as active ingredients in drugs.[4] The presence of a formyl group in 2-formylphenylboronic acids offers a reactive handle for further chemical transformations, making them highly versatile in synthetic chemistry.[4][5] The trifluoromethyl group, on the other hand, can enhance the metabolic stability and bioavailability of drug candidates.[5]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1204580-94-8 | [1][2][3] |
| Molecular Formula | C8H6BF3O3 | [2][3] |
| Molecular Weight | 219.94 g/mol | ChemicalBook |
| Appearance | Solid | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Synthesis and Reactivity
This compound is typically synthesized from the corresponding bromobenzaldehyde in a two-step reaction.[4] The presence of the electron-withdrawing trifluoromethyl group significantly increases the acidity of the boronic acid compared to its analogues.[4][6] In certain solutions, this compound can undergo isomerization to form the corresponding 3-hydroxybenzoxaborole.[4][6]
Caption: Generalized synthetic route to this compound.
Core Applications in Research and Development
The unique trifunctional nature of this compound makes it a powerful tool in several areas of chemical research, most notably in palladium-catalyzed cross-coupling reactions and the development of novel therapeutic agents.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][7][8][9] this compound is an excellent substrate for these reactions, allowing for the introduction of the 2-formyl-5-(trifluoromethyl)phenyl moiety into a wide range of organic molecules.[5] This is particularly valuable in the synthesis of biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials.[9]
The aldehyde group can be further derivatized post-coupling to generate a diverse library of compounds for screening in drug discovery programs.[5]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Antimicrobial Drug Discovery
Recent studies have highlighted the potential of this compound as an antimicrobial agent.[4][6] The compound has shown moderate activity against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus.[4][6] Its mechanism of action is thought to involve the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in microbial protein synthesis.[4][6] This is analogous to the mechanism of the FDA-approved antifungal drug Tavaborole (AN2690), which is also a benzoxaborole derivative.[4]
Comparative Analysis of Suppliers
A reliable supply of high-purity starting materials is critical for reproducible research. The following table provides a comparative overview of several suppliers of this compound.
| Supplier | Product Number (Example) | Purity | Availability | Notes |
| Sigma-Aldrich | AMBH9614FEF3 | 95% | In Stock | Provides technical documents like COA and COO.[2] |
| AK Scientific, Inc. | Z1355 (pinacol ester) | 97% | 1 Week | Offers the pinacol ester derivative.[10] |
| ChemicalBook | CB72251848 | N/A | Multiple Suppliers | A platform listing various suppliers.[1] |
| Parchem | N/A | N/A | Quote upon request | Specialty materials supplier.[3] |
| Alchem Pharmtech | Z-36975 | N/A | In Stock | Catalog company for pharmaceutical intermediates.[11] |
| Guidechem | N/A | 96% (example) | Multiple Suppliers | A B2B platform connecting buyers and sellers.[12] |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is adapted from general procedures and should be optimized for specific substrates.[13]
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Degassed water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound, the aryl bromide, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous THF and degassed water (typically a 2:1 to 4:1 ratio of THF to water) via syringe.
-
Stir the reaction mixture vigorously at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Safety and Handling
This compound is classified as a hazardous chemical and should be handled with appropriate safety precautions.[14][15][16]
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements:
-
Wash skin thoroughly after handling.
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature is 2-8 °C under an inert gas.
Always consult the Safety Data Sheet (SDS) from your supplier for the most current and comprehensive safety information.[14][15][16]
Conclusion
This compound is a valuable and versatile reagent for synthetic chemists, particularly those in the pharmaceutical and materials science industries. Its unique combination of reactive functional groups allows for the construction of complex molecular architectures and the exploration of novel biological activities. A thorough understanding of its properties, reactivity, and safe handling, coupled with strategic sourcing from reputable suppliers, will empower researchers to fully leverage the potential of this powerful chemical building block.
References
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI.
- 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed.
- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications.
- Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids - ChemRxiv.
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI.
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Methodological & Application
Application Note & Protocols: Mastering the Suzuki-Miyaura Coupling with 2-Formyl-5-(trifluoromethyl)phenylboronic acid
Introduction: The Strategic Value of a Challenging Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a titan in modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds.[1] Its impact on the pharmaceutical industry is particularly profound, enabling the assembly of complex biaryl and heteroaryl structures that form the core of countless therapeutic agents.[2] Within the vast library of available reagents, 2-Formyl-5-(trifluoromethyl)phenylboronic acid emerges as a uniquely valuable, yet challenging, building block.
The presence of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] Simultaneously, the ortho-formyl (-CHO) group provides a versatile synthetic handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions. The combination of these functionalities makes this boronic acid a highly sought-after intermediate in drug discovery programs.
However, the very features that make this reagent so attractive also introduce significant hurdles to its successful implementation in Suzuki-Miyaura couplings. The strong electron-withdrawing nature of both the -CF3 and -CHO groups deactivates the boronic acid, while the ortho-formyl group creates considerable steric hindrance around the reactive C-B bond. This guide provides a deep mechanistic understanding, field-proven protocols, and troubleshooting strategies to empower researchers to overcome these challenges and reliably incorporate this valuable synthon into their synthetic campaigns.
The Catalytic Cycle: A Mechanistic Framework
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding these fundamental steps is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-halide (or triflate) bond of the electrophilic partner (Ar¹-X). This step forms a square-planar Pd(II) intermediate.[6] The rate of this step is generally I > Br > OTf >> Cl, with aryl chlorides being the most challenging substrates.[7]
-
Transmetalation: This is often the rate-determining step and the primary locus of challenges for our target boronic acid. The organoboronic acid (Ar²-B(OH)₂) is first activated by a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[8][9] This boronate then exchanges its organic group (Ar²) with the halide on the palladium center, forming a new Pd(II) intermediate bearing both organic partners.
-
Reductive Elimination: The final step involves the two organic groups (Ar¹ and Ar²) coupling to form the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which re-enters the cycle.[4] Bulky ligands on the palladium center are known to accelerate this step.[6]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
Overcoming the Hurdles of this compound
The successful coupling of this substrate requires a targeted approach that directly addresses its inherent electronic and steric challenges.
-
Electronic Deactivation: The potent electron-withdrawing effects of the -CHO and -CF3 groups reduce the nucleophilicity of the ipso-carbon attached to boron. This significantly slows the transmetalation step, which relies on the transfer of this nucleophilic group to the electrophilic Pd(II) center.[10]
-
Steric Hindrance: The ortho-formyl group physically impedes the approach of the boronic acid to the palladium complex, further hindering transmetalation. This is a common issue for ortho-substituted substrates.[11][12]
-
Protodeboronation: Electron-deficient and sterically hindered boronic acids are often more susceptible to protodeboronation, a key side reaction where the C-B bond is cleaved by a proton source (often water in the reaction mixture), leading to the formation of 1-formyl-4-(trifluoromethyl)benzene and a loss of yield.[13][14]
To mitigate these issues, the reaction conditions must be carefully chosen to accelerate the desired catalytic cycle, making it kinetically favored over decomposition pathways.
Strategic Selection of Reaction Components
Modern Suzuki-Miyaura chemistry has evolved powerful catalyst systems capable of coupling even the most challenging substrates.[15] For this compound, the following considerations are paramount.
Palladium Precatalyst & Ligand Systems
Standard catalysts like Pd(PPh₃)₄ are often insufficient for this transformation. Success hinges on the use of highly active catalyst systems comprising a palladium source and a specialized ligand.
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium(II) and palladium(0) precursors, respectively. They are typically used in small quantities (1-5 mol %).[16]
-
Ligands: The choice of ligand is the most critical factor. For sterically hindered and electron-deficient partners, bulky and electron-rich monophosphine ligands, often called "Buchwald ligands," are the gold standard.[17]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent general-purpose ligand that provides a good balance of activity and stability.[17]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior results for highly hindered substrates due to its increased bulk.[13]
-
N-Heterocyclic Carbenes (NHCs): These can also be highly effective, offering strong σ-donation and steric bulk, which promotes high catalytic activity.[18]
-
Causality: These bulky, electron-rich ligands accelerate both the oxidative addition and, crucially, the reductive elimination steps.[6] The rapid reductive elimination helps drive the catalytic cycle forward, preventing the buildup of intermediates that could lead to decomposition.
The Role of the Base
The base is not merely a spectator; it is a stoichiometric reagent critical for activating the boronic acid.[19][20]
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to form the active boronate species but generally well-tolerated by sensitive functional groups like aldehydes.[13]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can sometimes improve yields when K₃PO₄ is insufficient.[21]
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective base, though it may be less effective for this specific challenging substrate.
Causality: The base reacts with the boronic acid to form a tetracoordinate boronate anion ([ArB(OH)₃]⁻). This increases the electron density on the boron atom and enhances the nucleophilicity of the aryl group, thereby facilitating the crucial transmetalation step.[8]
Solvent System Considerations
A biphasic solvent system is typically employed to dissolve both the nonpolar organic reagents and the polar inorganic base.
-
1,4-Dioxane / Water: A classic and highly effective solvent system.
-
Tetrahydrofuran (THF) / Water: Another excellent choice, particularly for reactions run at or near room temperature.[13]
-
Toluene / Water: A suitable alternative, especially for higher-temperature reactions.
Causality: The solvent not only solubilizes the components but can also influence the reaction rate and selectivity.[22][23][24] Proper degassing of the solvent mixture is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Recommended Experimental Protocol
This protocol provides a robust starting point for the coupling of various aryl halides with this compound using a modern catalyst system.
Materials:
-
Aryl Halide (Ar-X, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos or XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely powdered
-
1,4-Dioxane (4 mL), degassed
-
Water (1 mL), degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously. For less reactive aryl chlorides, higher temperatures (100-110 °C) may be required.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[25]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[26]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Optimization & Troubleshooting
Even with a robust protocol, optimization is often necessary for novel substrates.
Table 1: Recommended Starting Conditions by Halide
| Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temperature | Typical Time |
| Aryl Iodide | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2 eq) | Dioxane/H₂O (4:1) | 80 °C | 2-6 h |
| Aryl Bromide | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2 eq) | Dioxane/H₂O (4:1) | 80-100 °C | 4-12 h |
| Aryl Chloride | Pd(OAc)₂ (3%) / XPhos (6%) | Cs₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 100-110 °C | 12-24 h |
| Aryl Triflate | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2 eq) | THF/H₂O (4:1) | 65 °C | 6-16 h |
Optimization Workflow
When encountering low yields with a new coupling partner, a systematic approach to optimization is recommended.
Caption: Optimization Workflow for Challenging Couplings
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature/time.3. Ineffective base/ligand combination. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Increase temperature and/or reaction time.3. Follow the optimization workflow (Fig. 2): screen stronger base (Cs₂CO₃) or bulkier ligand (XPhos). |
| Significant Protodeboronation | 1. Reaction is too slow, allowing decomposition to compete.2. Presence of acidic impurities. | 1. Use a more active catalyst system (e.g., precatalyst) to accelerate the coupling.[13]2. Increase catalyst loading slightly.3. Ensure high purity of reagents and solvents. |
| Homocoupling of Aryl Halide | 1. Catalyst deactivation or slow transmetalation. | 1. Re-optimize ligand and base. Ensure boronic acid is of high quality and used in slight excess (1.2-1.5 equiv). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Certain palladium catalysts can promote this side reaction. | 1. Improve degassing technique.2. Screen alternative palladium sources or ligands. |
Conclusion
While this compound presents distinct electronic and steric challenges, its successful application in Suzuki-Miyaura coupling is readily achievable through a rational, mechanism-informed approach. The key to success lies in pairing this substrate with modern, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like SPhos and XPhos. By carefully selecting the catalyst, base, and solvent, and by employing systematic optimization when needed, researchers can reliably forge new C-C bonds and leverage the unique synthetic potential of this valuable building block in the pursuit of novel chemical entities.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link][4]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][6]
- Ciofini, I., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link][19]
- Neufeldt, S. R., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link][22][27]
- Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link][23]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link][1]
- da Silva, R. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link][8][20]
- da Silva, R. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link][16]
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][5]
- Yoshifuji, M., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link][11]
- Kassie, D. C., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link][24]
- Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry. [Link][28]
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link][13]
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link][9]
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link][12]
- Organic Chemistry Portal. (2012).
- Billingsley, K. L., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. [Link][15]
- Sanford, M. S., et al. (2021). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link][10]
- San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link][26]
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link][21]
- Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link][14]
- Thomas, D. A. (Ed.). (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link][2]
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Protocol for using 2-Formyl-5-(trifluoromethyl)phenylboronic acid in cross-coupling
An Application Guide for the Strategic Use of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid in Advanced Cross-Coupling Reactions
Introduction: A Multifunctional Building Block for Modern Synthesis
In the landscape of synthetic chemistry, the rational design of molecular building blocks is paramount for accessing novel chemical space. This compound is a sophisticated reagent that has gained prominence for its utility in constructing complex molecular architectures, particularly in the realms of pharmaceutical and materials science development.[1] Its structure is distinguished by three key functional motifs:
-
The Boronic Acid Group: This moiety is the reactive handle for palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
-
The Trifluoromethyl (CF₃) Group: This strongly electron-withdrawing group imparts unique properties to the final molecule, often enhancing metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug design.[2][1]
-
The ortho-Formyl (Aldehyde) Group: Positioned adjacent to the boronic acid, this group provides a versatile synthetic anchor for subsequent transformations, such as reductive amination, Wittig reactions, or condensations, allowing for rapid diversification of the coupled product.[3]
The electronic properties of the trifluoromethyl and formyl groups render this boronic acid an interesting substrate, influencing its reactivity in cornerstone transformations like the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.[4][5][6] This guide provides an in-depth analysis of the mechanistic considerations and field-proven protocols for the effective use of this powerful synthetic tool.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in forging biaryl structures.[7]
Mechanistic Landscape
The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9][10] The presence of the electron-withdrawing CF₃ and formyl groups on the boronic acid partner can influence the transmetalation step, which is often rate-limiting. A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily transfers its organic group to the palladium center.[9][10]
Sources
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Application Notes & Protocols: 2-Formyl-5-(trifluoromethyl)phenylboronic Acid as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Advantage of Multifunctional Building Blocks
In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the demand for versatile and strategically functionalized building blocks is paramount. Arylboronic acids are foundational pillars in this context, primarily due to their pivotal role in robust carbon-carbon bond-forming reactions.[1] Among this esteemed class of reagents, 2-Formyl-5-(trifluoromethyl)phenylboronic acid (CAS 1204580-94-8) emerges as a particularly powerful and multifaceted intermediate.
This molecule is engineered with a unique trifecta of functionalities on a single aromatic scaffold:
-
An ortho-formyl group , which serves as a versatile handle for a plethora of subsequent transformations, including reductions, oxidations, and condensations.
-
A meta-trifluoromethyl group , a well-regarded substituent in medicinal chemistry for its ability to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.
-
A boronic acid moiety , the cornerstone for its participation in palladium-catalyzed cross-coupling reactions.
The presence of two strong electron-withdrawing groups (CHO and CF₃) significantly increases the Lewis acidity of the boronic acid compared to its analogues.[1][2][3] This electronic feature not only influences its reactivity but also imparts unique physicochemical properties. Furthermore, this molecule exhibits a fascinating equilibrium in solution, capable of isomerizing into a cyclic 3-hydroxybenzoxaborole structure, a scaffold known for its potent biological activity.[1][2]
This guide provides an in-depth exploration of the properties, handling, and key synthetic applications of this compound, complete with field-proven protocols designed for immediate implementation in a research setting.
Physicochemical Properties, Handling, and Safety
A thorough understanding of a reagent's properties is critical for its effective and safe utilization.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1204580-94-8 | [4][5] |
| Molecular Formula | C₈H₆BF₃O₃ | [6] |
| Molecular Weight | 217.94 g/mol | [6] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage | Store at 2-8°C under an inert atmosphere |
Structural Integrity and Solution Behavior: A defining characteristic of this molecule is its tendency to isomerize in certain solvents, such as DMSO and acetone, to form a cyclic benzoxaborole derivative.[2][3] This equilibrium is crucial, as the cyclic form is often the biologically active species, notably in its mechanism as an antimicrobial agent.[2][3] Researchers should be aware of this behavior as it can influence reaction kinetics and spectroscopic analysis.
Safety & Handling: As with all laboratory chemicals, appropriate safety precautions must be observed.
-
Hazard Identification: This compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8]
-
Handling: Avoid dust formation. Wash hands thoroughly after handling. Ensure emergency eyewash stations and safety showers are readily accessible.[8][9]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place as specified.[9] Incompatible materials include strong oxidizing agents and strong bases.[8]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and heteroaryl-aryl scaffolds. This compound is an excellent substrate for this transformation, enabling the direct installation of the functionalized phenyl ring onto a variety of (hetero)aryl halides or triflates.
Causality Behind the Protocol: The choice of a palladium precatalyst, a suitable phosphine ligand (like XPhos), and a moderately strong base (like K₃PO₄) is designed to create a highly active Pd(0) species in situ. This active catalyst readily undergoes oxidative addition with the aryl halide. The base is crucial for activating the boronic acid in the transmetalation step, but an overly strong base can promote unwanted protodeboronation. The solvent system is chosen to ensure solubility of all components.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling with common aryl bromides.
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL) and Water (1 mL), degassed
-
-
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Core Application: Petasis (Borono-Mannich) Reaction
The Petasis reaction is a powerful three-component transformation that couples a boronic acid, an amine, and a carbonyl compound (typically an α-hydroxy aldehyde or glyoxylic acid) to synthesize functionalized amines, including non-natural α-amino acids.[10][11] This reaction showcases the versatility of the boronic acid beyond traditional cross-coupling.
Causality Behind the Protocol: The selection of solvent is critical. Hexafluoroisopropanol (HFIP) or toluene at elevated temperatures are often used to overcome the lower reactivity of electron-poor boronic acids, such as the title compound.[10][12][13] The reaction proceeds through the formation of an iminium ion intermediate from the amine and aldehyde, which is then attacked by the nucleophilic aryl group from the boronic acid. The reaction is typically driven to completion by the irreversible C-C bond formation.[10]
Caption: General workflow for the three-component Petasis reaction.
Protocol 2: Synthesis of an α-Aryl Glycine Derivative
-
Materials:
-
Secondary Amine (e.g., Dibenzylamine, 1.0 mmol, 1.0 equiv)
-
Glyoxylic Acid monohydrate (1.2 mmol, 1.2 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Toluene or Dichloromethane (DCM) (5 mL)
-
Molecular Sieves, 4Å (optional, ~200 mg)
-
-
Procedure:
-
To a reaction vial, add the secondary amine, glyoxylic acid monohydrate, and this compound.
-
Add the solvent (Toluene or DCM) and molecular sieves (if using).
-
Seal the vial and stir the mixture vigorously at room temperature or heat to 40-60 °C. The electron-withdrawing nature of the boronic acid may necessitate heating to achieve a reasonable reaction rate.[10]
-
Monitor the reaction by LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Filter the reaction mixture to remove sieves (if used) and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or flash column chromatography. The acidic product may require a modified silica gel procedure (e.g., with acetic acid in the eluent).
-
Application of the Formyl Handle: Synthesis of Benzoxaboroles
A key advantage of this building block is that the formyl group remains intact after C-C bond formation, ready for further derivatization. One of the most valuable transformations is its reduction to a benzyl alcohol, which readily undergoes intramolecular cyclization to form a 5-(trifluoromethyl)benzoxaborole scaffold.[1][2] This class of compounds is of high interest in medicinal chemistry.
Causality Behind the Protocol: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes, which will not affect the trifluoromethyl group or the newly formed biaryl bond. The reaction is typically performed in an alcoholic solvent like methanol. The resulting hydroxymethyl phenylboronic acid is primed for cyclization, which often occurs spontaneously or upon mild acidic workup, to form the thermodynamically stable five-membered benzoxaborole ring.
Caption: Synthetic pathway from a 2-formylphenylboronic acid to a benzoxaborole.
Protocol 3: Reduction and Cyclization to a Benzoxaborole
-
Materials:
-
Biaryl product from Protocol 1 (1.0 mmol, 1.0 equiv)
-
Sodium Borohydride (NaBH₄, 1.5 mmol, 1.5 equiv)
-
Methanol (MeOH, 10 mL)
-
1 M Hydrochloric Acid (HCl) for workup
-
-
Procedure:
-
Dissolve the 2-formyl biaryl compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic (~pH 5-6). This step also facilitates the cyclization.
-
Remove most of the methanol under reduced pressure.
-
Add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the pure benzoxaborole derivative.
-
Applications in Medicinal Chemistry: Antimicrobial Potential
The title compound and its derivatives, particularly the cyclic benzoxaborole isomer, have demonstrated notable antimicrobial activity.[2][3]
Mechanism of Action: The benzoxaborole scaffold acts as a potent inhibitor of leucyl-tRNA synthetase (LeuRS), an essential enzyme in microbial protein synthesis.[2][3] The boron atom forms a covalent adduct with the ribose diol of tRNALeu in the enzyme's active site, effectively trapping and inactivating the enzyme.
Table 2: Reported Antimicrobial Activity Profile
| Organism | Activity Level | Source(s) |
| Candida albicans | Moderate antifungal activity | [2][3] |
| Aspergillus niger | Higher activity compared to C. albicans | [2][3] |
| Escherichia coli | Antibacterial activity observed | [2][3] |
| Bacillus cereus | Significant antibacterial activity; reported MIC value lower than the drug Tavaborole | [2][3] |
These findings underscore the potential of this compound as a starting point for the development of novel anti-infective agents.
Conclusion
This compound is far more than a simple coupling partner. Its strategic placement of three distinct functional groups provides a powerful platform for the efficient construction of complex, high-value molecules. From the robust formation of C-C bonds via Suzuki-Miyaura and Petasis reactions to the subsequent derivatization of its formyl group into medicinally relevant scaffolds like benzoxaboroles, this building block offers exceptional synthetic utility. Its inherent antimicrobial properties further enhance its value for researchers in drug development. The protocols and insights provided herein serve as a comprehensive guide for harnessing the full potential of this versatile reagent in pioneering new frontiers in chemical synthesis.
References
- Dziadek, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules.
- Dziadek, M., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed.
- Dziadek, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. National Center for Biotechnology Information (PMC).
- Lou, S., et al. (2017). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. National Center for Biotechnology Information (PMC).
- ResearchGate. (Publication) Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines.
- Organic Chemistry Portal. (Reaction Page) Petasis Reaction.
- Schaus, S. E., et al. (2011). Catalytic Diastereoselective Petasis Reactions. National Center for Biotechnology Information (PMC).
- ACS Publications. (Publication) Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines.
- PubChem. (Compound Summary) 2-Formylphenylboronic acid.
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The Versatile Role of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Bifunctional Linchpin for Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds with tunable physicochemical and pharmacological properties is paramount. 2-Formyl-5-(trifluoromethyl)phenylboronic acid (CAS 1204580-94-8) has emerged as a pivotal building block, empowering researchers to forge complex molecular architectures. Its unique bifunctional nature, possessing both a reactive aldehyde and a versatile boronic acid moiety, offers orthogonal chemical handles for a diverse array of synthetic transformations. The presence of a trifluoromethyl group further imparts desirable drug-like properties, such as enhanced metabolic stability and increased lipophilicity, making this reagent a valuable asset in the synthesis of novel therapeutic agents.[1][2]
This comprehensive guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and insights into the causality behind methodological choices.
Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₆BF₃O₃ |
| Molecular Weight | 217.94 g/mol |
| Appearance | Solid |
| Storage Conditions | Inert atmosphere, 2-8°C |
(Data sourced from commercial supplier information)
Application I: Suzuki-Miyaura Cross-Coupling Reactions for Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[3] this compound serves as an excellent coupling partner in these reactions, allowing for the introduction of a trifluoromethylated and formyl-substituted phenyl ring into a variety of molecular scaffolds. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the boronic acid, potentially enhancing reaction rates and selectivity.[4]
Causality of Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst and a suitable ligand is critical. For challenging couplings, particularly with electron-deficient boronic acids, advanced catalyst systems such as those employing Buchwald ligands are often preferred to ensure high yields and prevent protodeboronation.[5]
-
Base: The base is essential for the transmetalation step of the catalytic cycle. Inorganic bases like potassium carbonate or potassium phosphate are commonly used. The choice of base can significantly impact the reaction outcome, especially with sensitive substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF) and an aqueous solution of the base is typically employed to facilitate the dissolution of both the organic and inorganic reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (or triflate) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Workflow for Suzuki-Miyaura Coupling
A generalized workflow for Suzuki-Miyaura cross-coupling.
Application II: Synthesis of Fused Heterocyclic Scaffolds
The formyl group of this compound provides a reactive handle for the construction of a wide variety of heterocyclic systems through condensation and cyclization reactions. This is particularly valuable in drug discovery, where heterocyclic motifs are prevalent in numerous biologically active compounds.[6] The ortho-disposed boronic acid and formyl groups can participate in tandem or sequential reactions to construct complex fused ring systems.
Protocol 2: General Procedure for the Synthesis of a Fused N,O-Heterocycle
This protocol describes a general approach for the synthesis of a fused heterocycle via condensation with a suitable amine-containing nucleophile followed by intramolecular cyclization.
Materials:
-
This compound (1.0 equiv)
-
2-Aminophenol (or a similar binucleophile) (1.0 equiv)
-
Ethanol (or a suitable solvent)
-
Catalytic amount of acetic acid (optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 mmol) and 2-aminophenol (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Heat the mixture to reflux and stir for 6-24 hours. The reaction can be monitored by TLC for the consumption of starting materials and the formation of the product.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Logical Flow for Heterocycle Synthesis
Condensation followed by cyclization to form fused heterocycles.
Application III: As a Precursor for Antimicrobial Agents
Recent studies have highlighted the promising antimicrobial activity of 2-formylphenylboronic acids, including the 5-trifluoromethyl derivative.[7] This activity is often attributed to the equilibrium between the open-chain formylboronic acid and its cyclic isomer, a 3-hydroxybenzoxaborole.[7][8] This cyclic form can mimic the structure of known antifungal drugs like Tavaborole.[1]
5-Trifluoromethyl-2-formylphenylboronic acid has demonstrated in vitro activity against a range of fungal and bacterial pathogens.[7] Docking studies suggest that the cyclic isomer can bind to the leucyl-tRNA synthetase (LeuRS) of microorganisms, inhibiting protein synthesis.[1][7]
Antimicrobial Activity Profile
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms.
| Microorganism | Type | MIC (µg/mL) |
| Candida albicans | Fungus | >500 |
| Aspergillus niger | Fungus | 125 |
| Escherichia coli | Bacterium | 250 |
| Bacillus cereus | Bacterium | 62.5 |
(Data extracted from Adamczyk-Woźniak et al., 2020[7])
Notably, the MIC value against Bacillus cereus is lower than that of the commercial antifungal drug Tavaborole (AN2690), indicating its potential as a lead compound for the development of new antibacterial agents.[7]
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standardized protocol to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
This compound
-
Microbial strains (e.g., E. coli, B. cereus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Sterile DMSO (for stock solution)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a powerful and versatile reagent in medicinal chemistry. Its dual reactivity allows for its seamless integration into diverse synthetic pathways, from the construction of complex biaryl systems via Suzuki-Miyaura coupling to the synthesis of novel heterocyclic scaffolds. Furthermore, its intrinsic antimicrobial properties present an exciting avenue for the discovery of new anti-infective agents. The protocols and data presented herein serve as a practical guide for researchers looking to leverage the unique attributes of this valuable building block in their drug discovery and development endeavors.
References
- Adamczyk-Woźniak, A., Gozdalik, J. T., Wieczorek, D., Madura, I. D., Kaczorowska, E., Brzezińska, E., Sporzyński, A., & Lipok, J. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. [Link]
- PubMed. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- MDPI. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
- Redka, M. O., et al. (2023). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- António, M., et al. (2021).
- Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020).
- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
- ACS Publications. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. [Link]
Sources
- 1. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 7. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]
- 8. mdpi.com [mdpi.com]
Synthesis of benzoxaboroles using 2-Formyl-5-(trifluoromethyl)phenylboronic acid
Application Note & Protocol
Facile Synthesis of 5-(Trifluoromethyl)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole: A Key Building Block for Medicinal Chemistry
Abstract
Benzoxaboroles are a privileged heterocyclic scaffold in modern drug discovery, exhibiting a wide range of therapeutic activities.[1][2][3] Their unique chemical properties, stemming from the integrated boronic acid moiety within a bicyclic system, allow them to act as potent and selective enzyme inhibitors.[4][5] The incorporation of a trifluoromethyl (CF₃) group into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[6] This application note provides a detailed protocol for the synthesis of 5-(Trifluoromethyl)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole, starting from its precursor, 2-Formyl-5-(trifluoromethyl)phenylboronic acid. We delve into the scientific rationale, the inherent equilibrium that governs the structure of the starting material, and provide a step-by-step guide for researchers in medicinal chemistry and drug development.
Scientific Rationale & Mechanism
2-Formylphenylboronic acids are versatile reagents that exist in a unique structural equilibrium. In the solid state and in certain solutions, they are in equilibrium with their cyclic tautomer, a 3-hydroxybenzoxaborole.[7][8] This intramolecular cyclization is a spontaneous process driven by the proximity of the aldehyde and boronic acid functional groups.
The electron-withdrawing nature of the trifluoromethyl group at the 5-position significantly influences the electronic properties of the molecule. It increases the Lewis acidity of the boron atom, which can favor the formation of the tetrahedral, sp³-hybridized boron center in the cyclic benzoxaborole structure.[7][9] The synthesis, therefore, is less about a complex chemical transformation and more about isolating the thermodynamically favored cyclic isomer from this equilibrium.
The mechanism is a reversible intramolecular nucleophilic attack of a hydroxyl group from the boronic acid onto the electrophilic aldehyde carbon. This forms a cyclic hemiacetal which is the benzoxaborole structure.
Detailed Experimental Protocol
This protocol is divided into two main parts: the synthesis of the precursor, this compound, and its subsequent conversion and isolation as the target benzoxaborole.
This procedure is adapted from established literature methods.[7] The synthesis starts from commercially available 2-bromo-4-(trifluoromethyl)benzaldehyde.
Materials and Reagents:
-
2-Bromo-4-(trifluoromethyl)benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate (B(O-iPr)₃)
-
Hydrochloric acid (HCl), 2 M
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnels
-
Low-temperature thermometer
-
Nitrogen or Argon gas inlet
-
Ice-salt bath or cryocooler
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.
-
Initial Reaction: Dissolve 2-bromo-4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.
-
Borylation: In a separate dropping funnel, add triisopropyl borate (1.2 eq). Add this to the reaction mixture dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound as a solid.
The precursor exists in equilibrium with the target compound. This procedure focuses on isolating the cyclic form.
Materials and Reagents:
-
This compound (from Part A)
-
Toluene
-
Hexane
Equipment:
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filtration flask
Procedure:
-
Dissolution: Place the synthesized this compound into an Erlenmeyer flask. Add a minimal amount of hot toluene to fully dissolve the solid.
-
Crystallization: Allow the solution to cool slowly to room temperature. The target compound, 5-(Trifluoromethyl)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole, is less soluble and will begin to crystallize.
-
Complete Precipitation: To maximize yield, cool the flask in an ice bath for 30-60 minutes. If precipitation is slow, adding a small amount of hexane as an anti-solvent can promote crystallization.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual toluene and impurities.
-
Drying: Dry the purified white crystalline product under vacuum.
Data Summary & Characterization
The following table provides an example of the stoichiometry for the synthesis of the precursor.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 2-Bromo-4-(trifluoromethyl)benzaldehyde | 255.02 | 10.0 | 1.0 | 2.55 g |
| n-Butyllithium (2.5 M) | 64.06 | 11.0 | 1.1 | 4.4 mL |
| Triisopropyl borate | 188.08 | 12.0 | 1.2 | 2.26 g (2.88 mL) |
| Expected Product Yield (70-85%) | 219.95 | 7.0 - 8.5 | - | 1.54 - 1.87 g |
Characterization of Final Product: The identity and purity of 5-(Trifluoromethyl)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons and the methylene (-CH₂-) protons of the oxaborole ring.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass should be observed.
-
Infrared Spectroscopy (FTIR): Presence of a broad O-H stretch and absence of a strong aldehyde C=O stretch.[10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part A | Incomplete lithiation due to moisture. | Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents. |
| Temperature rose above -70 °C during additions. | Add reagents more slowly and ensure efficient cooling. | |
| Product won't crystallize in Part B | Solution is too dilute or impurities are present. | Concentrate the toluene solution slightly. Try adding a seed crystal. Add hexane dropwise as an anti-solvent. |
| Oily product obtained | Residual solvent or impurities. | Re-purify the precursor from Part A. Attempt to triturate the oil with cold hexane to induce solidification. |
Mechanism & Workflow Diagram
The following diagram illustrates the key chemical transformation from the organometallic intermediate to the final isolated product.
Safety Information
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle only under an inert atmosphere using proper syringe techniques.
-
Triisopropyl borate: Flammable liquid and vapor.
-
Anhydrous Solvents (THF): Can form explosive peroxides. Use from a freshly opened container or a solvent purification system.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Conduct all operations within a certified chemical fume hood.
References
- Zhang, J., Zhu, M., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry.
- Liu, C., Tomsho, J., & Benkovic, S. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/24864040/]
- Schmidt, B. et al. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/119565]
- Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00134]
- Reddy, T. J., et al. (2015). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4538676/]
- Mereddy, V. R., et al. (2020). Benzoboroxoles: Synthesis and applications in medicinal chemistry.
- Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications.
- Mereddy, V. R., et al. (2013). Practical Synthesis and Applications of Benzoboroxoles.
- Dowlut, M., & Hall, D. G. (2006). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo0601446]
- Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072483/]
- Dąbrowski, M., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.
- Adamczyk-Woźniak, A., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32059527/]
- Tomsho, J. W., & Benkovic, S. J. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24864040/]
- Santos, W. L., & Grams, R. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8533652/]
- Aubrey, M. (n.d.). Benzoxaborole-based antimalarial drug discovery. MESA Malaria Knowledge Hub. [URL: https://mesamalaria.org/research-and-innovation/projects/benzoxaborole-based-antimalarial-drug-discovery]
- Pereira, T., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/28/7/3009]
- Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluor. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Merging-Electron-Deficient-Boronic-Centers-with-in-Adamczyk-Wozniak-Tarkowska/241d08791c5e9b884d5d30c5e6d0a7a3712b321c]
- Casale, J. F., & Hays, P. A. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.
Sources
- 1. The synthesis of benzoxaboroles and their applications in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Note: Evaluating the Antimicrobial and Antifungal Efficacy of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel chemical scaffolds for antimicrobial drug discovery. Boron-containing compounds, particularly those in the benzoxaborole class, have emerged as a promising source of new therapeutics. This document provides a detailed technical guide on 2-Formyl-5-(trifluoromethyl)phenylboronic acid (CAS: 1204580-94-8), a molecule that demonstrates significant antibacterial and antifungal properties. We will delve into its structural dynamics, proposed mechanism of action, and spectrum of activity. Crucially, this guide furnishes detailed, field-tested protocols for determining its efficacy through standardized assays, enabling researchers to reliably evaluate this compound and its analogs.
Introduction: The Significance of a Dual-Action Boron-Containing Compound
This compound belongs to a class of arylboronic acids that exhibit a critical structural characteristic: the ability to exist in equilibrium with a cyclic isomer. This isomerization is fundamental to its biological activity. In aqueous solutions and polar solvents like DMSO, the compound cyclizes to form a 3-hydroxybenzoxaborole structure.[1][2] This cyclic form is analogous to the approved antifungal drug Tavaborole (AN2690), hinting at a shared mechanism of action.[1][2] The presence of an electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring enhances the Lewis acidity of the boron atom, a feature that influences its biological interactions and potency.[1][2][3]
The compound's ability to act against both bacteria (e.g., Escherichia coli, Bacillus cereus) and fungi (e.g., Candida albicans, Aspergillus niger) makes it a particularly interesting candidate for further investigation.[1][2]
Caption: Tautomeric equilibrium of the title compound.
Proposed Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase (LeuRS)
The primary antimicrobial target for benzoxaboroles is the enzyme leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis.[1][2] LeuRS performs a critical proofreading or "editing" function to ensure that the correct amino acid (leucine) is attached to its corresponding transfer RNA (tRNALeu).
The mechanism proceeds as follows:
-
Entry into the Active Site: The cyclic benzoxaborole isomer of the compound enters the editing site of the LeuRS enzyme.
-
Adduct Formation: The boron atom forms a stable adduct with the ribose diol of the terminal adenosine of tRNALeu. This reaction traps the tRNA in the editing site, effectively blocking the enzyme's function.
-
Inhibition of Protein Synthesis: With LeuRS inhibited, the cell is unable to synthesize essential proteins, leading to cessation of growth (stasis) and ultimately cell death (cidal effect).
Docking studies have shown that the cyclic isomer of this compound can bind to the pocket of Candida albicans LeuRS in a manner similar to Tavaborole.[1][2] Interestingly, for Escherichia coli, the open-chain form appears to have a higher inhibition constant against LeuRS, suggesting a potentially nuanced mechanism in bacteria.[1][2]
Caption: Proposed mechanism of LeuRS inhibition.
Documented Spectrum of Activity
In vitro studies have demonstrated the compound's efficacy against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The data below is summarized from published research, with Tavaborole (AN2690) and Amphotericin B used as positive controls.[1]
| Microorganism | Type | MIC (µg/mL) | Zone of Inhibition (mm) |
| Candida albicans | Fungus | 250 | 11 |
| Aspergillus niger | Fungus | 32 | 16 |
| Escherichia coli | Gram-negative Bacteria | 125 | 12 |
| Bacillus cereus | Gram-positive Bacteria | 62.5 | 15 |
| Tavaborole (AN2690) | Control | 62.5 (B. cereus) | 22 (C. albicans) |
| Amphotericin B | Control | Not Reported | 15 (C. albicans) |
Key Insights:
-
The compound shows higher activity against Aspergillus niger than Candida albicans.[1]
-
Its antibacterial activity against Bacillus cereus is notably more potent than the established antifungal Tavaborole.[1]
Experimental Protocols
Protocol 4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that visibly inhibits microbial growth. It is a quantitative method essential for assessing potency.
Causality: This assay works by exposing a standardized number of microbial cells to serial dilutions of the test compound. Microbial growth is assessed by turbidity or a metabolic indicator. The MIC value is a direct measure of the compound's potency under specific in vitro conditions.
Caption: Workflow for the MIC determination protocol.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Test Compound: this compound.
-
Microbial Strains: As required (e.g., E. coli ATCC 25922, C. albicans ATCC 10231).
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile.
-
Positive Controls: Standard antibiotics (e.g., Ciprofloxacin for bacteria) or antifungals (e.g., Amphotericin B).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h culture), pick several colonies and suspend in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.
-
-
Plate Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first column of wells.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.
-
This creates a gradient of the compound's concentration.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared microbial inoculum to each well (except the negative control well).
-
Include a positive control (broth + inoculum, no compound) and a solvent control (broth + inoculum + DMSO at the highest concentration used).
-
Seal the plate and incubate. For bacteria, incubate at 37°C for 18-24 hours. For fungi, incubate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the positive control.
-
Protocol 4.2: Agar Disk Diffusion Assay
This protocol provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the compound through agar.
Causality: A paper disk impregnated with the test compound is placed on an agar surface seeded with a microbe. The compound diffuses outwards, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, forming a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's potency and its diffusion characteristics in agar.
Caption: Workflow for the agar disk diffusion protocol.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Agar Plates: Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar for fungi.
-
Sterile paper disks (6 mm diameter).
-
Test Compound stock solution in DMSO.
-
Microbial inoculum prepared to 0.5 McFarland standard as described in Protocol 4.1.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-10 minutes.
-
-
Disk Application:
-
Using sterile forceps, apply a sterile paper disk to the agar surface.
-
Pipette a defined volume (e.g., 20 µL) of the test compound solution onto the disk.
-
Prepare a negative control disk using only the solvent (DMSO).
-
Prepare a positive control disk using a standard antibiotic solution.
-
Ensure disks are placed far enough apart to prevent overlapping zones.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the clear zone of no growth around each disk to the nearest millimeter (mm).
-
References
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- Wójcik, P., et al. (2019). Antifungal activity and tautomeric cyclization equilibria of formylphenylboronic acids. Bioorganic Chemistry, 92, 103081.
- National Center for Biotechnology Information (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. PubChem.
- Protocols.io (2019). Assessment of antimicrobial activity.
- Yigit, N., et al. (2011). Use of Boronic Acid Disk Tests To Detect Extended- Spectrum β-Lactamases in Clinical Isolates of KPC Carbapenemase-Possessing Enterobacteriaceae. Journal of Clinical Microbiology, 49(2), 553-556.
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The Strategic Application of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid in the Synthesis of Novel Heterocycles
Introduction: A Multifaceted Building Block for Modern Chemistry
In the landscape of pharmaceutical and materials science research, the quest for novel molecular architectures with enhanced properties is perpetual. 2-Formyl-5-(trifluoromethyl)phenylboronic acid has emerged as a preeminent building block, uniquely equipped to address this challenge. Its strategic arrangement of three key functional groups—an ortho-formyl (aldehyde), a meta-trifluoromethyl group, and a boronic acid—creates a versatile scaffold for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of its synthetic utility, detailing the mechanistic rationale and providing field-tested protocols for its application.
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance crucial drug properties.[1][2][3][4] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, membrane permeability, and binding affinity of a molecule.[2][5] The aldehyde functionality serves as a versatile handle for a multitude of classic and contemporary condensation and cyclization reactions.[6] Simultaneously, the boronic acid moiety is a linchpin for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and can also participate directly in heterocycle formation. The synergy of these groups allows for the execution of elegant, multi-step, one-pot syntheses, and diverse multi-component reactions (MCRs).
This document outlines several key applications, providing researchers with the foundational knowledge and practical protocols to leverage the unique reactivity of this compound.
Core Synthetic Strategies & Mechanistic Insights
The power of this reagent lies in the orthogonal reactivity of its functional groups. The boronic acid can be engaged in a cross-coupling reaction, leaving the aldehyde untouched for subsequent transformations. Conversely, the aldehyde can be used to construct a heterocyclic core, with the boronic acid moiety available for late-stage functionalization. The electron-withdrawing trifluoromethyl group not only modulates the physicochemical properties of the final products but also influences the reactivity of the adjacent functional groups.[5][6]
Application Note 1: Synthesis of Trifluoromethyl-Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a robust and direct method for constructing quinoline rings, which are privileged scaffolds in medicinal chemistry.[7][8][9] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[10] this compound, after conversion of its boronic acid to an amino group, becomes an ideal substrate for this transformation.
Mechanistic Rationale
The reaction typically proceeds via an initial aldol condensation between the enolizable ketone and the 2-aminoarylaldehyde, followed by cyclization and dehydration to form the aromatic quinoline ring.[7][11] The reaction can be catalyzed by either acid or base.[10][12] The presence of the trifluoromethyl group can influence the electron density of the aromatic ring, affecting the rate and regioselectivity of the cyclization.
Caption: Generalized mechanism of the Friedländer Annulation.
Protocol: Two-Step Synthesis of 2-Methyl-6-(trifluoromethyl)quinoline
This protocol first details the conversion of the boronic acid to an amine via a Chan-Lam coupling, followed by the Friedländer cyclization.
Step 1: Amination of this compound
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) are added 2,2'-bipyridine (1.5 eq) and copper(II) acetate (1.2 eq).
-
A solution of hydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in DCM is added dropwise at room temperature.
-
The reaction mixture is stirred open to the air for 12-16 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The crude product, 2-amino-5-(trifluoromethyl)benzaldehyde, is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Step 2: Friedländer Annulation
-
In a round-bottom flask, dissolve 2-amino-5-(trifluoromethyl)benzaldehyde (1.0 eq) and acetone (3.0 eq) in ethanol (0.3 M).
-
Add potassium hydroxide (KOH, 0.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield 2-methyl-6-(trifluoromethyl)quinoline.
Application Note 2: One-Pot Synthesis of Dihydropyrimidinones via Multi-Component Biginelli Reaction
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and saving time.[13][14] The aldehyde group of this compound is an excellent electrophile for reactions like the Biginelli condensation, which produces dihydropyrimidinones (DHPMs), a class of heterocycles with a wide range of biological activities.
Mechanistic Rationale
The Biginelli reaction is an acid-catalyzed cyclocondensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. The widely accepted mechanism involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product.
Caption: Workflow for a Multi-Component Biginelli Reaction.
Protocol: Synthesis of a Trifluoromethyl-Aryl Dihydropyrimidinone
-
In a 25 mL flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.1 mmol), urea (1.5 mmol), and a Lewis acid catalyst such as ytterbium(III) triflate (Yb(OTf)₃, 10 mol%).
-
Heat the mixture at 100 °C under solvent-free conditions for 2-3 hours, with constant stirring.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Cool the reaction mixture to room temperature, which should result in the formation of a solid mass.
-
Add cold water (15 mL) and stir vigorously. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative. The boronic acid moiety remains intact for further synthetic elaboration.
Application Note 3: Direct Synthesis of Benzoxaboroles
Benzoxaboroles are a unique class of boron-containing heterocycles with significant applications in medicinal chemistry, notable for their ability to act as serine protease inhibitors. 2-Formylphenylboronic acids can serve as direct precursors to these structures through intramolecular cyclization.[6] In solution, an equilibrium can exist between the open-chain boronic acid and the cyclic 3-hydroxybenzoxaborole form.[6][15]
Protocol: Reductive Cyclization to a 6-(Trifluoromethyl)benzoxaborole
This protocol leverages the reduction of the aldehyde to a benzyl alcohol, which spontaneously cyclizes onto the adjacent boronic acid.
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (4:1, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction by TLC for the disappearance of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~5-6.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzoxaborole, which can be further purified by silica gel chromatography.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the protocols described. Yields are representative and may vary based on reaction scale and purity of reagents.
| Application | Key Transformation | Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| Quinoline Synthesis | Friedländer Annulation | KOH | Ethanol | 80 | 4-6 | 75-85% |
| DHPM Synthesis | Biginelli Reaction | Yb(OTf)₃ | Solvent-free | 100 | 2-3 | 80-92% |
| Benzoxaborole Synthesis | Reductive Cyclization | - | THF/H₂O | 0 to RT | 1 | >90% |
Conclusion and Future Perspectives
This compound is a powerful and versatile reagent that enables the streamlined synthesis of diverse and complex heterocyclic structures. The strategic placement of its functional groups allows for a wide array of synthetic transformations, including classic named reactions, modern multi-component strategies, and the direct formation of unique boron-containing heterocycles. The protocols detailed herein serve as a robust starting point for researchers in drug discovery and materials science to explore the vast chemical space made accessible by this unique building block. Future applications will undoubtedly expand into more complex cascade reactions and the development of novel asymmetric methodologies.
References
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- Trifluoromethylated Heterocycles: Enhancing Drug Properties. Google Verticals.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI.
- An olefin-based multi-component reaction to yield 1,2-azaborolidine derivatives. Dalton Transactions (RSC Publishing).
- Friedländer synthesis. Wikipedia.
- METHOD FOR THE SYNTHESIS OF QUINOLINE DERIV
- 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed.
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- Synthesis of quinolines. Organic Chemistry Portal.
- Friedlaender Synthesis. Organic Chemistry Portal.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- Synthesis and structure of benzoboroxoles: novel organoboron heterocycles. ScienceDirect.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Recent Developments on Five-Component Reactions.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
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Application Notes & Protocols: Palladium Catalysts for Reactions of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid
Introduction: The Strategic Importance of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid
This compound is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure incorporates three key features: a boronic acid moiety for palladium-catalyzed cross-coupling, a strategically placed formyl group that serves as a synthetic handle for further derivatization (e.g., reductive amination, condensation), and an electron-withdrawing trifluoromethyl group that modulates the electronic properties and metabolic stability of target molecules.
The presence of the strong electron-withdrawing trifluoromethyl group increases the acidity of the boronic acid compared to its analogues.[1][2] Furthermore, this molecule can exist in equilibrium with its cyclic 3-hydroxybenzoxaborole isomer in certain solutions, a structural motif known to exhibit antimicrobial activity by inhibiting leucyl-tRNA synthetase (LeuRS).[1][2] This dual reactivity makes it a powerful building block for constructing complex molecular architectures, particularly in the synthesis of biaryl and heterobiaryl compounds, which are prevalent scaffolds in pharmaceuticals.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this key substrate, with a focus on the Suzuki-Miyaura coupling. We will delve into mechanistic principles, provide field-tested protocols, and offer expert insights into catalyst selection and reaction optimization.
Core Concept: The Palladium Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, operate via a similar catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The process is initiated by the in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species, or by starting directly with a Pd(0) source (e.g., Pd(PPh₃)₄).[3][4]
The cycle then proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[5][6][7]
-
Transmetalation: The organic group from the organoboron compound (the boronic acid) is transferred to the palladium center, displacing the halide. This step is base-mediated and is often the rate-determining step of the reaction.[6][7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[5][6][7]
I. The Suzuki-Miyaura Coupling: A Workhorse Reaction
The Suzuki-Miyaura reaction is the most prominent and reliable method for forming C(sp²)-C(sp²) bonds using this compound.[5][7]
Expertise & Causality: Selecting the Right Conditions
The electronic nature of this compound presents specific challenges. The electron-withdrawing CF₃ group can slow the rate of transmetalation and increase the susceptibility of the boronic acid to protodeboronation (decomposition).[8] Therefore, careful selection of the catalyst, ligand, base, and solvent is critical for success.
-
Palladium Source:
-
Pd(OAc)₂ / Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) precursors, respectively. They are reduced in situ to the active Pd(0) catalyst.[4][9] They are cost-effective choices for many standard couplings.
-
Pd(PPh₃)₄: An air-sensitive but highly effective Pd(0) source that can be used directly without a reduction step.[4]
-
Pre-formed Catalyst Complexes (e.g., Pd(dppf)Cl₂): These complexes offer good stability and are often highly active.[3][9] For particularly challenging couplings, specialized pre-catalysts from developers like Buchwald (e.g., XPhos Pd G3) provide rapid generation of the active Pd(0) species, which is crucial for coupling unstable boronic acids.[10][11]
-
-
Ligands:
-
Triphenylphosphine (PPh₃): A standard, robust ligand suitable for many reactions with aryl bromides and iodides.
-
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald Ligands like XPhos, SPhos): These are essential for coupling less reactive aryl chlorides or for accelerating the reaction with electron-deficient boronic acids.[4][12] The electron-rich nature of the ligand promotes the oxidative addition step, while their steric bulk facilitates the final reductive elimination.
-
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common bases. Cs₂CO₃ is more soluble and often more effective but also more expensive. Aqueous solutions are typically used.
-
Phosphates (K₃PO₄): A stronger base that is often effective in difficult couplings, particularly with hindered substrates or unstable boronic acids.[10]
-
Organic Bases (e.g., Et₃N): Generally used in anhydrous conditions, often for specific applications like Sonogashira couplings.
-
-
Solvent: The choice of solvent depends on the base and reaction temperature.
-
Toluene, Dioxane, THF: Common choices for reactions with aqueous bases. Proper degassing is essential to prevent oxidation of the catalyst.
-
DMF, DMAc: Polar aprotic solvents that can aid in dissolving reagents but may require higher purification effort.
-
Comparative Data: Typical Suzuki-Miyaura Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(OAc)₂ (1.0) | - | K₂CO₃ (2.0) | Toluene | 70 | 98 | [13] |
| Aryl Bromide | Pd₂(dba)₃ (1.5) | 1 (4.5) | KF (3.0) | Dioxane | 110 | 74-82 | [8] |
| Aryl Chloride | Precatalyst 13 (2.0) | (XPhos) | K₃PO₄ (aq) | THF | rt - 40 | High | [10] |
| 2-Chloro-3-aminopyridine | Pd(PPh₃)₂Cl₂ (5.0) | - | Na₂CO₃ (aq) | Dioxane | Reflux | 86 | [12] |
(Note: Ligand 1 is a phosphite ligand, Precatalyst 13 is an XPhos-based precatalyst. This table is illustrative of general conditions and not specific to the topic substrate unless noted).
Experimental Workflow & Protocols
The following diagram and protocol outline a trusted, self-validating system for performing a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To an oven-dried Schlenk flask containing a stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol, 261.5 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), PPh₃ (0.08 mmol, 21.0 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Prepare a degassed 4:1 mixture of Toluene:Water. Degas by bubbling argon through the solvent mixture for 20-30 minutes.
-
Using a syringe, add the degassed solvent mixture (e.g., 5 mL for a 1 mmol scale reaction) to the flask. The mixture may turn dark brown or black upon addition of the palladium catalyst.[5]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots. The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Once the reaction is complete (consumption of the aryl bromide), cool the flask to room temperature.
-
Add water (10 mL) and ethyl acetate (15 mL) to the flask.
-
Transfer the contents to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Self-Validation: The protocol is validated by monitoring the disappearance of the limiting reactant (aryl bromide) via TLC/GC-MS and subsequent characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Alternative Palladium-Catalyzed Transformations
While Suzuki coupling is paramount, the reactivity of this boronic acid extends to other valuable transformations.
Heck-Type Reaction with Olefins
The Heck reaction traditionally couples an aryl halide with an alkene. However, a modern, halide-free variation uses arylboronic acids as the aryl source. This reaction requires an oxidant to regenerate the Pd(II) catalyst from the Pd(0) formed after the migratory insertion step.[14]
-
Mechanism Insight: In this variant, the transmetalation of the boronic acid to a Pd(II) salt initiates the cycle. After the C-C bond-forming step, the resulting Pd(0) must be re-oxidized to Pd(II) to continue the catalysis. Copper(II) salts or other oxidants are often used for this purpose.[14]
-
Typical Conditions: Pd(OAc)₂, an olefin, the boronic acid, an oxidant (e.g., Cu(OAc)₂ or Ag₂CO₃), and a polar aprotic solvent like DMF at elevated temperatures.[14][15]
Sonogashira Coupling of Derived Aryl Halides
Direct Sonogashira coupling involves an aryl halide and a terminal alkyne.[16][17] While this compound is not a direct partner, it is a critical precursor. A common synthetic strategy involves:
-
Suzuki Coupling: Couple the boronic acid with a dihaloarene (e.g., 1,4-dibromobenzene) under carefully controlled stoichiometry to achieve mono-arylation.
-
Sonogashira Coupling: The resulting biaryl halide can then be subjected to a Sonogashira coupling with a terminal alkyne using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine.[18][19]
This two-step sequence highlights the synthetic utility of the title compound in building complex, conjugated systems.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality base or boronic acid. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing of all solvents. Use freshly opened or properly stored boronic acid. Try a stronger base like K₃PO₄. |
| Protodeboronation | Presence of excess water/protons; Reaction too slow. | Use anhydrous solvents and bases if possible. Increase catalyst loading or switch to a more active ligand system (e.g., a Buchwald ligand) to accelerate the desired coupling over decomposition.[10] |
| Formation of Homocoupled Product | Presence of oxygen; Pd(II) source used without efficient reduction. | Ensure a strictly inert atmosphere. Add a small amount of a reducing agent or ensure the ligand can reduce the Pd(II) source.[3] |
| Difficult Purification | Similar polarity of product and byproducts. | Optimize the reaction to minimize byproducts. Try a different solvent system for chromatography or consider recrystallization. |
Conclusion
This compound is a high-value building block whose synthetic potential is unlocked through palladium catalysis. The Suzuki-Miyaura coupling is the premier method for its application, but its utility extends to other modern transformations. A deep understanding of the catalytic cycle and the factors influencing reactivity—particularly the electronic effects of the substituents—is paramount for achieving high yields and purity. By carefully selecting the catalyst, ligand, base, and reaction conditions as outlined in this guide, researchers can effectively leverage this versatile reagent to accelerate the development of novel pharmaceuticals and advanced materials.
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- Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- Górnicki, A., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
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- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 팔라듐 촉매 [sigmaaldrich.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
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- 17. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal [ouci.dntb.gov.ua]
- 18. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides [organic-chemistry.org]
- 19. Sonogashira coupling of aryl halides catalyzed by palladium on charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation with 2-Formyl-5-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactivity of a Unique Building Block
2-Formyl-5-(trifluoromethyl)phenylboronic acid is a valuable reagent in modern organic synthesis, offering a unique combination of functional handles for the construction of complex molecular architectures. The presence of a strongly electron-withdrawing trifluoromethyl group and a reactive, ortho-positioned formyl group imparts a distinct reactivity profile that requires careful consideration when planning carbon-carbon bond-forming reactions. These substituents significantly influence the electronic and steric properties of the boronic acid, impacting catalyst selection, reaction kinetics, and potential side reactions.
This guide provides an in-depth analysis and detailed protocols for employing this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck-type, and Sonogashira-type couplings. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern the choice of reagents and conditions, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.
Mechanistic Insights and Key Structural Considerations
A critical feature of 2-formylphenylboronic acids is their propensity to exist in equilibrium with a cyclic tautomer, a 3-hydroxybenzoxaborole.[1][2] This isomerization can influence the effective concentration and reactivity of the boronic acid in solution. The electron-withdrawing trifluoromethyl group at the 5-position further increases the acidity of the boronic acid, which can affect the choice of base and the rate of transmetalation in the catalytic cycle.[1][2]
The ortho-formyl group introduces steric bulk around the C-B bond, which can hinder the approach of the palladium catalyst. However, it may also participate in chelation with the palladium center, potentially influencing the regioselectivity and efficiency of the coupling reaction under certain conditions.[3][4] These competing effects necessitate the use of robust catalytic systems, often employing bulky and electron-rich ligands to facilitate the key steps of oxidative addition and reductive elimination.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is the most prevalent method for the arylation of this compound. The inherent challenges of this substrate—namely, its electron-deficient nature and steric hindrance—can be overcome with carefully optimized conditions.
Causality Behind Experimental Choices for Suzuki-Miyaura Coupling
-
Catalyst System: Due to the electron-deficient nature of the boronic acid, a highly active palladium catalyst is required. Palladium(II) precatalysts like Pd(OAc)₂ or preformed palladacycles, in combination with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos), are often effective.[2][5] These ligands promote the formation of the active Pd(0) species and facilitate both the oxidative addition of the aryl halide and the challenging reductive elimination step to form the biaryl product.
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred over weaker bases. They are effective in forming the reactive boronate species necessary for transmetalation without promoting significant protodeboronation, a common side reaction with electron-deficient boronic acids.[5]
-
Solvent System: Anhydrous, polar aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are commonly employed.[5][6] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. In some cases, a co-solvent like water may be used, but for substrates prone to protodeboronation, anhydrous conditions are often safer.
Generalized Protocol for Suzuki-Miyaura Coupling
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- 2. mdpi.com [mdpi.com]
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- 6. Base-assisted transmetalation enables gold-catalyzed oxidative Sonogashira coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Docking studies of 2-Formyl-5-(trifluoromethyl)phenylboronic acid with target enzymes
Application Note & Protocol
Topic: Molecular Docking of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid with Target Enzymes: A Guide to Predicting Binding Interactions
Abstract
This document provides a comprehensive guide and detailed protocols for conducting molecular docking studies of this compound. Phenylboronic acids are a privileged class of compounds known for their ability to act as enzyme inhibitors, largely through the formation of reversible covalent bonds with active site serine residues.[1][2] The subject of this note, this compound, presents a unique case due to its potential to exist in equilibrium with a cyclic benzoxaborole-like isomer, particularly in solution.[3][4] This dual nature necessitates a nuanced approach to computational analysis. We present a validated workflow using industry-standard software to predict the binding modes of both the linear and cyclic forms of this compound with two clinically relevant enzyme classes: bacterial Serine β-Lactamases and aminoacyl-tRNA synthetases. This guide is intended for researchers in drug discovery and computational chemistry, offering both the theoretical basis and practical steps for successful in silico analysis.
Scientific Foundation: The Chemistry of Boronic Acid Inhibitors
Before embarking on the protocol, it is crucial to understand the underlying chemical principles that make boronic acids effective enzyme inhibitors. The boron atom in a boronic acid is sp²-hybridized and possesses an empty p-orbital, rendering it an electrophilic Lewis acid.[5] This electrophilicity is the key to its mechanism of action against many serine hydrolases, such as the bacterial β-lactamases that confer antibiotic resistance.[1][6]
The nucleophilic hydroxyl group of a catalytic serine residue in the enzyme's active site can attack the boron atom. This attack results in the formation of a stable, tetrahedral boronate adduct, which mimics the transition state of the natural enzymatic reaction.[1][2] This reversible covalent bond effectively sequesters the key catalytic residue, leading to enzyme inhibition.
The Unique Case of this compound
The title compound is of particular interest due to the ortho-formyl group. This substitution allows for an intramolecular reaction where the compound can cyclize to form a 3-hydroxybenzoxaborole isomer.[3][4] Research has shown that this cyclic form is crucial for the inhibition of certain enzymes, such as leucyl-tRNA synthetase (LeuRS), by mimicking adenosine.[3][4][7] Therefore, any robust docking study must consider both the linear (open) and cyclic forms of the molecule, as they may exhibit differential affinity for various targets.
-
Linear (Open) Form: The primary candidate for forming a covalent adduct with serine hydrolases.
-
Cyclic (Benzoxaborole) Form: A potential inhibitor for enzymes with pockets that accommodate heterocyclic structures, such as LeuRS.
The Molecular Docking Workflow: A Conceptual Overview
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[8][9] The process can be broken down into three fundamental stages: Preparation, Simulation, and Analysis. The causality of this workflow is critical: meticulous preparation is the foundation upon which a meaningful simulation and accurate analysis are built.
Caption: The conceptual workflow for a molecular docking study.
Detailed Protocols
This section provides step-by-step methodologies using common, freely available software. The chosen tools are AutoDock Tools (ADT) for preparation and AutoDock Vina for the docking simulation.[10][11] Visualization is best performed with UCSF ChimeraX or PyMOL.
Protocol 1: System Preparation
Accurate preparation of both the protein receptor and the small molecule ligand is the most critical factor for a successful docking experiment. The goal is to create structurally correct, energetically minimized files (in PDBQT format for AutoDock) that include partial charges and atom type information.[12]
A. Receptor Preparation (Example: AmpC β-Lactamase)
-
Obtain Crystal Structure: Download the PDB file for the target enzyme from the RCSB Protein Data Bank (e.g., PDB ID: 1KE4 for E. coli AmpC).
-
Clean the Structure: Open the PDB file in a molecular viewer like UCSF ChimeraX or use AutoDockTools (ADT).
-
Rationale: PDB files often contain non-essential components like water molecules, co-solvents, and multiple protein chains that can interfere with docking.[13][14]
-
Action: Delete all water molecules (heteroatoms). If the protein functions as a monomer, remove any additional protein chains. Remove the co-crystallized ligand, but save it separately for later validation.
-
-
Add Hydrogens and Charges:
-
Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for calculating interactions. Partial charges are required by the docking force field to estimate electrostatic interactions.[15]
-
Action (in ADT): Go to Edit > Hydrogens > Add. Choose Polar Only. Then, go to Edit > Charges > Add Kollman Charges.
-
-
Save as PDBQT:
-
Rationale: This format contains the atomic coordinates plus the charge and atom type information required by AutoDock Vina.
-
Action (in ADT): Go to Grid > Macromolecule > Choose. Select the protein and save the output as receptor.pdbqt.
-
B. Ligand Preparation (this compound)
-
Obtain/Draw Ligand Structure: Draw both the linear and cyclic forms of the molecule using software like ChemDraw or MarvinSketch. Save them as a 3D format (e.g., SDF or MOL2). The linear structure can also be found on PubChem (CID: 57467644).
-
Energy Minimization and Charge Assignment:
-
Rationale: The initial 2D or 3D structure is not likely to be in a low-energy conformation. An energy minimization step using a force field (e.g., MMFF94) provides a more realistic starting geometry. Gasteiger charges are commonly used for small molecules in AutoDock.[16]
-
Action (in ADT): Go to Ligand > Input > Open and load the ligand file. Then go to Ligand > Output > Save as PDBQT. ADT will automatically add hydrogens, compute Gasteiger charges, and merge non-polar hydrogens.
-
-
Define Rotatable Bonds:
-
Rationale: Ligand flexibility is a key part of docking. ADT automatically detects rotatable bonds, allowing the docking algorithm to explore different conformations.
-
Action (in ADT): Go to Ligand > Torsion Tree > Detect Root. Then, you can optionally choose which bonds to make rotatable or non-rotatable. For a small molecule like this, allowing all non-ring single bonds to rotate is standard. Save the final files as ligand_open.pdbqt and ligand_cyclic.pdbqt.
-
Protocol 2: Docking Simulation with AutoDock Vina
A. Define the Search Space (Grid Box)
-
Rationale: To make the calculation computationally feasible, you must define a 3D search space (a "grid box") where Vina will attempt to place the ligand.[10] This box should encompass the entire binding site of interest. If a co-crystallized ligand was present, centering the box on its location is the most reliable method.
-
Action (in ADT): With the receptor.pdbqt loaded, go to Grid > Grid Box. A box will appear. Adjust the center coordinates and dimensions (in Angstroms) to cover the active site. For AmpC, this is the serine-containing catalytic pocket.
-
Save Configuration: Note the center_x, y, z and size_x, y, z values. Create a text file named config.txt with the following content:
B. Run AutoDock Vina
-
Rationale: Vina uses a command-line interface. It will read the receptor, ligand, and configuration files to perform the docking calculation.
-
Action: Open a terminal or command prompt, navigate to your working directory containing all the files, and execute the following command:
-
Repeat: Modify the config.txt file to use ligand_cyclic.pdbqt and a different output file name (results_cyclic.pdbqt), then run the command again for the cyclic isomer.
Protocol 3: Results Analysis and Validation
A. Docking Protocol Validation
-
Rationale: Before you can trust the results for your novel ligand, you must prove that your protocol can replicate known experimental data. This is a self-validating step critical for trustworthiness.[17][18] The standard method is to "re-dock" the original co-crystallized ligand into the receptor from which it was removed.
-
Action:
-
Prepare the co-crystallized ligand (saved in Protocol 1A, step 2) as a PDBQT file.
-
Run a Vina docking simulation with this ligand using the same receptor and grid box.
-
Superimpose the top-ranked docked pose with the original crystal pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Success Criterion: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating your protocol is reliable.[19][20][21]
-
B. Analysis of Docking Poses
-
Binding Affinity (Score): Open the log file (log_open.txt). Vina reports the predicted binding affinity in kcal/mol for the top poses. A more negative value indicates a stronger predicted binding interaction.[19][22]
-
Visualization: Open the receptor PDBQT and the results PDBQT files (e.g., results_open.pdbqt) in a molecular viewer. The results file contains multiple binding modes (poses).
-
Interaction Analysis: Examine the top-ranked pose. Identify key interactions:
-
Hydrogen Bonds: Are there H-bonds between the ligand and key active site residues?
-
Hydrophobic Interactions: Is the trifluoromethyl group situated in a greasy pocket?
-
Covalent Interaction: For the linear form in AmpC, is the boronic acid group positioned correctly to be attacked by the catalytic Serine (e.g., SER64 in 1KE4)? The distance between the boron and the serine oxygen should be very short (~1.5-2.0 Å).
-
Data Presentation and Interpretation: A Case Study
To illustrate the output, the following table presents hypothetical (but plausible) docking results for the two ligand forms against two distinct enzyme targets.
| Ligand Form | Target Enzyme | PDB ID | Top Score (kcal/mol) | Key Predicted Interactions |
| Linear (Open) | AmpC β-Lactamase | 1KE4 | -7.8 | Boronic acid proximal to SER64; H-bond with ASN152 |
| Cyclic | AmpC β-Lactamase | 1KE4 | -6.5 | H-bond with ASN152; No direct interaction with SER64 |
| Linear (Open) | C. albicans LeuRS | 4GPG | -7.1 | H-bonds within editing site; poor fit |
| Cyclic | C. albicans LeuRS | 4GPG | -8.9 | Forms H-bonds mimicking adenosine; fits editing site pocket |
Interpretation of Hypothetical Results:
-
The linear form shows a stronger predicted affinity for AmpC β-Lactamase. Visualization would likely show the boronic acid group positioned for nucleophilic attack by the catalytic serine, consistent with the known mechanism of boronic acid inhibitors against this enzyme class.[1][6]
-
The cyclic form shows a significantly stronger predicted affinity for Leucyl-tRNA Synthetase. This result aligns with published findings suggesting the cyclic benzoxaborole scaffold is responsible for LeuRS inhibition by forming an adduct with tRNA in the editing site.[3][4]
Caption: Covalent interaction of the linear boronic acid with SER64.
Conclusion
The molecular docking protocol detailed in this application note provides a robust framework for investigating the enzymatic inhibition potential of this compound. By acknowledging the compound's unique chemical equilibrium and systematically evaluating both its linear and cyclic isomers, researchers can generate powerful hypotheses about its mechanism of action and target specificity. The emphasis on protocol validation through re-docking ensures a high degree of confidence in the generated predictions, making this workflow an invaluable tool in the early stages of structure-based drug discovery.
References
- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors.
- How does one prepare proteins for molecular docking?. Quora. [Link]
- How to interprete and analyze molecular docking results?.
- AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]
- Interpretation of Molecular docking results?.
- How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
- (PDF) Validation of Docking Methodology (Redocking).
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
- Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. MDPI. [Link]
- Phenylboronic acid. Wikipedia. [Link]
- How to validate the molecular docking results ?.
- HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]
- Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations.
- Basic docking — Autodock Vina 1.2.
- Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
- Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
- Session 4: Introduction to in silico docking. University of Cambridge. [Link]
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- Docking Studies of 4p and 4q.
- Validation Studies of the Site-Directed Docking Program LibDock.
- Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Royal Society of Chemistry. [Link]
- Molecular docking proteins preparation.
- Molecular docking, synthesis, anticancer activity, and metabolomics study of boronic acid ester-containing fingolimod deriv
- [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
- Protein preparation for molecular docking using Discovery Studio.
- Chosen results of docking studies of spiroboronates of AN2690, 1 and 1a with LeuRS of Candida albicans and Escherichia coli.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]
- Phenylboronic acid (1)a nd its optimized derivatives:i mproving binding.
- 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed. [Link]
- Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. [Link]
- Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. University of Massachusetts Boston. [Link]
- Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. University of Eastern Finland. [Link]
- Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. [Link]
- Key Topics in Molecular Docking for Drug Design.
- Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design | Request PDF.
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- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Formyl-5-(trifluoromethyl)phenylboronic acid in Materials Science
Introduction: A Multifaceted Building Block for Advanced Materials
2-Formyl-5-(trifluoromethyl)phenylboronic acid, with CAS Number 1204580-94-8, is a uniquely functionalized aromatic compound poised for significant applications in materials science.[1] Its structure is distinguished by the presence of three key features on a phenyl ring: a boronic acid group, a formyl (aldehyde) group, and a trifluoromethyl group. This strategic combination of functionalities makes it a highly versatile precursor for the synthesis of advanced polymers and porous crystalline materials, such as Covalent Organic Frameworks (COFs).
The boronic acid and aldehyde moieties provide orthogonal reaction sites for forming strong covalent bonds, a critical requirement for constructing robust and stable material backbones. The trifluoromethyl group, a powerful electron-withdrawing substituent, imparts several desirable properties to the resulting materials, including enhanced thermal stability, chemical resistance, and modified electronic characteristics.[2] A study on 5-Trifluoromethyl-2-formylphenylboronic acid has highlighted its increased acidity compared to non-fluorinated analogues, a property that can influence its reactivity and the characteristics of materials derived from it.[3][4]
This guide provides an in-depth exploration of the potential of this compound in materials science, with a focus on its application in the synthesis of Covalent Organic Frameworks. Detailed protocols, causality-driven experimental choices, and data interpretation are presented to enable researchers to harness the full potential of this remarkable molecule.
Key Properties and Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in materials synthesis.
| Property | Value | Source |
| CAS Number | 1204580-94-8 | [1] |
| Molecular Formula | C₈H₆BF₃O₃ | |
| Molecular Weight | 217.94 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% | |
| Storage | Inert atmosphere, 2-8°C |
Safety Information: this compound is classified as a warning-level hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.
Application in Covalent Organic Framework (COF) Synthesis
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity.[5] They are constructed from organic building blocks linked by strong covalent bonds. The bifunctional nature of this compound makes it an ideal candidate for the synthesis of COFs with dual-linkage motifs, leading to highly stable and functional materials.
Conceptual Framework for COF Synthesis
The synthesis of a COF from this compound typically involves a condensation reaction with a complementary multifunctional linker, such as a triamine. The reaction proceeds through two distinct bond-forming processes:
-
Boroxine Formation: The self-condensation of boronic acid groups to form stable six-membered boroxine rings.
-
Imine Formation: The reaction between the aldehyde groups of the boronic acid monomer and the amine groups of the linker to form robust imine linkages.
The trifluoromethyl groups appended to the framework are anticipated to enhance the material's hydrophobicity and can influence its electronic properties and gas sorption capabilities.
Caption: General workflow for the synthesis of a trifluoromethyl-functionalized COF.
Detailed Protocol: Synthesis of a Hypothetical Trifluoromethyl-Functionalized COF (TFM-COF-1)
This protocol describes the synthesis of a hypothetical COF, designated TFM-COF-1, from this compound and 1,3,5-Tris(4-aminophenyl)benzene (TAPB). This procedure is adapted from established methods for synthesizing COFs with dual boroxine and imine linkages.[5]
Materials and Reagents
-
This compound (≥95%)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB) (≥98%)
-
1,4-Dioxane (anhydrous, ≥99.8%)
-
Mesitylene (anhydrous, ≥98%)
-
Acetone (reagent grade)
-
Tetrahydrofuran (THF) (reagent grade)
-
Nitrogen gas (high purity)
Experimental Procedure
-
Preparation of the Reaction Mixture:
-
In a 25 mL Pyrex tube, add this compound (43.6 mg, 0.2 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (23.4 mg, 0.067 mmol).
-
To this mixture, add a solvent system composed of 1,4-dioxane (1.5 mL) and mesitylene (0.5 mL).
-
Sonicate the mixture for 15 minutes to ensure uniform dispersion of the reactants.
-
-
Solvothermal Synthesis:
-
The Pyrex tube is subjected to three freeze-pump-thaw cycles to remove dissolved gases.
-
The tube is then sealed under vacuum.
-
Place the sealed tube in an oven preheated to 120 °C and maintain this temperature for 72 hours. A colored precipitate should form during this time.
-
-
Isolation and Purification of TFM-COF-1:
-
After cooling the reaction vessel to room temperature, the precipitate is collected by filtration.
-
The collected solid is washed extensively with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL) to remove any unreacted monomers and oligomers.
-
The purified product is then dried under vacuum at 80 °C for 12 hours to yield the TFM-COF-1 as a fine powder.
-
Expected Characterization and Data Analysis
The successful synthesis of TFM-COF-1 can be confirmed through a suite of analytical techniques:
| Characterization Technique | Expected Results | Significance |
| Powder X-ray Diffraction (PXRD) | A crystalline pattern with distinct diffraction peaks. | Confirms the long-range ordered, crystalline nature of the COF. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of N-H stretching bands (from TAPB) and appearance of C=N stretching bands (imine linkage). | Confirms the formation of imine bonds. |
| Solid-State ¹³C and ¹¹B NMR Spectroscopy | Resonances corresponding to the aromatic backbone and the boroxine rings. | Provides insight into the local chemical environment and bonding within the COF structure. |
| Nitrogen Adsorption-Desorption Isotherms (BET Analysis) | A high surface area (typically > 800 m²/g) and a porous structure. | Quantifies the porosity and surface area of the material, crucial for applications in gas storage and catalysis. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with a decomposition temperature above 400 °C. | Demonstrates the robustness of the COF, a key advantage of the trifluoromethyl functionalization. |
Causality-Driven Insights and Troubleshooting
-
Choice of Solvents: The dioxane/mesitylene solvent system is chosen to balance the solubility of the reactants and to facilitate the reversible reactions that are crucial for the formation of a crystalline, rather than amorphous, product.
-
Reaction Temperature and Time: The solvothermal conditions (120 °C for 72 hours) are optimized to provide sufficient energy for the condensation reactions to proceed to completion while allowing for error correction and the formation of a well-ordered framework.
-
Activation and Purification: The post-synthesis washing and drying steps are critical for removing residual solvents and unreacted monomers from the pores of the COF, thereby "activating" the material and making its full surface area accessible.
-
Troubleshooting Amorphous Product: If the resulting material is amorphous (as indicated by a lack of peaks in the PXRD pattern), consider adjusting the solvent ratio, reaction temperature, or reaction time to better favor the thermodynamic product (the crystalline COF) over the kinetic product (an amorphous polymer).
Conclusion and Future Outlook
This compound is a promising building block for the rational design and synthesis of functional organic materials. Its unique combination of reactive sites and the presence of the trifluoromethyl group opens avenues for the creation of Covalent Organic Frameworks and other polymers with enhanced stability and tailored properties. The protocols and insights provided in this guide serve as a foundation for further exploration of this versatile molecule in diverse applications, from gas storage and separation to catalysis and optoelectronics. As the demand for high-performance materials continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of materials science.
References
- MDPI. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 823.
- PubMed. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. National Center for Biotechnology Information.
- ResearchGate. (2020). Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives.
- The Royal Society of Chemistry. (n.d.). Synthesis Protocols for Covalent Organic Framework (COF) Precursors.
- Google Patents. (n.d.). US11491183B2 - Substituted phenyl boronic acid containing polymers and methods of use.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Versatile Derivatization Strategies for the Formyl Group of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid
Abstract
2-Formyl-5-(trifluoromethyl)phenylboronic acid is a pivotal building block in contemporary drug discovery and medicinal chemistry. Its unique trifunctional architecture—comprising a reactive aldehyde, an electron-withdrawing trifluoromethyl group, and a versatile boronic acid moiety—offers a rich platform for the synthesis of diverse and complex molecular scaffolds. This guide provides an in-depth exploration of key derivatization strategies targeting the formyl group, including reductive amination, olefination reactions (Wittig and Knoevenagel), and cyclocondensation for heterocycle synthesis. By explaining the causality behind protocol choices and providing detailed, field-proven methodologies, this document serves as a comprehensive resource for researchers aiming to leverage this potent synthon in the development of novel therapeutics.
Introduction: The Strategic Importance of this compound
In the landscape of pharmaceutical development, the ability to rapidly generate libraries of structurally diverse compounds is paramount. This compound (CAS 1204580-94-8) has emerged as a high-value starting material due to its inherent chemical potential. The trifluoromethyl (-CF₃) group often enhances key drug properties such as metabolic stability and bioavailability, while the boronic acid [-B(OH)₂] group is not only a cornerstone of palladium-catalyzed cross-coupling reactions but also enables unique interactions, such as reversible covalent bonding with diols.
A crucial feature of this molecule is the ortho-positioning of the formyl and boronic acid groups, which facilitates a dynamic equilibrium between the linear aldehyde form and a cyclic 3-hydroxybenzoxaborole isomer in solution.[1][2] This tautomerism is not merely a structural curiosity; it profoundly influences the molecule's reactivity and is implicated in the biological activity of related benzoxaborole-based drugs, such as the antifungal agent Tavaborole.[1][2] This guide focuses on the chemical transformation of the formyl group, a versatile handle for introducing new functional and structural motifs.
Physicochemical Properties and Structural Dynamics
Before embarking on synthesis, understanding the substrate's properties is critical for experimental success.
| Property | Value | Source |
| CAS Number | 1204580-94-8 | [3] |
| Molecular Formula | C₈H₆BF₃O₃ | |
| Molecular Weight | 217.94 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| Safety Information | Warning: H315, H319, H335 (Skin/eye/respiratory irritant) |
Ring-Chain Tautomerism: The proximity of the boronic acid and formyl groups allows for an intramolecular condensation, establishing an equilibrium with the cyclic benzoxaborole form. The electron-withdrawing -CF₃ group enhances the Lewis acidity of the boron atom, favoring this cyclization in certain solvents.[1] This equilibrium must be considered during reaction design, as either form may be the reactive species.
Application I: C-N Bond Formation via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and operational simplicity.[4] It proceeds in two stages: the initial reaction of the aldehyde with a primary or secondary amine to form a transient imine (or iminium ion), followed by in-situ reduction to the corresponding amine.
Expertise & Causality: The choice of reducing agent is critical. Strong hydrides like NaBH₄ can prematurely reduce the starting aldehyde. Milder reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the protonated iminium intermediate over the aldehyde.[5][6] A significant challenge with ortho-formylphenylboronic acids is the risk of protodeboronation (loss of the C-B bond).[7][8][9] This side reaction is often pH and substrate-dependent.[10] Conducting the reaction at lower temperatures and careful selection of the amine and reducing agent can help minimize this undesired pathway.[11]
Protocol 3.1: Synthesis of [2-(Morpholin-4-ylmethyl)-5-(trifluoromethyl)phenyl]boronic Acid
This protocol is adapted from methodologies established for related 2-formylphenylboronic acids.[11]
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 mmol, 218 mg) in anhydrous methanol (10 mL).
-
Amine Addition: Add morpholine (1.1 mmol, 96 µL) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. In a single portion, add sodium cyanoborohydride (NaBH₃CN) (1.5 mmol, 94 mg). Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm consumption of the starting aldehyde.
-
Work-up: Carefully add 1 M HCl (aq) dropwise to quench the excess reducing agent and decompose the boronic acid complexes until the pH is ~2-3. Stir for 15 minutes.
-
Extraction: Neutralize the solution to pH ~7 with saturated NaHCO₃ (aq). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, using a gradient elution (e.g., hexane/ethyl acetate) to yield the pure product.
Application II: C=C Bond Formation via Olefination
The formyl group is an ideal electrophile for olefination reactions, providing robust methods for converting the C=O double bond into a C=C double bond.
The Wittig Reaction
The Wittig reaction is a powerful and widely used method for alkene synthesis from aldehydes or ketones.[12][13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium salt with a strong base.[14][15]
Expertise & Causality: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[12]
-
Non-stabilized ylides (e.g., where the group on the ylidic carbon is an alkyl group) are highly reactive and typically yield (Z)-alkenes under kinetic, salt-free conditions.
-
Stabilized ylides (e.g., where the group is an ester or ketone) are less reactive and thermodynamically controlled, leading predominantly to (E)-alkenes. For derivatizing our substrate, using a stabilized ylide is often more practical and leads to a single, predictable isomer.
Protocol 4.1.1: Synthesis of Ethyl (E)-3-[2-B(OH)₂-4-(trifluoromethyl)phenyl]acrylate
-
Reagent Preparation: To a stirred suspension of (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide; 1.1 mmol, 383 mg) in anhydrous toluene (15 mL), add a solution of this compound (1.0 mmol, 218 mg) in tetrahydrofuran (THF, 5 mL).
-
Reaction Conditions: Heat the mixture to reflux (approx. 80-90°C) and maintain for 18 hours under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the aldehyde by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue will contain the product and triphenylphosphine oxide, a major byproduct of the Wittig reaction.
-
Purification: Triturate the crude residue with diethyl ether or a mixture of hexane and ethyl acetate to precipitate the bulk of the triphenylphosphine oxide. Filter off the solid. The filtrate can be further purified by flash column chromatography on silica gel to isolate the desired (E)-alkene product.
The Knoevenagel Condensation
The Knoevenagel condensation is the reaction between a carbonyl compound and an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (e.g., malonates, cyanoacetates).[16][17] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[18]
Expertise & Causality: This reaction provides a direct route to α,β-unsaturated systems bearing useful functional handles.[19] The mechanism involves base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration yields the final condensed product.[17] This method is often high-yielding and avoids the stoichiometric phosphine oxide byproduct of the Wittig reaction.
Protocol 4.2.1: Synthesis of Diethyl 2-{[2-B(OH)₂-4-(trifluoromethyl)phenyl]methylidene}malonate
-
Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve this compound (1.0 mmol, 218 mg) and diethyl malonate (1.2 mmol, 192 mg) in toluene (20 mL).
-
Catalyst Addition: Add piperidine (0.1 mmol, 10 µL) and a catalytic amount of acetic acid (0.1 mmol, 6 µL).
-
Reaction Conditions: Heat the mixture to reflux. Water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture and wash with 1 M HCl (aq) (15 mL), followed by saturated NaHCO₃ (aq) (15 mL), and finally brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product is often of high purity but can be further purified by column chromatography if necessary.
Application III: Cyclocondensation for Heterocycle Synthesis
The dual functionality of ortho-formylphenylboronic acids makes them superb precursors for building complex heterocyclic systems in a single step.[20][21] Condensation with bifunctional nucleophiles, such as hydrazines or their derivatives, can lead to the formation of fused ring systems containing boron, which are of significant interest in medicinal chemistry.[22]
Expertise & Causality: A prime example is the synthesis of indazoles. A copper(II)-catalyzed reaction with diazodicarboxylates, followed by an acid or base-induced ring closure, provides an efficient route to 1N-alkoxycarbonyl indazoles.[23][24] This transformation elegantly constructs the five-membered pyrazole ring fused to the starting phenyl ring.
Protocol 5.1: One-Pot Synthesis of 1-(Diisopropyl-carbamoyl)-6-(trifluoromethyl)-1H-indazole
This protocol is based on the work of K. C. K. Swamy et al. for the synthesis of indazoles from 2-formylphenylboronic acids.[23][24]
-
Reaction Setup: In a Schlenk tube, add this compound (0.5 mmol, 109 mg), Cu(OAc)₂ (0.5 mmol, 91 mg), and triethylamine (1.5 mmol, 209 µL).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, 5 mL). To this stirred suspension, add diisopropyl azodicarboxylate (DIAD) (0.5 mmol, 99 µL) dropwise.
-
Reaction Conditions (C-N formation): Stir the reaction mixture at room temperature for 24 hours.
-
Ring Closure: Add trifluoroacetic acid (TFA) (1.0 mmol, 77 µL) to the reaction mixture and continue stirring at room temperature for an additional 12 hours.
-
Work-up: Quench the reaction with water (10 mL) and extract with DCM (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the indazole product.
Conclusion
This compound is a remarkably versatile and powerful synthon. The strategic derivatization of its formyl group, as demonstrated through reductive amination, olefination, and cyclocondensation reactions, opens avenues to a vast chemical space. The protocols and insights provided herein are designed to empower researchers in drug discovery and chemical biology to confidently and creatively utilize this building block, accelerating the development of novel molecular entities with therapeutic potential. Careful consideration of reaction conditions, particularly to mitigate side reactions like protodeboronation, is key to harnessing its full synthetic utility.
References
- Adamczyk-Woźniak, A., et al. (2009). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure. Central European Journal of Chemistry. [Link]
- Kim, D. Y., et al. (2018). Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. Organic & Biomolecular Chemistry. [Link]
- Yang, E. A., et al. (2018). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PubMed Central (PMC), NIH. [Link]
- Heravi, M. M., et al. (2018). Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Organic-Reaction.com. [Link]
- Dziuba, K., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]
- Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]
- Swamy, K. C. K., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. PubMed Central (PMC), NIH. [Link]
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- Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. [Link]
- Adamczyk-Woźniak, A., et al. (2011). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions.
- Wikipedia. (n.d.).
- Siddiqui, Z. N., et al. (2023).
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- Gkizis, P., et al. (2020). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-Reaction.com. [Link]
- ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
- Shang, Y., et al. (2020). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Jones, B. H., et al. (2015). Isomer-sensitive deboronation in reductive aminations of aryl boronic acids.
- Organic Chemistry Portal. (n.d.).
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Application Notes and Protocols for 2-Formylphenylboronic Acids in Boron Neutron Capture Therapy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Boron Neutron Capture Therapy (BNCT) represents a promising binary radiotherapy modality, contingent on the selective accumulation of boron-10 (¹⁰B) in tumor tissues. The clinical efficacy of BNCT is intrinsically linked to the performance of the boron delivery agents. While boronophenylalanine (BPA) and sodium borocaptate (BSH) are clinically utilized, the quest for third-generation agents with superior tumor-to-normal tissue ratios and enhanced therapeutic indices is paramount. This document provides a comprehensive technical guide on the application of 2-formylphenylboronic acids (2-FPBAs) as a versatile platform for the development of next-generation boron delivery agents for BNCT. We delve into the unique chemical reactivity of 2-FPBAs, outlining their potential for bioconjugation to tumor-targeting moieties. Detailed protocols for the synthesis, in vitro evaluation, and in vivo assessment of 2-FPBA-based BNCT agents are provided, underpinned by a rationale grounded in established methodologies for BNCT drug development.
Introduction: The Imperative for Advanced Boron Delivery Agents in BNCT
Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that leverages the nuclear capture and fission reactions that occur when the stable isotope boron-10 is irradiated with low-energy thermal neutrons.[1][2][3] This reaction produces high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (⁷Li) nuclei, which have a short path length of approximately 5-9 μm, confining the cytotoxic effect to boron-laden cells.[1][2] The success of BNCT is therefore critically dependent on the selective delivery of a sufficient concentration of ¹⁰B (approximately 20-35 µg ¹⁰B/g of tissue) to tumor cells while minimizing accumulation in surrounding healthy tissues.[4][5]
The currently approved clinical agents, boronophenylalanine (BPA) and sodium borocaptate (BSH), have demonstrated therapeutic potential but are limited by suboptimal tumor selectivity and variable accumulation among patients and tumor types.[6][7] This necessitates the development of third-generation boron delivery agents that can be conjugated to tumor-targeting molecules such as antibodies, peptides, or small molecules, thereby enhancing tumor-specific accumulation and improving the therapeutic window.
2-Formylphenylboronic Acid: A Versatile Scaffold for BNCT Agent Development
2-Formylphenylboronic acid (2-FPBA) and its derivatives are emerging as a highly promising class of building blocks for the synthesis of advanced BNCT agents.[8] Their utility stems from the dual functionality of the boronic acid moiety, which serves as the ¹⁰B source, and the strategically positioned formyl group, which acts as a reactive handle for bioconjugation.
The Chemistry of 2-Formylphenylboronic Acid for Bioconjugation
The aldehyde functionality of 2-FPBA offers a gateway to a variety of chemoselective ligation strategies, enabling the covalent attachment of tumor-targeting biomolecules.[9][10][11] This versatility allows for the rational design of boron carriers with tailored pharmacokinetic and tumor-targeting properties.
Key conjugation reactions involving 2-FPBA include:
-
Hydrazone and Oxime Formation: The formyl group readily reacts with hydrazides and alkoxyamines to form stable hydrazone and oxime linkages, respectively. This is a widely used strategy for conjugating peptides and other molecules.[10]
-
Reductive Amination: The aldehyde can react with primary and secondary amines to form a Schiff base, which can then be reduced to a stable amine linkage. This allows for the conjugation of molecules containing amine groups.[12]
-
Formation of Boron-Nitrogen Heterocycles: The proximity of the boronic acid and formyl groups in 2-FPBA can lead to the formation of unique and stable heterocyclic structures upon reaction with certain nucleophiles, such as α-amino-hydrazides, resulting in stable 2,3,1-benzodiazaborine derivatives.[10]
Caption: General strategy for developing 2-FPBA-based BNCT agents.
Intrinsic Antiproliferative Properties
Recent studies have revealed that certain derivatives of 2-formylphenylboronic acid exhibit intrinsic antiproliferative and pro-apoptotic activity against various cancer cell lines.[2] For instance, 2-fluoro-6-formylphenylboronic acid has been shown to induce G2/M cell cycle arrest and apoptosis in ovarian cancer cells.[2] This inherent anticancer activity could provide a synergistic effect when combined with the cytotoxic effects of BNCT, potentially leading to enhanced tumor cell killing.
Application Notes: Workflow for the Development of 2-FPBA-Based BNCT Agents
The development of a novel 2-FPBA-based BNCT agent follows a structured workflow from conceptual design to preclinical evaluation.
Caption: Developmental workflow for 2-FPBA-based BNCT agents.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of 2-FPBA-based BNCT agents, based on established methodologies in the field.[1][13]
Protocol 1: Synthesis of a 2-FPBA-Peptide Conjugate via Oxime Ligation
This protocol describes a general method for conjugating 2-FPBA to a peptide containing an aminooxy functional group.
Materials:
-
2-Formylphenylboronic acid (2-FPBA)
-
Aminooxy-functionalized peptide (e.g., synthesized by solid-phase peptide synthesis)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aniline (catalyst)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the aminooxy-functionalized peptide in anhydrous DMF.
-
Add a 1.5 molar excess of 2-FPBA to the peptide solution.
-
Add a catalytic amount of aniline (approximately 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by HPLC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., water/acetonitrile mixture) and purify the conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the 2-FPBA-peptide conjugate as a white powder.
-
Characterize the final product by high-resolution mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Cellular Uptake and Boron Quantification by ICP-MS
This protocol outlines the procedure for determining the cellular uptake of a 2-FPBA-based boron agent in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., U87-MG for glioblastoma, A375 for melanoma)
-
Complete cell culture medium
-
2-FPBA-based boron agent
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Nitric acid (trace metal grade)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of the 2-FPBA-based boron agent in a suitable solvent (e.g., DMSO or culture medium) and dilute it to the desired final concentrations in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the boron agent. Incubate for various time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound boron agent.
-
Harvest the cells by trypsinization and count them using a hemocytometer or automated cell counter.
-
Pellet the cells by centrifugation and digest the cell pellet with a known volume of concentrated nitric acid overnight at 60°C.
-
Dilute the digested samples with deionized water to a final nitric acid concentration of ~2% and analyze the boron concentration using ICP-MS.
-
Calculate the boron concentration per cell (e.g., in µg/10⁶ cells).
Protocol 3: In Vitro Cytotoxicity Assay (Pre- and Post-Neutron Irradiation)
This protocol assesses the cytotoxicity of the 2-FPBA-based agent with and without neutron irradiation.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
2-FPBA-based boron agent
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
A source of thermal neutrons
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the 2-FPBA-based boron agent for a predetermined incubation time (e.g., 24 hours). Include untreated and vehicle-only controls.
-
For BNCT effect: After incubation with the boron agent, irradiate the plates with a thermal neutron beam at a specified fluence. A parallel set of plates treated with the boron agent but not irradiated will serve as a control for the inherent toxicity of the compound.
-
After irradiation, replace the medium with fresh complete medium and incubate for an additional 48-72 hours.
-
Assess cell viability using a standard colorimetric or luminescent assay according to the manufacturer's instructions.
-
Calculate the IC₅₀ values (the concentration of the agent that causes 50% inhibition of cell growth) for both irradiated and non-irradiated conditions.
Protocol 4: In Vivo Biodistribution and Pharmacokinetic Studies
This protocol describes the evaluation of the distribution and clearance of the 2-FPBA-based agent in a tumor-bearing animal model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
2-FPBA-based boron agent formulated for intravenous injection
-
Anesthesia
-
Surgical tools for tissue collection
-
ICP-MS for boron analysis
Procedure:
-
Once tumors reach a suitable size (e.g., 100-200 mm³), administer the 2-FPBA-based boron agent to the mice via intravenous injection at a specified dose.
-
At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), euthanize a cohort of mice.
-
Collect blood samples and harvest tumors and major organs (liver, kidneys, spleen, lungs, brain, muscle, skin).
-
Weigh each tissue sample and digest them in concentrated nitric acid.
-
Analyze the boron concentration in each sample using ICP-MS.
-
Calculate the boron concentration in µg/g of tissue and determine the tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) ratios at each time point.
Data Presentation
The following tables provide examples of how quantitative data from the evaluation of a hypothetical 2-FPBA-peptide conjugate ("2-FPBA-Pep1") could be presented.
Table 1: In Vitro Cytotoxicity of 2-FPBA-Pep1
| Cell Line | Treatment | IC₅₀ (µM) |
| A375 Melanoma | 2-FPBA-Pep1 alone | > 100 |
| A375 Melanoma | 2-FPBA-Pep1 + Neutrons | 15.2 |
| Normal Fibroblasts | 2-FPBA-Pep1 alone | > 200 |
| Normal Fibroblasts | 2-FPBA-Pep1 + Neutrons | 85.7 |
Table 2: In Vivo Biodistribution of 2-FPBA-Pep1 in A375 Xenograft Model (4 hours post-injection)
| Tissue | Boron Concentration (µg/g) | T/N Ratio | T/B Ratio |
| Tumor | 32.5 ± 4.1 | - | 4.8 |
| Blood | 6.8 ± 1.2 | - | - |
| Liver | 10.2 ± 2.5 | 3.2 | - |
| Kidney | 8.5 ± 1.9 | 3.8 | - |
| Muscle | 3.1 ± 0.8 | 10.5 | - |
| Brain | 1.5 ± 0.5 | 21.7 | - |
Conclusion and Future Perspectives
2-Formylphenylboronic acids represent a highly promising and versatile platform for the development of third-generation boron delivery agents for BNCT. Their amenability to a wide range of bioconjugation chemistries allows for the creation of targeted agents with the potential for significantly improved tumor selectivity and therapeutic efficacy. The intrinsic anticancer properties of some 2-FPBA derivatives may offer an additional therapeutic advantage. Further research into the synthesis and evaluation of novel 2-FPBA conjugates is warranted to fully explore their potential in advancing the field of BNCT and bringing this powerful therapeutic modality to a wider range of cancer patients.
References
- Japanese Society of Neutron Capture Therapy. (2023). Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy.
- Bortolussi, S., et al. (2019).
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- Silva, M. P. A., et al. (2019).
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- Li, K., Kelly, M. A., & Gao, J. (2019). Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid. Organic & Biomolecular Chemistry, 17(25), 5908-5912. [Link]
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Application Notes & Protocols: 2-Formyl-5-(trifluoromethyl)phenylboronic Acid in the Synthesis of Bioactive Molecules
For: Researchers, scientists, and drug development professionals.
Introduction: A Multifunctional Linchpin in Medicinal Chemistry
2-Formyl-5-(trifluoromethyl)phenylboronic acid (CAS 1204580-94-8) is a uniquely versatile building block for the synthesis of complex, biologically active molecules.[1][2] Its strategic arrangement of three key functional groups—a boronic acid, an ortho-positioned formyl (aldehyde) group, and an electron-withdrawing trifluoromethyl (CF3) group—provides a powerful toolkit for medicinal chemists.
-
The Boronic Acid: This moiety is a cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[3][4] It can also participate in other valuable transformations like the Petasis borono-Mannich reaction.
-
The Ortho-Formyl Group: The aldehyde is a highly reactive handle for a multitude of subsequent reactions. It is a direct precursor to amines via reductive amination, imines, and can be used to construct heterocyclic scaffolds.[5][6] Its proximity to the boronic acid allows for sequential, one-pot transformations and the construction of complex cyclic structures.
-
The Trifluoromethyl Group: The CF3 group is a privileged substituent in drug design. Its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[7]
This trifecta of functionality makes this compound an ideal starting point for creating diverse molecular scaffolds, particularly in the development of enzyme inhibitors and other targeted therapeutics.[6]
Core Synthetic Applications & Mechanistic Insights
This reagent's power lies in its ability to undergo a variety of transformations, often in a sequential manner, to rapidly build molecular complexity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most common application of this reagent, used to couple the trifluoromethyl- and formyl-substituted phenyl ring to another aromatic or heteroaromatic system.
Causality and Choice of Conditions: The electron-withdrawing nature of both the formyl and trifluoromethyl groups can influence the reactivity of the boronic acid.[7] This necessitates careful selection of a palladium catalyst and base to ensure efficient transmetalation while avoiding premature protodeboronation (the undesired cleavage of the C-B bond).[8] Highly active catalysts, such as those employing bulky biarylphosphine ligands (e.g., XPhos, RuPhos), are often preferred to ensure the rate of cross-coupling outpaces potential decomposition pathways.[9]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Reductive Amination
Following a Suzuki coupling or as a standalone reaction, the formyl group is readily converted into an aminomethyl group. This is a fundamental transformation for introducing basic nitrogen centers, which are crucial for solubility and target engagement in many drug molecules.
Causality and Choice of Conditions: Reductive amination is typically a one-pot procedure where the aldehyde first reacts with a primary or secondary amine to form an iminium ion intermediate, which is then immediately reduced by a mild reducing agent.[10] Sodium triacetoxyborohydride (STAB) is a preferred reagent because it is selective for the iminium ion over the starting aldehyde, preventing competitive reduction of the starting material.[10] The reaction is often performed in solvents like dichloromethane (DCM) or dichloroethane (DCE).
Petasis Borono-Mannich (PBM) Reaction
The Petasis reaction is a powerful multicomponent reaction that combines an amine, an aldehyde (in this case, the one inherent to our reagent), and an organoboronic acid to form α-amino acids or other amine derivatives.[11] When this compound is used with an amine and a second boronic acid (acting as the nucleophile), it can lead to complex structures. However, it's more common for the aldehyde on our reagent to react with an amine and an α-hydroxy acid (like glyoxylic acid), where the boronic acid facilitates the transfer of the aryl group.
Causality and Choice of Conditions: The success of the Petasis reaction is highly dependent on the electronic nature of the components. Electron-deficient boronic acids can be less reactive.[12][13][14] Solvents like hexafluoroisopropanol (HFIP) have been shown to accelerate the reaction, even with less reactive amines.[15]
Case Study: Synthesis of Potent PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anticancer drugs.[16][17] Several synthetic routes toward potent PARP inhibitors utilize substituted benzimidazoles, a scaffold that can be efficiently constructed using this compound or its derivatives.[18]
The general strategy involves the condensation of a substituted diamine with a benzaldehyde derivative to form the core benzimidazole ring. The trifluoromethylphenyl moiety is often a key component that occupies a specific pocket in the PARP enzyme's active site, contributing to high potency.[16][19][20]
Reaction Scheme: Versatility in Bioactive Synthesis
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Application Notes and Protocols for Asymmetric Synthesis Using 2-Formyl-5-(trifluoromethyl)phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Chiral Architectures
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct complex chiral molecules is paramount, particularly in the field of drug discovery and development. Arylboronic acids have emerged as indispensable reagents, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond formation. Among these, 2-Formyl-5-(trifluoromethyl)phenylboronic acid stands out as a particularly valuable building block.
The unique substitution pattern of this reagent offers a trifecta of synthetic advantages. The boronic acid moiety serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. The ortho-formyl group provides a reactive site for derivatization, enabling its participation in multicomponent reactions and serving as a precursor for the synthesis of heterocyclic scaffolds like benzoxaboroles.[1][2] The electron-withdrawing trifluoromethyl group significantly modulates the electronic properties of the aromatic ring, influencing the reactivity of the boronic acid and often enhancing the metabolic stability and bioavailability of the resulting products in medicinal chemistry contexts.[3]
This application note provides an in-depth guide to leveraging the synthetic potential of this compound and its derivatives in asymmetric synthesis. We will explore detailed protocols for key transformations, discuss the mechanistic rationale behind experimental choices, and present data in a clear, accessible format to empower researchers in their synthetic endeavors.
Core Applications and Methodologies
The unique structural features of this compound allow its application in a variety of powerful asymmetric transformations. Below, we detail protocols for two such key reactions: the Palladium-Catalyzed Asymmetric Conjugate Addition for the construction of all-carbon quaternary stereocenters and the Rhodium-Catalyzed Asymmetric 1,2-Addition to aldehydes for the synthesis of chiral diarylmethanols.
Palladium-Catalyzed Asymmetric Conjugate Addition to Cyclic Enones
The enantioselective construction of all-carbon quaternary stereocenters is a formidable challenge in organic synthesis. The palladium-catalyzed conjugate addition of arylboronic acids to β-substituted cyclic enones offers a robust solution.[1][4] The use of this compound in this context allows for the introduction of a highly functionalized aromatic ring, creating chiral building blocks with significant potential for further elaboration.
Scientific Rationale:
The catalytic cycle is believed to proceed through the formation of a chiral arylpalladium(II) complex.[5][6] The choice of a chiral ligand, such as a pyridinooxazoline (PyOx) derivative, is critical for inducing enantioselectivity. The ligand coordinates to the palladium center, creating a chiral environment that dictates the facial selectivity of the subsequent migratory insertion of the enone. The presence of water is often beneficial, facilitating the transmetalation step from the boronic acid to the palladium catalyst. The electron-deficient nature of the this compound can influence the rate of transmetalation, and optimization of reaction conditions is key.
Experimental Workflow:
Figure 1. Workflow for Pd-Catalyzed Asymmetric Conjugate Addition.
Detailed Protocol:
Reaction: Asymmetric Conjugate Addition of this compound to 3-Methylcyclohex-2-en-1-one.
Table 1: Reagents and Materials
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Molar Equiv. | Supplier Example |
| 3-Methylcyclohex-2-en-1-one | 1193-18-6 | 110.15 | 0.20 | 1.0 | Sigma-Aldrich |
| This compound | 1204580-94-8 | 217.94 | 0.40 | 2.0 | Sigma-Aldrich |
| Palladium(II) trifluoroacetate (Pd(TFA)₂) | 42196-31-6 | 332.43 | 0.02 | 0.10 | Sigma-Aldrich |
| (S)-2-(2-(Diphenylphosphino)phenyl)-4-tert-butyl-4,5-dihydrooxazole ((S)-t-BuPyOx) | 260659-59-0 | 423.51 | 0.024 | 0.12 | Strem Chemicals |
| Silver tetrafluoroborate (AgBF₄) | 14104-20-2 | 194.67 | 0.048 | 0.24 | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂), anhydrous | 75-09-2 | 84.93 | 1.0 mL | - | Sigma-Aldrich |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 1.0 | 5.0 | - |
Step-by-Step Procedure:
-
To a flame-dried 10 mL round-bottom flask under an atmosphere of air, add Pd(TFA)₂ (6.7 mg, 0.02 mmol) and (S)-t-BuPyOx (10.2 mg, 0.024 mmol).
-
Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 20 minutes.
-
To this solution, add 3-methylcyclohex-2-en-1-one (22.0 mg, 0.20 mmol), this compound (87.2 mg, 0.40 mmol), and AgBF₄ (9.3 mg, 0.048 mmol).
-
Add deionized water (18 µL, 1.0 mmol).
-
Seal the flask and stir the reaction mixture at 30 °C for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral β,β-disubstituted ketone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
Expected Outcome:
This protocol is expected to yield the desired product with high enantioselectivity (typically >90% ee). The electron-withdrawing nature of the trifluoromethyl group may enhance the reactivity of the boronic acid in the transmetalation step. The ortho-formyl group remains intact, providing a handle for subsequent transformations.
Rhodium-Catalyzed Asymmetric 1,2-Addition to Aldehydes
The synthesis of chiral diarylmethanols is of significant interest as these motifs are present in numerous biologically active compounds.[7] The rhodium-catalyzed 1,2-addition of arylboronic acids to aldehydes provides a direct and efficient route to these valuable products. The use of this compound allows for the creation of highly functionalized diarylmethanols.
Scientific Rationale:
This transformation typically employs a rhodium(I) catalyst in conjunction with a chiral diphosphine ligand, such as BINAP. The catalytic cycle involves the transmetalation of the aryl group from the boronic acid to the rhodium center to form an aryl-rhodium species. This species then adds to the carbonyl group of the aldehyde in an enantioselective manner, dictated by the chiral ligand. A base is often required to facilitate the transmetalation step. The ortho-formyl group on the boronic acid could potentially coordinate to the metal center, influencing the reaction's stereochemical outcome, thus the choice of ligand and reaction conditions is critical.
Reaction Mechanism Overview:
Figure 2. Simplified Catalytic Cycle for Rh-Catalyzed 1,2-Addition.
Detailed Protocol:
Reaction: Asymmetric Addition of this compound to 1-Naphthaldehyde.
Table 2: Reagents and Materials
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Molar Equiv. | Supplier Example |
| 1-Naphthaldehyde | 66-77-3 | 156.18 | 0.50 | 1.0 | Sigma-Aldrich |
| This compound | 1204580-94-8 | 217.94 | 0.75 | 1.5 | Sigma-Aldrich |
| [Rh(cod)₂]BF₄ | 35138-22-8 | 406.09 | 0.015 | 0.03 | Strem Chemicals |
| (R)-BINAP | 76189-55-4 | 622.67 | 0.0165 | 0.033 | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 1.50 | 3.0 | Sigma-Aldrich |
| 1,4-Dioxane/H₂O (10:1) | - | - | 5.0 mL | - | Sigma-Aldrich |
Step-by-Step Procedure:
-
In a Schlenk tube under an argon atmosphere, combine [Rh(cod)₂]BF₄ (6.1 mg, 0.015 mmol) and (R)-BINAP (10.3 mg, 0.0165 mmol).
-
Add 2.0 mL of degassed 1,4-dioxane and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve 1-naphthaldehyde (78.1 mg, 0.50 mmol), this compound (163.5 mg, 0.75 mmol), and KOH (84.2 mg, 1.50 mmol) in a mixture of 1,4-dioxane (3.0 mL) and water (0.5 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding 5 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the chiral diarylmethanol.
-
Characterize the product and determine the enantiomeric excess by chiral HPLC.
Troubleshooting and Considerations
-
Low Reactivity: For electron-deficient arylboronic acids, the transmetalation step can be slow. Increasing the temperature, using a more active catalyst precursor, or adding a co-catalyst might be necessary.
-
Side Reactions of the Formyl Group: The aldehyde functionality is generally stable under these conditions but could potentially undergo side reactions. If this is observed, protection of the formyl group as an acetal prior to the asymmetric reaction may be required, followed by deprotection.
-
Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation or form boroxines. Using a slight excess of the boronic acid and ensuring anhydrous conditions (where specified) can mitigate these issues.
Conclusion
This compound is a powerful and versatile reagent for asymmetric synthesis. Its unique combination of reactive sites allows for the construction of complex, highly functionalized chiral molecules through well-established catalytic methods. The protocols detailed herein for palladium-catalyzed conjugate addition and rhodium-catalyzed 1,2-addition serve as a robust starting point for researchers. By understanding the underlying mechanistic principles, these methods can be further optimized and adapted to synthesize novel compounds for applications in medicinal chemistry and materials science.
References
- Chen, F., et al. (2015). Mechanistic analysis of an asymmetric palladium-catalyzed conjugate addition of arylboronic acids to β-substituted cyclic enones. Chemical Science, 6(3), 1917-1922.
- Ho, H., et al. (2015). Mechanistic analysis of an asymmetric palladium-catalyzed conjugate addition of arylboronic acids to β-substituted cyclic enones. PubMed Central.
- Bolm, C., & Rudolph, J. (2002). Catalyzed asymmetric aryl transfer reactions to aldehydes with boronic acids as aryl source. Journal of the American Chemical Society, 124(50), 14850-14851.
- Sakai, M., et al. (1998). Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes. Angewandte Chemie International Edition, 37(23), 3279-3281.
- Shockley, S. E., et al. (2015). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Cyclic Electrophiles. Organic Process Research & Development, 19(8), 974-981.
- Cichoń, E., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 819.
- Cichoń, E., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed.
- Kishor, P. B., & Murugan, K. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(78), 41539-41570.
- Nykodem, A., et al. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1335-1393.
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- 4. BJOC - Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones [beilstein-journals.org]
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- 7. Ru-Catalyzed Asymmetric Addition of Arylboronic Acids to Aliphatic Aldehydes via P-Chiral Monophosphorous Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Formyl-5-(trifluoromethyl)phenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Formyl-5-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific, yet valuable, building block. My aim is to provide in-depth, scientifically-grounded troubleshooting advice and practical protocols based on established principles of organometallic chemistry.
The unique structure of this compound presents a distinct set of challenges. The presence of two powerful electron-withdrawing groups (EWG), the ortho-formyl (-CHO) and meta-trifluoromethyl (-CF3), significantly increases the propensity for protodeboronation, a major competitive side reaction that cleaves the C-B bond and reduces yield.[1][2] Additionally, the ortho-formyl group introduces steric hindrance around the reaction center, which can impede the crucial transmetalation step in the catalytic cycle.[3]
This guide provides a structured approach to overcoming these hurdles, focusing on the causal relationships between reaction components and outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems when using this compound and provides a logical, step-by-step approach to resolving them.
Issue 1: Low to No Product Yield
This is the most common challenge, often stemming from the inherent instability of the boronic acid.
The electron-deficient nature of the aryl ring makes the boronic acid highly susceptible to protonolysis (replacement of the -B(OH)₂ group with a hydrogen atom), especially under the basic conditions required for the Suzuki coupling.[1]
Troubleshooting Workflow for Protodeboronation
Caption: Catalytic cycle highlighting challenging steps for this substrate.
Optimized Starting Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Further optimization may be required based on the specific coupling partner.
Materials:
-
Aryl Halide (Ar-X): 1.0 equiv
-
This compound: 1.2 - 1.5 equiv
-
Palladacycle Precatalyst (e.g., XPhos Pd G3): 1-2 mol%
-
XPhos (additional ligand, optional): 1-2 mol%
-
Base (e.g., K₃PO₄, finely ground): 2.0 - 3.0 equiv
-
Solvent: Anhydrous, degassed 1,4-Dioxane or 2-MeTHF
-
Water (degassed, optional): If using a dioxane/water system (e.g., 5:1 ratio)
Procedure:
-
Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladacycle precatalyst (and any additional ligand).
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath set to 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Due to the risk of protodeboronation, avoid unnecessarily long reaction times.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905-1911.
- Cooper, A. K., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar.
- Li, G. Y. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797-6803.
- Kim, I., & Lee, P. H. (2017). Palladium-Catalyzed Decarboxylative Allylation/Wittig Reaction: Substrate-Controlled Synthesis of C-Vinyl Glycosides. Organic Letters, 19(2), 334-337.
- Cooper, A. K., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. ResearchGate.
- Chen, G., et al. (2021). Palladium-Catalyzed β-C(sp3)–H Bond Arylation of Tertiary Aldehydes Facilitated by 2-Pyridone Ligands. Molecules, 26(23), 7306.
- Cooper, A., et al. (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv.
- ResearchGate. Suzuki reactions promoted by different ligands.
- Li, G. Y. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797-6803.
- Daugulis, O., et al. (2015). Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation. ResearchGate.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
- Shouyun, Y., & Cheng, X. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2530-2534.
- Chen, L., et al. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 142(30), 12931-12937.
- Stahl, S. S. (2011). Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions. Accounts of Chemical Research, 44(9), 809-819.
- Chen, G., et al. (2022). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 27(1), 253.
- ResearchGate. Screening of different bases for Suzuki coupling.
- Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Organic & Biomolecular Chemistry, 20(43), 8447-8453.
- Wikipedia. Protodeboronation.
- Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 521-530.
- Li, Z., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 521-530.
- Wikipedia. Suzuki reaction.
- ResearchGate. Protodeboronation of 5-formyl-2-thiopheneboronic acid.
- Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2841-2854.
- Martins, N., et al. (2021). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Molecules, 26(16), 4894.
- Dąbrowski, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 865.
- Dąbrowski, M., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed.
Sources
Technical Support Center: Navigating the Reactivity of 2-Formyl-5-(trifluoromethyl)phenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Formyl-5-(trifluoromethyl)phenylboronic acid is a valuable reagent in modern organic synthesis, prized for its utility in constructing complex molecular architectures through cross-coupling reactions. However, the presence of two electron-withdrawing groups—the ortho-formyl and meta-trifluoromethyl substituents—renders it particularly susceptible to certain side reactions that can impede success. This guide provides a comprehensive troubleshooting framework and detailed protocols to help you mitigate these challenges and achieve consistent, high-yielding results.
Part 1: Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Issue: Low or No Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction using this compound is resulting in low conversion to the desired biaryl product. What are the primary causes and how can I optimize the reaction?
Answer:
Low yields with this electron-deficient boronic acid are predominantly caused by three competing side reactions: protodeboronation, boroxine formation, and oxidation. Understanding and controlling these pathways is critical for success.
1. Protodeboronation: The Primary Culprit
Protodeboronation is the undesired cleavage of the C–B bond, which is replaced by a C–H bond, leading to the formation of 4-trifluoromethylbenzaldehyde as a byproduct.[1][2] This reaction is often accelerated by high temperatures and aqueous basic conditions.[2][3][4]
-
Causality: The electron-withdrawing nature of the formyl and trifluoromethyl groups makes the ipso-carbon more susceptible to protonolysis.[1][5] The reaction typically proceeds through the boronate anion ([ArB(OH)3]⁻), which forms under basic conditions and is more reactive towards proton sources (like water) than the neutral boronic acid.[2][3][4]
-
Troubleshooting & Mitigation Protocol:
-
Base Selection: Switch from strong bases (e.g., NaOH, KOH) to milder, less nucleophilic options. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are effective bases with lower aqueous basicity.
-
Solvent System: While some water is often necessary for base solubility and to facilitate the catalytic cycle, excess water promotes protodeboronation. Use anhydrous solvents and minimize the aqueous portion (e.g., a 10:1 ratio of dioxane to water).
-
Temperature Control: Operate at the lowest effective temperature. Monitor the reaction's progress by TLC or LC-MS to avoid unnecessarily long heating times, which can exacerbate protodeboronation.[6]
-
Slow-Release Strategies: Consider using a more stable derivative like the corresponding pinacol ester, which can slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing side reactions.[2]
-
2. Boroxine Formation: The Reagent's Dormant State
Boronic acids can undergo thermal dehydration to form trimeric anhydrides known as boroxines.[7][8][9] While this process is reversible, the formation of boroxine can sequester the active boronic acid, leading to incomplete reactions.[8][10]
-
Causality: The equilibrium between the boronic acid and the boroxine is driven by the removal of water.[7][8] Older reagents or those improperly stored are more likely to have a significant boroxine content.
-
Troubleshooting & Mitigation Protocol:
-
Use Fresh Reagent: Always use a fresh, high-quality batch of the boronic acid.
-
Stoichiometry: Employ a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents) to compensate for any inactive boroxine.
-
Storage: Store the reagent under an inert atmosphere (argon or nitrogen) at 2-8°C to minimize moisture exposure and subsequent boroxine formation.[11]
-
3. Oxidation and Homocoupling
The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen.[12] Insufficiently inert conditions can lead to catalyst deactivation and promote the homocoupling of the boronic acid.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state. This can also facilitate the oxidative homocoupling of the boronic acid to form a symmetrical biaryl impurity.
-
Troubleshooting & Mitigation Protocol:
-
Rigorous Degassing: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. For highly sensitive reactions, perform three freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas from start to finish.
-
Catalyst and Ligand Choice: For challenging couplings, consider using more robust catalytic systems. Buchwald ligands, such as SPhos or RuPhos, are often effective in promoting the desired cross-coupling over side reactions.[13]
-
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can the ortho-formyl group participate in side reactions?
A1: Yes. In some solutions, 2-formylphenylboronic acids can exist in equilibrium with their cyclic 3-hydroxybenzoxaborole isomer.[14][15] While this is an important consideration for its biological activity, under typical Suzuki-Miyaura conditions, the reactivity of the boronic acid moiety dominates. However, under very harsh basic conditions or with certain nucleophiles, the aldehyde could potentially undergo undesired reactions.
Q2: My boronic acid has turned from a white powder to a clumpy solid. Is it still usable?
A2: This change in appearance often indicates moisture absorption and the formation of boroxines.[8] While the material may still be reactive, its effective molar mass has changed, and it contains less of the active monomeric boronic acid. You will likely need to use a greater mass of the reagent to achieve the desired stoichiometry, and you should anticipate a more challenging purification.
Q3: Are there alternatives to using the boronic acid directly?
A3: Yes. For substrates that are particularly prone to protodeboronation, using a more stable boronic ester, such as a pinacol ester, is a common and effective strategy.[5][16] Potassium trifluoroborate salts are another alternative that offer increased stability and can be used in "slow-release" strategies for the boronic acid.[13]
Part 3: Key Experimental Protocol
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is designed to minimize the common side reactions associated with this compound.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.3 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Vessel Preparation: Add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos to an oven-dried Schlenk flask equipped with a stir bar.
-
Inert Atmosphere: Seal the flask with a septum, evacuate, and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., 10:1 v/v) via syringe. The solution should be thoroughly sparged with argon before use.
-
Reaction: Place the flask in a preheated oil bath at 80-90°C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Due to the risk of protodeboronation, avoid unnecessarily long reaction times.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Mechanism of Protodeboronation
Caption: Base-mediated pathway for the protodeboronation of an arylboronic acid.
Part 4: Data Summary Table
| Side Reaction | Major Contributing Factors | Recommended Mitigation Strategy |
| Protodeboronation | High temperature, strong aqueous base, extended reaction time | Use K₃PO₄ or Cs₂CO₃; minimize water; react at ≤ 90°C; monitor reaction closely.[4][6] |
| Boroxine Formation | Moisture, improper storage, aged reagent | Use fresh, high-quality reagent; store under inert gas at 2-8°C; use a slight excess (1.2-1.5 eq).[7] |
| Oxidation/Homocoupling | Presence of oxygen, catalyst deactivation | Rigorously degas solvents; maintain a positive pressure of Ar/N₂; use robust ligands (e.g., SPhos).[12][13] |
| Isomerization | Solvent effects (e.g., in DMSO, acetone, aqueous solutions) | Generally not problematic for Suzuki reactions, but be aware of this equilibrium.[14][15] |
References
- Wikipedia. Phenylboronic acid. [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Hall, D. G. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Pure and Applied Chemistry.
- ResearchGate.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- ResearchGate. Protodeboronation of (Hetero)
- Wikipedia.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- MDPI. (2021). On-Surface Synthesis of Boroxine-Based Molecules. [Link]
- ResearchGate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
- PubMed. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
- MDPI. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
- Darses, S., & Genet, J.-P. (2008).
- Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Thomas, D. A., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- PubChem. 2-Chloro-5-(trifluoromethyl)phenylboronic acid. [Link]
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 1204580-94-8 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid
Welcome to the technical support center for the purification of 2-Formyl-5-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered after the synthesis of this versatile building block. Drawing upon established chemical principles and field-proven insights, this document provides a series of troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction: Understanding the Molecule
This compound is a unique trifunctional molecule, presenting specific challenges during its purification. The presence of a Lewis acidic boronic acid group, a reactive aldehyde, and a strongly electron-withdrawing trifluoromethyl group dictates its chemical behavior. Furthermore, this molecule is known to exist in equilibrium with its cyclic isomer, 3-hydroxy-5-(trifluoromethyl)benzoxaborole, particularly in certain solvents. This equilibrium, along with the potential for dimer and boroxine formation, is a critical consideration during purification and analysis.
A typical synthetic route involves the Miyaura borylation of 2-bromo-4-(trifluoromethyl)benzaldehyde.[1] Understanding the potential byproducts of this reaction is the first step in devising an effective purification strategy.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues you may encounter.
I. Issues with Crude Product Appearance and Initial Purity
Q1: My crude product is an intractable oil or a sticky solid. What could be the cause and how do I proceed?
A1: Oiling out is a common issue with boronic acids, especially in the presence of impurities that disrupt the crystal lattice. This can be caused by residual solvents, unreacted starting materials, or byproducts from the synthesis.
-
Causality: The presence of both polar (boronic acid, aldehyde) and non-polar (trifluoromethylphenyl) moieties can lead to complex solubility behavior. Impurities can act as "eutectic melting point depressants," preventing crystallization.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents (e.g., dioxane, toluene) are thoroughly removed under reduced pressure. Co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., hexanes) can be effective.
-
Trituration: Attempt to solidify the oil by triturating with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. This can help to wash away non-polar impurities and induce crystallization.
-
Aqueous Work-up: If not already performed, a carefully controlled aqueous work-up can remove inorganic salts and some polar impurities. Dissolve the crude material in an organic solvent like ethyl acetate and wash with brine. Be mindful of the potential for hydrolysis of the boronic acid.
-
Q2: My initial NMR of the crude product shows a complex mixture of aromatic signals. What are the likely impurities?
A2: The most common impurities from a Miyaura borylation of 2-bromo-4-(trifluoromethyl)benzaldehyde include:
-
Unreacted Starting Material: 2-bromo-4-(trifluoromethyl)benzaldehyde.
-
Homocoupling Product: 5,5'-bis(trifluoromethyl)-2,2'-diformylbiphenyl.
-
Protodebromination Product: 4-(trifluoromethyl)benzaldehyde.
-
Residual B₂pin₂ and its hydrolysis products: These will be visible in the aliphatic region of the ¹H NMR spectrum.
Table 1: Common Impurities and their Expected ¹H NMR Signatures
| Compound | Key ¹H NMR Signals (approx. ppm in CDCl₃) |
| 2-bromo-4-(trifluoromethyl)benzaldehyde | Aldehyde proton (~10.3 ppm), Aromatic protons (~7.8-8.2 ppm) |
| 5,5'-bis(trifluoromethyl)-2,2'-diformylbiphenyl | Aldehyde protons (~10.0-10.4 ppm), Complex aromatic signals |
| 4-(trifluoromethyl)benzaldehyde | Aldehyde proton (~10.1 ppm), Aromatic protons (doublets, ~7.8 and 8.0 ppm) |
| Bis(pinacolato)diboron (B₂pin₂) | Methyl protons (singlet, ~1.2-1.3 ppm) |
II. Purification by Recrystallization
Q3: I'm struggling to find a suitable solvent system for recrystallization. What are your recommendations?
A3: Recrystallization is a powerful technique for purifying solid boronic acids. The key is to find a solvent (or solvent pair) where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures. For formyl-substituted boronic acids, a mixture of a polar and a non-polar solvent is often effective.
-
Recommended Starting Point: A mixture of acetonitrile and water has been shown to be effective for the recrystallization of similar formyl-containing boronic acids.[2]
-
Rationale: Acetonitrile will dissolve the organic components, while the addition of water will decrease the solubility of the desired product upon cooling, promoting crystallization.
Experimental Protocol: Recrystallization of this compound
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of hot acetonitrile.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: To the hot solution, slowly add water dropwise until the solution becomes faintly cloudy.
-
Re-dissolution: Add a few drops of hot acetonitrile to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold acetonitrile/water, and then with cold water.
-
Drying: Dry the purified crystals under vacuum.
Q4: My purified product still shows broad peaks in the NMR, suggesting the presence of dimers or boroxines. How can I address this?
A4: Phenylboronic acids are known to form dimeric structures through hydrogen bonding and can dehydrate to form cyclic boroxine anhydrides.[3] These species can coexist in solution and in the solid state, leading to complex NMR spectra.
-
Breaking Dimers: The recrystallization process, particularly from protic solvent mixtures like acetonitrile/water, can help to break up these aggregates and form well-defined crystals of the monomeric diol.
-
Boroxine Formation: Boroxines are formed by the loss of water. To minimize their formation, avoid prolonged heating under anhydrous conditions. The presence of water during the recrystallization will favor the equilibrium towards the boronic acid. If boroxine formation is suspected, dissolving the material in a solvent mixture containing water and re-isolating it can hydrolyze the anhydride back to the desired boronic acid.
Caption: Equilibria of this compound.
III. Purification by Column Chromatography
Q5: I am considering purification by silica gel column chromatography. What are the potential pitfalls and recommended conditions?
A5: While effective, silica gel chromatography of boronic acids can be challenging.
-
Potential Issues:
-
Streaking/Tailing: The acidic nature of the boronic acid can lead to strong interactions with the silica gel, causing poor peak shape and difficult elution.
-
Decomposition: Prolonged exposure to silica gel can sometimes lead to decomposition or boroxine formation.
-
Co-elution: The polarity of the desired product may be very similar to that of some impurities, making separation difficult.
-
-
Recommended Approach:
-
Solvent System: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. For more polar boronic acids, a system containing a small amount of a more polar solvent like methanol may be necessary.
-
Acidification of Mobile Phase: Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to suppress the ionization of the boronic acid and improve peak shape by reducing tailing.
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel and loading it dry onto the column can improve resolution.
-
Experimental Protocol: Silica Gel Chromatography
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20, 50:50 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Purity Analysis
Q6: My NMR spectrum shows an extra set of signals that I can't attribute to the common impurities. What could this be?
A6: As mentioned, this compound can exist in equilibrium with its cyclic isomer, 3-hydroxy-5-(trifluoromethyl)benzoxaborole.[1] This is particularly observed in solvents like DMSO, acetone, and in aqueous solutions.
-
Identification: The cyclic form will have a distinct set of NMR signals. The aldehyde proton signal will be absent, and a new signal corresponding to the C-H proton of the oxaborole ring will appear, typically at a different chemical shift.
-
Managing the Isomerization:
-
For NMR analysis, using a non-polar, aprotic solvent like CDCl₃ will favor the open-chain form.
-
If the cyclic form is present, it may co-elute with the open-chain form during chromatography, depending on the conditions.
-
For applications where the open-chain form is required, it is crucial to use purification and final formulation conditions that do not promote cyclization.
-
Q7: What is a good starting point for developing an HPLC method for purity analysis?
A7: A reverse-phase HPLC method is generally suitable for the analysis of arylboronic acids.
Table 2: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acidification improves peak shape.[4] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | 20-80% B over 15-20 minutes | A gradient is recommended to elute impurities with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic ring will have strong UV absorbance at this wavelength. |
| Column Temperature | 30-40 °C | Can improve peak shape and reproducibility. |
-
Method Development Notes: This method should provide a good starting point for separating the desired product from its likely impurities. The retention times will need to be confirmed by running standards of the starting material and any known byproducts. The separation of the open-chain and cyclic isomers may require optimization of the gradient and mobile phase composition.
Caption: Troubleshooting workflow for purification.
References
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI.
- Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace.
- How can I remove excess (BPin)2 in the Miyaura Borylation reaction without destroying the product (aryl-boronic ester)?. ResearchGate.
- Method of producing 5-formyl-2-furylboronic acid. Google Patents.
- 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed.
- Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
Sources
Technical Support Center: 2-Formyl-5-(trifluoromethyl)phenylboronic Acid
Welcome to the technical support center for 2-Formyl-5-(trifluoromethyl)phenylboronic acid (C₈H₆BF₃O₃, CAS No. 1204580-94-8). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique stability challenges and optimize the use of this versatile reagent in their synthetic endeavors. My insights are drawn from a synthesis of literature precedents, established chemical principles, and extensive field experience with challenging organoboron compounds.
Introduction: The Duality of Reactivity and Instability
This compound is a valuable building block, featuring two powerful electron-withdrawing groups: a formyl group ortho to the boronic acid and a trifluoromethyl group meta to it. This electronic profile significantly increases the Lewis acidity of the boron center, which can be advantageous for certain applications.[1] However, this enhanced acidity also predisposes the molecule to specific degradation pathways, making it a challenging substrate for those unprepared for its unique behavior.
This guide will address the core stability issues, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to ensure your experiments are both successful and reproducible.
Part 1: Core Stability Issues & FAQs
This section directly addresses the most common questions and concerns regarding the stability and handling of this compound.
FAQ 1: Why is my this compound showing poor performance in Suzuki-Miyaura coupling reactions?
Answer: Poor performance, such as low or no product yield, is often linked to two primary instability issues inherent to this molecule's structure: protodeboronation and isomerization .
-
Protodeboronation: This is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[2][3] The strong electron-withdrawing nature of the formyl and trifluoromethyl groups makes the aryl ring highly susceptible to this reaction, which is often accelerated by strong bases and the presence of a proton source (like water).[2][3]
-
Isomerization to 3-Hydroxybenzoxaborole: In some solutions (including DMSO, acetone, and aqueous media), this compound exists in a tautomeric equilibrium with its cyclic form, 3-hydroxy-6-(trifluoromethyl)benzoxaborole.[1][4] While this cyclic isomer has interesting biological properties, its formation sequesters the active boronic acid, preventing it from participating in the catalytic cycle of cross-coupling reactions.[1][5]
FAQ 2: What are the optimal storage and handling conditions for this reagent?
Answer: Proper storage is critical to preserving the integrity of the compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[6] | Low temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[6] | Minimizes exposure to moisture and oxygen. Moisture can facilitate protodeboronation and hydrolysis, while oxygen can lead to oxidative degradation.[3][7] |
| Light | Store in an amber vial or in the dark. | Protects against potential light-induced degradation. |
| Handling | Use only in a well-ventilated area or chemical fume hood.[6] Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] | The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[6] |
FAQ 3: I see a significant amount of a byproduct corresponding to the loss of the boronic acid group. What is happening and how can I prevent it?
Answer: You are observing the product of protodeboronation . This is the most common failure mode for electron-deficient boronic acids.[3] The mechanism is often base-catalyzed and requires a proton source.
To mitigate protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the primary proton source.[2]
-
Select a Milder Base: While a base is necessary to activate the boronic acid, overly strong or aqueous bases can accelerate protodeboronation. Consider using potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions.[8]
-
Employ a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[2][8] These derivatives slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low and minimizing the rate of protodeboronation.[9]
FAQ 4: How does the equilibrium with the cyclic benzoxaborole form affect my reaction?
Answer: The tautomeric equilibrium between the open-chain boronic acid and the cyclic 3-hydroxybenzoxaborole can significantly impact your reaction's outcome. The position of this equilibrium is solvent-dependent.[1]
-
In Cross-Coupling Reactions (e.g., Suzuki-Miyaura): The formation of the cyclic isomer is detrimental as it is generally unreactive in the transmetalation step of the catalytic cycle. To favor the open, active form, it is crucial to select solvent systems that do not promote cyclization, such as anhydrous toluene or 1,4-dioxane.
-
In Biological Applications: The cyclic benzoxaborole form is often the biologically active species, as seen in antifungal agents like Tavaborole.[4][5] If you are working in medicinal chemistry or chemical biology, understanding and even promoting this equilibrium may be your goal.
Below is a diagram illustrating this critical equilibrium.
Caption: Tautomeric equilibrium between the active boronic acid and its cyclic isomer.
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
This section provides a systematic, causality-driven approach to troubleshooting failed or low-yielding Suzuki-Miyaura reactions involving this compound.
Problem 1: Low to No Product Yield
A low yield is the most common issue and requires a systematic evaluation of the reaction components. The flowchart below provides a decision-making workflow for troubleshooting.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Detailed Troubleshooting Steps:
1. Catalyst & Ligand System is Paramount:
-
Causality: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for coupling electron-deficient boronic acids. The transmetalation step of the catalytic cycle is sluggish. Bulky, electron-rich phosphine ligands are required to accelerate this step and promote the overall catalytic turnover.[7][8]
-
Recommendation: Switch to a modern Buchwald-type biarylphosphine ligand.
| Ligand | Palladium Precatalyst | Typical Use Case |
| SPhos or XPhos | Pd₂(dba)₃ or G3/G4 Precatalysts | Excellent general-purpose ligands for challenging couplings. |
| RuPhos | Pd₂(dba)₃ or G3/G4 Precatalysts | Often effective when other ligands fail, particularly with heteroaryl partners.[7] |
2. Base and Solvent Selection:
-
Causality: A sufficiently strong base is required to form the more nucleophilic boronate "ate" complex ([ArB(OH)₃]⁻), which is the active species in transmetalation.[2] Weak bases may not be effective for this electron-deficient substrate. The presence of water can facilitate base dissolution but also promotes protodeboronation.
-
Recommendation: Use a strong, finely powdered inorganic base.
| Base | Recommended Solvent System | Notes |
| K₃PO₄ (Potassium Phosphate) | Toluene or 1,4-Dioxane | A robust and reliable choice for difficult couplings.[7] |
| Cs₂CO₃ (Cesium Carbonate) | 1,4-Dioxane | Highly effective but more expensive. Often used when other bases fail.[2] |
| KF (Potassium Fluoride) | Anhydrous THF or Dioxane | A milder option that can sometimes suppress protodeboronation.[8][10] |
3. Experimental Protocol: A Recommended Starting Point
This is a generalized protocol and should be used as a starting point for optimization.
Objective: To perform a Suzuki-Miyaura coupling while minimizing degradation of this compound.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.3 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for consumption of the aryl halide and formation of the product. Note that the boronic acid may degrade over long reaction times.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates.
- Czaplik, W. M., et al. (2009). The Suzuki-Miyaura cross-coupling of 2-formylphenylboronic acid with aryl halides. Tetrahedron Letters, 50(35), 5050-5053.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2,3,4-Trifluorophenylboronic Acid.
- Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3467.
- Adonin, N. Y., et al. (2018). Protodeboronation of Arylboronic Acids. Russian Chemical Reviews, 87(10), 991-1014.
- Ji, L., et al. (2010). Copper-Mediated Oxidative Trifluoromethylation of Boronic Acids. Organic Letters, 12(19), 4474–4477.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
- Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 54(4), 430-444.
- BenchChem. (2025). Technical Support Center: Highly Fluorinated Boronic Acids.
- Gozdalik, J., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(3), 721.
- Adamczyk-Woźniak, A., et al. (2019). Antifungal activity and tautomeric cyclization equilibria of formylphenylboronic acids. Bioorganic Chemistry, 92, 103081.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 2-[4-(trifluoromethyl)phenyl]benzaldehyde.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling.
- Adamczyk-Woźniak, A., et al. (2019). Antifungal activity and tautomeric cyclization equilibria of formylphenylboronic acids. Bioorganic Chemistry, 92, 103081.
- Al-Zoubi, R. M., et al. (2015). Recent advances in the chemistry and applications of formylphenylboronic acids. Tetrahedron, 71(1), 1-22.
- Sigma-Aldrich. (2024). Product Page for (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid.
- ChemicalBook. (2025). Product Page for this compound.
- ResearchGate. (2025). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria.
- Sigma-Aldrich. (2024). Safety Data Sheet for (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity and tautomeric cyclization equilibria of formylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid | 1204580-94-8 [sigmaaldrich.com]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Overcoming poor reactivity of 2-Formyl-5-(trifluoromethyl)phenylboronic acid
Welcome to the technical support resource for 2-Formyl-5-(trifluoromethyl)phenylboronic acid (CAS 1204580-94-8). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this versatile building block. Its powerful electron-withdrawing substituents and ortho-formyl group present specific challenges that, when properly addressed, unlock its full synthetic potential.
This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your experiments, ensuring successful and reproducible outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions involving this compound. Each entry follows a question-and-answer format, detailing the underlying chemical principles and providing actionable solutions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. Where should I start troubleshooting?
Answer: This is a common challenge stemming from the compound's dual nature: the ortho-formyl group creates steric hindrance, while the potent electron-withdrawing trifluoromethyl group significantly increases the boronic acid's susceptibility to protodeboronation under basic conditions.[1] A systematic approach is crucial.
Causality & Solution Workflow:
The primary suspect for low yield is the rapid decomposition of the boronic acid (protodeboronation) before the desired cross-coupling can occur. The catalytic cycle must be efficient enough to outpace this side reaction.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.
Recommended Starting Conditions for Optimization:
The table below provides validated starting points for coupling this compound with various aryl halides. Due to its challenging nature, modern catalyst systems are strongly recommended.
| Aryl Halide Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Key Considerations & References |
| Aryl Bromide/Iodide | Pd₂(dba)₃ (2%) | SPhos (4.5%) | K₃PO₄ (2.0) | Toluene or Dioxane | 80-110 | Standard conditions for electron-deficient partners. Monitor for protodeboronation.[2] |
| Aryl Chloride | XPhos Pd G3 (2%) | (Internal to G3) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100-120 | Buchwald precatalysts are highly effective for activating stubborn Ar-Cl bonds.[3] |
| Heteroaryl Halide | Pd(PPh₃)₄ (5%) | (Internal) | K₂CO₃ (2.0) | DMF/H₂O (4:1) | 90-100 | Often requires specific optimization; protodeboronation of the heteroaryl partner can also occur.[4][5] |
| To Minimize Protodeboronation | XPhos Pd G4 (2%) | (Internal to G4) | KF (3.0) | Anhydrous THF | 70-80 | Milder fluoride bases and anhydrous conditions significantly suppress boronic acid decomposition.[3][6] |
Issue 2: Poor Chemoselectivity in Reductive Amination
Question: I'm attempting a reductive amination, but I'm observing decomposition of my starting material or reduction of the boronic acid group. How can I achieve selective reduction of the imine?
Answer: The boronic acid moiety is sensitive to certain reducing agents and pH conditions. Strong, non-selective hydrides like LiAlH₄ are incompatible. The key is to use a mild reducing agent that is only reactive towards the protonated imine (iminium ion), which forms under slightly acidic conditions.
Recommended Protocol for Chemoselective Reductive Amination:
-
Imine Formation: In a suitable solvent (e.g., methanol or 1,2-dichloroethane), dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (1.0-1.2 equiv.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine to liberate the free amine.
-
pH Adjustment (Crucial): Add a mild acid, such as acetic acid, to maintain a pH of ~6-7. This pH is high enough to allow for imine formation but low enough to protonate the resulting imine, activating it for reduction.[7]
-
Selective Reduction: Add a mild, iminium-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) or sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) .[8] These reagents are generally unreactive towards aldehydes and ketones at neutral pH but readily reduce the more electrophilic iminium ion.[8][9]
-
Reaction Monitoring: Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution, and extract the product with an organic solvent (e.g., ethyl acetate).
Troubleshooting Steps:
-
If Starting Material Decomposes: The conditions may be too harsh. Consider protecting the boronic acid. React the starting material with N-methyliminodiacetic acid (MIDA) or pinacol to form a stable boronate ester.[10][11] These are robust and can withstand a wider range of reaction conditions. The protecting group can be removed in a final acidic hydrolysis step.
-
If Reaction is Sluggish: The imine/iminium formation may be the rate-limiting step. Adding a dehydrating agent like anhydrous MgSO₄ can help drive the initial condensation.
Issue 3: Complications in Other Aldehyde-Based Reactions (e.g., Wittig)
Question: I am planning a Wittig reaction. Are there any special precautions to take given the boronic acid functionality?
Answer: Yes. The primary concern is the choice of base used to generate the phosphonium ylide. Many strong bases (e.g., n-BuLi, NaH) can react with the acidic boronic acid protons, leading to deactivation or protodeboronation.
Recommendations:
-
Use Lithium-Free Conditions: Whenever possible, use bases like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) to generate the ylide.[12] This avoids the formation of lithium salts, which can sometimes complicate the stereochemical outcome and reactivity.
-
Consider Stabilized Ylides: If your synthesis allows, use a stabilized ylide (e.g., Ph₃P=CHCO₂Et). These are less basic and can often be generated with milder bases like K₂CO₃, which are more compatible with the boronic acid.[13]
-
Protect the Boronic Acid: For maximum security, converting the boronic acid to a pinacol or MIDA ester prior to the Wittig reaction will protect it from the strongly basic conditions.[10]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: The compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C. This minimizes degradation from atmospheric moisture and oxygen.
Q2: I've noticed my NMR spectrum looks complex. Is the compound isomerizing in solution?
A: Yes, this is a well-documented and critical feature of this molecule. In solution (particularly in solvents like acetone or DMSO), 2-formylphenylboronic acids exist in a tautomeric equilibrium with their cyclic form, 3-hydroxybenzoxaborole.[1][2][14] The presence of the electron-withdrawing trifluoromethyl group can influence the position of this equilibrium.
Equilibrium of this compound
Caption: Tautomeric equilibrium between the open aldehyde and closed cyclic benzoxaborole forms in solution.
This equilibrium means that your reactant is a mixture of two species. For reactions involving the aldehyde (like reductive amination or Wittig), the reaction may proceed by consuming the open form, which is then replenished as the equilibrium shifts (Le Châtelier's principle).
Q3: Why is protodeboronation such a significant problem with this specific boronic acid?
A: There are two contributing factors:
-
Electronic Effect: The trifluoromethyl group is a very strong electron-withdrawing group. This increases the Lewis acidity of the boron center, making the C-B bond more polarized and susceptible to cleavage by proton sources.[1]
-
Base-Mediated Mechanism: In Suzuki couplings, the required base generates the active boronate species (Ar-B(OH)₃⁻). For highly electron-deficient systems, this boronate is inherently unstable and can readily undergo ipso-protonation, leading to the undesired Ar-H product.[1]
Q4: Can I use this compound in a Buchwald-Hartwig amination?
A: Using an arylboronic acid directly as a substrate in a Buchwald-Hartwig amination is not its standard application. This reaction typically couples an amine with an aryl halide or triflate. However, there are specialized reports where boronic acids/esters act as activators or in more complex catalytic cycles.[15] For a standard C-N coupling, you would first perform a Suzuki-Miyaura reaction to couple the boronic acid with a suitable aryl halide containing a leaving group for the subsequent amination, or a nitro group that can be reduced to an amine.
References
- Protecting Groups for Boronic Acids. (2016).
- Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. (2018). Chemical Reviews. [Link]
- Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. (2014). ACS Medicinal Chemistry Letters. [Link]
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. [Link]
- A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2][10]oxaboroles. (2007). New Journal of Chemistry. [Link]
- Reductive amination of aldehydes and ketones. (2011). Myers Chem 115 Lecture Notes. [Link]
- Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. (2023). The Journal of Organic Chemistry. [Link]
- Amine synthesis by reductive amination. (2022). Organic Chemistry Portal. [Link]
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
- Wittig Reaction. (2010). Organic Chemistry Portal. [Link]
- Borch Reductive Amination. (2014).
- Microwave-Assisted Buchwald–Hartwig Double Amin
- Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (2020).
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
- Wittig Reaction - Common Conditions.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2009). The Journal of Organic Chemistry. [Link]
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
- Cyclization of 2-formylphenylboronic acid with the formation of 3-hydroxybenzoxaborole. (2020).
- Wittig reaction.Wikipedia. [Link]
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald−Hartwig-Type Amination toward Bioactivity Assay. (2022). The Journal of Organic Chemistry. [Link]
- Sodium Borohydride - Common Organic Chemistry.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines... (2021). The Journal of Organic Chemistry. [Link]
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society. [Link]
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (2009). Organic & Biomolecular Chemistry. [Link]
- Robust Buchwald–Hartwig amination enabled by ball-milling. (2019). Organic & Biomolecular Chemistry. [Link]
- Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids... (2018). Beilstein Journal of Organic Chemistry. [Link]
- Yields of aldol condensation products... (2017).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines... (2021).
- Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]
Sources
- 1. A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. mdpi-res.com [mdpi-res.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing solvent systems for 2-Formyl-5-(trifluoromethyl)phenylboronic acid reactions
Welcome to the dedicated technical support guide for 2-Formyl-5-(trifluoromethyl)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this versatile building block. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reactions, ensuring both efficiency and reproducibility.
Introduction: Understanding the Reagent
This compound is a bifunctional reagent of significant interest in organic synthesis, particularly in the construction of complex molecular architectures for drug discovery. Its utility stems from the presence of two key reactive handles:
-
A boronic acid moiety: Ideal for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
-
An ortho-formyl group: A versatile aldehyde that can participate in a wide array of transformations, including reductive aminations, Wittig reactions, and condensations.
The electron-withdrawing nature of the trifluoromethyl group and the ortho-positioning of the aldehyde create a unique electronic and steric environment that can influence reactivity, solubility, and stability. This guide will help you harness these properties to your advantage.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the handling and reactivity of this compound.
Q1: What is the primary challenge when using this reagent in Suzuki-Miyaura couplings?
A1: The principal challenge is often the potential for self-condensation or side reactions involving the aldehyde group under the basic conditions typically required for Suzuki-Miyaura couplings. The ortho-aldehyde can also interact with the palladium catalyst, sometimes leading to catalyst deactivation or lower yields. Careful selection of a milder base and a well-chosen solvent system is critical to mitigate these issues.
Q2: How does the trifluoromethyl group affect the reactivity of the boronic acid?
A2: The strongly electron-withdrawing trifluoromethyl (CF3) group increases the Lewis acidity of the boronic acid. This can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. However, it can also promote protodeboronation, especially in the presence of water and a strong base.
Q3: My boronic acid appears to be degrading upon storage. What are the best storage conditions?
A3: Like many boronic acids, this compound can be susceptible to dehydration to form its corresponding boroxine (a cyclic trimer). This process can be accelerated by exposure to moisture and heat. For optimal stability, store the reagent under an inert atmosphere (argon or nitrogen), in a desiccator, and at reduced temperatures (2-8 °C).
Q4: Can I perform a reductive amination directly on this molecule without protecting the boronic acid?
A4: Yes, it is often possible to perform reductive amination without protecting the boronic acid group. The key is to select the appropriate reducing agent. Reagents like sodium triacetoxyborohydride (STAB) are generally mild enough and selective for the imine intermediate, leaving the boronic acid intact. Harsher reducing agents, such as sodium borohydride under certain conditions, may lead to reduction or degradation of the boronic acid moiety.
Troubleshooting Guide: Optimizing Suzuki-Miyaura Couplings
Low yields, incomplete conversion, and the formation of byproducts are common hurdles in Suzuki-Miyaura couplings with this substrate. This guide provides a systematic approach to troubleshooting these issues.
Core Issue: Low Yield and Protodeboronation
Protodeboronation, the undesired cleavage of the C-B bond, is a frequent side reaction. It is often exacerbated by the reaction conditions.
Workflow for Troubleshooting Protodeboronation:
Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.
Step-by-Step Protocol to Minimize Protodeboronation:
-
Base Selection: The choice of base is paramount. Strong aqueous bases can accelerate the undesired protodeboronation.[1]
-
Recommendation: Switch from common bases like sodium or potassium carbonate to milder, less nucleophilic options such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF). Organic bases like triethylamine (Et₃N) can also be effective, particularly in anhydrous conditions. This minimizes the concentration of hydroxide ions that can facilitate the cleavage of the C-B bond.[1]
-
-
Solvent System Optimization: The presence of water can be detrimental.
-
Recommendation: Employ anhydrous aprotic polar solvents. Toluene, 1,4-dioxane, tetrahydrofuran (THF), or 1,2-dimethoxyethane (DME) are excellent starting points. A solvent screen is highly recommended to find the optimal medium for your specific coupling partners. Recent studies also highlight the use of "green" solvents like isopropyl acetate (i-PrOAc) or cyclopentyl methyl ether (CPME) which can be effective.[2][3]
-
-
Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst complex play a crucial role.
-
Recommendation: For electron-deficient boronic acids like this one, catalyst systems with electron-rich, bulky phosphine ligands are often superior.[4] Consider using pre-catalysts like Pd(dppf)Cl₂ or generating the active Pd(0) species in situ from Pd₂(dba)₃ with ligands such as SPhos or XPhos. These ligands promote a faster rate of reductive elimination, which can outcompete the rate of protodeboronation.
-
-
Temperature Control: Higher temperatures can increase the rate of decomposition.
-
Recommendation: Attempt the reaction at a lower temperature. While this may require a longer reaction time, it can significantly suppress the protodeboronation side reaction. Many modern catalyst systems show high activity even at room temperature.[4]
-
Data Summary: Solvent & Base Selection Guide
| Solvent System | Recommended Base(s) | Key Considerations |
| Toluene / H₂O | K₃PO₄, K₂CO₃ | Biphasic system, good for many standard couplings. |
| 1,4-Dioxane (anhydrous) | K₃PO₄, CsF | Anhydrous conditions minimize protodeboronation. |
| THF (anhydrous) | K₃PO₄, Et₃N | Lower boiling point, suitable for reactions at moderate temperatures. |
| 2-MeTHF | K₃PO₄, Cs₂CO₃ | Greener alternative to THF with a higher boiling point. |
| DME (anhydrous) | KF, K₃PO₄ | Good chelating properties can stabilize the palladium catalyst. |
Troubleshooting Guide: Optimizing Reductive Aminations
The primary challenge in reductive aminations with this substrate is achieving complete conversion of the starting material without affecting the boronic acid moiety.
Core Issue: Incomplete Reaction or Boronic Acid Degradation
The choice of reducing agent and the reaction pH are critical for a successful and clean reductive amination.
Workflow for Troubleshooting Reductive Amination:
Caption: Workflow and troubleshooting for reductive amination.
Step-by-Step Protocol for a Robust Reductive Amination:
-
Imine Formation: The formation of the imine is an equilibrium-dependent step.
-
Recommendation: To drive the equilibrium towards the imine, perform the reaction under mildly acidic conditions. A catalytic amount of acetic acid (AcOH) is often sufficient to protonate the aldehyde's carbonyl oxygen, making it more electrophilic.[5] For stubborn cases, the addition of a dehydrating agent like magnesium sulfate (MgSO₄) or 4Å molecular sieves can be highly effective by sequestering the water byproduct.[6]
-
-
Choice of Reducing Agent: This is the most critical parameter for this specific substrate. A reducing agent that is too harsh will reduce the starting aldehyde or potentially the boronic acid.
-
Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[4][7] It is a mild and selective reducing agent that will preferentially reduce the protonated imine (iminium ion) over the aldehyde.[5] Sodium cyanoborohydride (NaBH₃CN) is another good option, particularly effective at a slightly acidic pH.[8] Avoid using stronger hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) unless the imine is pre-formed and isolated, as they will readily reduce the aldehyde.[7][9]
-
-
Solvent and Temperature:
-
Recommendation: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard solvents for reactions using STAB.[7] The reaction is typically run at room temperature and monitored by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Data Summary: Reducing Agent Selectivity
| Reducing Agent | Abbreviation | Selectivity Profile | Recommended Use |
| Sodium Triacetoxyborohydride | STAB / NaBH(OAc)₃ | Reduces iminium ions >> aldehydes/ketones. Tolerates boronic acids. | Primary recommendation. Ideal for one-pot reactions. |
| Sodium Cyanoborohydride | NaBH₃CN | Reduces iminium ions at acidic pH. Less reactive towards aldehydes than NaBH₄. | Good alternative to STAB, especially in protic solvents like MeOH. |
| Sodium Borohydride | NaBH₄ | Reduces aldehydes, ketones, and imines. Can degrade boronic acids. | Not recommended for one-pot reactions with this substrate. |
References
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Preformed Pd(II)
- Making Substituted Amines Through Reductive Amin
- Reductive Amin
- Optimizing Reductive Amination: A Guide for Chemical Procurement. Acme Synthetic Chemicals. [Link]
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
- DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION.
- Reductive Amination of Aryl Boronic Acids: Parallelism of the Catalytic Reactivity of Transition Metals and Main Group Elements. De Gruyter. [Link]
- Amination of Aryl Boronic Acids with Alkylnitrites: A Convenient Complement to Cu-Promoted Reductive Amin
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
- Boron-based Reductants. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Amine synthesis by reductive amination (reductive alkyl
- Reductive Amination - Common Conditions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing the Stability of 2-Formyl-5-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for 2-Formyl-5-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block. Here, we provide in-depth answers to common challenges, focusing on the prevention of its primary degradation pathway: protodeboronation. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to ensure the integrity of your starting material and the success of your synthetic outcomes.
Understanding the Challenge: The "Why" Behind Deboronation
This compound is a powerful reagent, particularly in Suzuki-Miyaura cross-coupling reactions. However, its structure presents a significant stability challenge. The presence of two potent electron-withdrawing groups (an ortho-formyl and a meta-trifluoromethyl group) on the phenyl ring makes the carbon-boron (C-B) bond exceptionally susceptible to cleavage by a proton source, a process known as protodeboronation.[1] This undesired side reaction cleaves the boronic acid moiety, replacing it with a hydrogen atom to yield 3-(trifluoromethyl)benzaldehyde, a common and frustrating impurity that complicates purification and reduces yields.
The susceptibility to protodeboronation is highly dependent on the reaction conditions, especially pH.[1] For arylboronic acids with strong electron-withdrawing groups, this degradation is often accelerated under basic conditions, which are typically required for Suzuki-Miyaura couplings.[2][3] The base promotes the formation of the more reactive boronate anion, which can then undergo protonolysis.[1][2]
Caption: Base-catalyzed protodeboronation pathway.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What is protodeboronation and why is my specific boronic acid so susceptible?
A: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1] Your compound, this compound, is particularly prone to this due to the strong electron-withdrawing nature of the ortho-formyl and meta-trifluoromethyl groups. These groups decrease the electron density at the ipso-carbon (the carbon attached to boron), weakening the C-B bond and making it a better leaving group during protonolysis.[2][3]
Q2: How can I detect if my reagent has deboronated?
A: The primary byproduct of deboronation is 3-(trifluoromethyl)benzaldehyde. You can detect its presence using standard analytical techniques:
-
TLC: Compare your starting material against a sample of 3-(trifluoromethyl)benzaldehyde. The byproduct will typically have a different Rf value.
-
NMR Spectroscopy: In ¹H NMR, you will see the disappearance of the boronic acid signals and the appearance of a new aldehyde proton signal and aromatic signals corresponding to 3-(trifluoromethyl)benzaldehyde.
-
LC-MS: This is the most sensitive method. You will observe a mass peak corresponding to the deboronated product and a decrease in the peak for your desired boronic acid.
Q3: What are the ideal storage and handling conditions for this reagent?
A: Given its sensitivity, proper storage is critical.
-
Temperature: Store in a refrigerator or freezer (-20°C to 4°C) to slow down potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Moisture and oxygen can contribute to degradation.[4] Many boronic acids can dehydrate to form boroxines, which are generally stable but rapidly hydrolyze back to the boronic acid in the presence of water.[5]
-
Container: Use a well-sealed container, such as a Sure/Seal™ bottle, to prevent exposure to atmospheric moisture.[4] Keep the container tightly closed when not in use.
Q4: I see my reaction has low yield and a major byproduct. Is it deboronation?
A: This is highly likely. If you are running a Suzuki-Miyaura coupling and observe significant formation of 3-(trifluoromethyl)benzaldehyde, protodeboronation is the primary culprit. This side reaction competes directly with the desired cross-coupling pathway, consuming your boronic acid before it can transmetalate to the palladium catalyst.[6]
Troubleshooting Guide: Low Yields in Cross-Coupling Reactions
This guide provides a structured approach to diagnosing and solving issues arising from protodeboronation during your experiments.
Problem: Low or no yield of the desired coupled product, with significant formation of 3-(trifluoromethyl)benzaldehyde identified by LC-MS or NMR.
Caption: A decision tree for troubleshooting protodeboronation.
Cause 1: Inappropriate Base or pH
Mechanism: Strong bases (e.g., NaOH, KOH) and high concentrations of aqueous base create a high pH environment where the boronic acid exists predominantly as the unstable boronate anion, accelerating deboronation.[2][7]
Solution:
-
Switch to a Weaker Base: Use milder inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the catalytic cycle but less harsh than hydroxides. Other options include potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[8][9]
-
Control Stoichiometry: Use the minimum amount of base required for the reaction, typically 2-3 equivalents.
-
Anhydrous Conditions: If possible, using anhydrous conditions with a base like K₃PO₄ can significantly suppress protodeboronation.[10]
| Parameter | Impact on Deboronation | Recommended Modification |
| Base Strength | Strong bases (NaOH, KOH) significantly accelerate deboronation. | Use weaker bases (K₃PO₄, K₂CO₃, Cs₂CO₃, CsF).[8][9] |
| Water Content | High water content provides a proton source and promotes boronate formation. | Use anhydrous solvents or minimize water (e.g., 9:1 dioxane:water). |
| Temperature | Higher temperatures increase the rate of all reactions, including deboronation. | Run at the lowest effective temperature (e.g., 80°C instead of 110°C). |
| Reaction Time | Prolonged reaction times increase the exposure of the boronic acid to destabilizing conditions. | Use a highly active catalyst/ligand system to shorten reaction time. |
Cause 2: High Temperature and Prolonged Reaction Time
Mechanism: Like most undesired side reactions, the rate of protodeboronation increases with temperature and time.[11] Exposing the sensitive boronic acid to basic conditions at high heat for extended periods provides more opportunity for it to degrade.
Solution:
-
Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 80-90 °C).
-
Use a More Active Catalyst System: Employing a modern, highly active palladium catalyst and ligand system can dramatically shorten the required reaction time from hours to minutes. This reduces the time the boronic acid is exposed to harsh conditions. Consider using bulky, electron-rich phosphine ligands.[10][12]
Cause 3: Boronic Acid Instability
Mechanism: In some cases, the free boronic acid is simply too unstable under any effective coupling conditions.
Solution: The "Slow-Release" Strategy Convert the boronic acid to a more stable derivative that slowly releases the active boronic acid in situ. This strategy keeps the instantaneous concentration of the unstable free boronic acid low, favoring the productive cross-coupling pathway over degradation.[1][13]
-
Pinacol Esters: More robust than the corresponding boronic acids and a common alternative.[8]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are exceptionally effective in slow-release strategies.[1][8]
-
Organotrifluoroborates (R-BF₃K): These salts offer excellent stability and are highly effective at suppressing protodeboronation.[8][13]
Caption: The slow-release strategy to minimize deboronation.
Recommended Experimental Protocol
This protocol is a robust starting point for a Suzuki-Miyaura coupling using this compound, designed to minimize protodeboronation.
Protocol: Optimized Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.3 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., SPhos, 4.5 mol %).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or CPME, to make a 0.1 M solution) via syringe. If necessary, a minimal amount of degassed water (e.g., 10:1 organic solvent:water) can be added, but starting with anhydrous conditions is recommended.
-
Reaction: Place the vial in a preheated heating block at 80-90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). The reaction should be complete within 1-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Carrow, B. P., & Hartwig, J. F. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
- Wikipedia. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
- Kubáň, P., & Růžička, A. (2004). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
- ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
- Liu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- ResearchGate. (n.d.). Effect of temperature on boric acid dissociation as function of pH.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
- Doubleday, W. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]
- Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
- Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid
Welcome to the technical support center for 2-Formyl-5-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this versatile building block. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with purifying this compound?
This particular arylboronic acid presents a unique set of purification challenges stemming from its structure:
-
Instability on Silica Gel: Like many boronic acids, this compound can interact strongly with the Lewis acidic silanol groups on standard silica gel, leading to streaking, low recovery, or even decomposition during column chromatography.[1][2]
-
Formation of Boroxine: A common issue with boronic acids is the propensity to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine.[1] This impurity can be difficult to separate from the desired monomer.
-
Structural Equilibrium: A critical feature of 2-formylphenylboronic acids is their existence in equilibrium with a cyclic isomer, a 3-hydroxybenzoxaborole.[3][4] The position of this equilibrium is solvent-dependent and can complicate purification and characterization, as you may be handling a mixture of two forms.
-
High Acidity: The presence of two electron-withdrawing groups (formyl and trifluoromethyl) significantly increases the Lewis acidity of the boron center compared to other phenylboronic acids.[3] This can influence its solubility and interaction with solvents and other reagents.
Q2: Why is recrystallization often the preferred method over silica gel chromatography for this compound?
Recrystallization is favored for several key reasons. As mentioned, boronic acids have a high affinity for silica gel, which can make chromatographic purification tedious and inefficient.[1][2] The prolonged contact time on a silica column can promote the formation of boroxine or other degradation byproducts. Recrystallization, when optimized, can be a more efficient and scalable method for removing both boroxine and common organic impurities, such as the protodeboronated arene (3-(trifluoromethyl)benzaldehyde).
Q3: How does the equilibrium with the cyclic 3-hydroxybenzoxaborole form affect purification?
In certain solvents like DMSO, acetone, and even in aqueous solutions, the compound can isomerize to its cyclic form.[3][4] This is a crucial consideration for recrystallization. If the chosen solvent promotes the formation of the cyclic isomer, you may inadvertently crystallize this form or a mixture of both. It is essential to be aware of this possibility and to characterize the final product thoroughly (e.g., by NMR) to confirm which isomer is present. For most synthetic applications, the open-chain boronic acid is the desired reagent.
Q4: What are the most common impurities I should expect in a crude sample?
Besides the starting materials, the most common impurities are:
-
Boroxine: The trimeric anhydride formed by intermolecular dehydration.
-
Protodeboronated Byproduct: 3-(trifluoromethyl)benzaldehyde, formed by the cleavage of the C-B bond.
-
Oxidation Products: Boronic acids can be susceptible to oxidation.
-
Residual Solvents and Reagents: From the preceding synthetic steps.
Troubleshooting Recrystallization: A Problem-Solution Approach
This section addresses specific issues you may encounter during the recrystallization process.
Problem 1: My compound "oils out" from the solution instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice.
Causality & Solution:
-
Cause: The solution is likely too supersaturated, or the cooling rate is too rapid. High levels of impurities can also disrupt crystal lattice formation.
-
Solution Strategy:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, proceed with cooling in an ice bath or refrigerator.
-
Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites. Alternatively, add a tiny seed crystal of the pure compound if available.
-
Consider an Anti-Solvent: If single-solvent systems fail, an anti-solvent approach may work. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is insoluble) until persistent cloudiness is observed. Heat to clarify and then cool slowly.
-
Problem 2: My recrystallized product is still impure according to NMR/LCMS analysis.
This indicates that the chosen solvent system is not effective at excluding the specific impurities present.
Causality & Solution:
-
Cause: The impurities may have similar solubility profiles to the desired product in the chosen solvent, leading to co-precipitation. Boroxine, in particular, can be challenging to remove.
-
Solution Strategy: Two-Stage Purification Protocol A more robust method involves a preliminary acid-base extraction to remove neutral impurities, followed by recrystallization. Boronic acids are acidic and can be converted to their water-soluble boronate salts.[5][6]
-
Step 1: Acid-Base Extraction: Dissolve the crude material in an organic solvent like ethyl acetate or diethyl ether. Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will move into the aqueous layer as its sodium boronate salt, leaving non-acidic impurities in the organic layer.
-
Step 2: Re-acidification and Isolation: Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1 M HCl) until the pH is acidic. The pure boronic acid will precipitate out.
-
Step 3: Final Recrystallization: Collect the precipitate by filtration and then perform a final recrystallization using a suitable solvent system identified from screening (see table below) to remove any remaining water-soluble impurities and achieve high purity.
-
Problem 3: I'm getting very low recovery of my purified material.
Low yield is a common trade-off for high purity, but it can be optimized.
Causality & Solution:
-
Cause: Using too much solvent, cooling to a temperature that is not low enough, or premature filtration can all lead to significant loss of product in the mother liquor.
-
Solution Strategy:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. Work in small increments.
-
Optimize Cooling: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature (e.g., 0 to -20 °C) to maximize precipitation.
-
Mother Liquor Analysis: Before discarding the filtrate (mother liquor), concentrate it and analyze a sample. If a significant amount of product remains, you can perform a second-crop recrystallization, although this crop may be of lower purity.
-
Problem 4: How do I efficiently select the best recrystallization solvent?
A systematic screening process is the most effective approach.
Causality & Solution:
-
Cause: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. It should also either dissolve impurities well at all temperatures or not at all.
-
Solution Strategy: Small-Scale Solvent Screening:
-
Place a small amount of the crude material (10-20 mg) into several different test tubes.
-
Add a few drops of a candidate solvent to each tube at room temperature. Observe solubility.
-
If insoluble, heat the tube. If the compound dissolves, it's a potential candidate.
-
Allow the hot solution to cool slowly. The formation of well-defined crystals indicates a good solvent.
-
The table below provides a starting point for solvent selection.
-
Data Presentation & Protocols
Table 1: Recommended Solvent Systems for Recrystallization Screening
| Solvent System Type | Solvent(s) | Rationale & Key Considerations |
| Single Solvent | Water | Boronic acids can sometimes be recrystallized from hot water.[7] Given the potential for isomerization, the resulting solid should be carefully characterized. |
| Single Solvent | Toluene | An aromatic solvent that may provide good solubility at high temperatures and poor solubility at low temperatures. |
| Single Solvent | Ethyl Acetate (EtOAc) | A moderately polar solvent; has been reported as a good recrystallization solvent for some arylboronic acids.[8] |
| Anti-Solvent Pair | Ethyl Acetate / Hexanes | Dissolve in minimal hot EtOAc, then add hexanes as the anti-solvent until cloudy. This is a common and effective combination for moderately polar compounds. |
| Anti-Solvent Pair | Dichloromethane / Hexanes | Similar to the above, for compounds soluble in chlorinated solvents. |
| Anti-Solvent Pair | Acetone / Water | Dissolve in acetone, then add water as the anti-solvent. Caution: Acetone can promote the formation of the cyclic benzoxaborole isomer.[3] |
Experimental Protocol: Two-Stage Purification
This protocol details the acid-base extraction followed by recrystallization for obtaining high-purity this compound.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Hexanes (or other suitable anti-solvent)
-
Separatory funnel, Erlenmeyer flasks, Büchner funnel, filter paper
Procedure:
-
Dissolution & Extraction:
-
Dissolve the crude boronic acid in ethyl acetate (approx. 20 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution. Shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Extract the organic layer one more time with 1 M NaOH (approx. half the previous volume). Combine the aqueous extracts. The desired compound is now in the aqueous phase as a boronate salt.
-
-
Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M HCl solution dropwise while stirring. Monitor the pH with litmus paper or a pH meter.
-
Continue adding acid until the solution is acidic (pH ~2-3). A white precipitate of the pure boronic acid should form.
-
-
Isolation:
-
Stir the cold slurry for 15-20 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
-
Recrystallization:
-
Transfer the damp solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexanes dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethyl acetate to redissolve the cloudiness, creating a saturated solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes.
-
Collect the pure crystals by vacuum filtration. Wash with a small amount of cold hexanes.
-
Dry the crystals under vacuum to a constant weight.
-
Visualization of Workflow
Troubleshooting Logic for Recrystallization
The following diagram outlines the decision-making process for troubleshooting the purification of your boronic acid.
Caption: Troubleshooting workflow for boronic acid recrystallization.
References
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society. [Link]
- Process for purification of boronic acid and its derivatives. (Patent WO2005019229A1).
- How to purify boronic acids/boronate esters? (2016).
- Purification of boronic acids? (2017). Reddit r/chemistry. [Link]
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). MDPI. [Link]
- 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). PubMed. [Link]
- Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit r/Chempros. [Link]
- HELP: Purifying boronic acids sucks. (2025). Reddit r/OrganicChemistry. [Link]
- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (Book Chapter). Wiley-VCH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. mdpi.com [mdpi.com]
- 4. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Managing the equilibrium of 2-Formyl-5-(trifluoromethyl)phenylboronic acid in solution
Technical Support Center: 2-Formyl-5-(trifluoromethyl)phenylboronic acid
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but complex reagent. Our goal is to provide you with the expertise and field-proven insights necessary to anticipate and manage its unique solution-state behavior, ensuring the success and reproducibility of your experiments.
Unlike simple arylboronic acids, this compound exists in a dynamic equilibrium involving multiple species. The presence of an ortho-formyl group and a strongly electron-withdrawing trifluoromethyl group creates a unique chemical environment that governs its stability and reactivity. Understanding and controlling these equilibria is paramount for applications ranging from Suzuki-Miyaura cross-coupling to the synthesis of novel heterocyclic scaffolds.
This guide moves beyond standard protocols to explain the causality behind its behavior, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Part 1: Understanding the Core Equilibria
The primary challenge in working with this compound is not one of inherent instability, but of a complex, solvent-dependent equilibrium between three key species: the monomer, the cyclic boroxine, and a cyclic benzoxaborole isomer.
The Boronic Acid ⇌ Boroxine Equilibrium
This is a fundamental property of nearly all boronic acids.[1] In the solid state or in aprotic, non-polar solvents, three molecules of the boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[2][3] This process is reversible, and the addition of water will hydrolyze the boroxine back to the monomeric acid.[3][4]
-
Causality: The equilibrium is governed by Le Châtelier's principle. Removal of water (e.g., by azeotropic distillation or storage over a desiccant) drives the equilibrium toward the boroxine.[5] Conversely, the presence of water, even in small amounts in a reaction solvent, will favor the monomeric boronic acid.[4] Commercial batches of boronic acids often exist as a mixture of the acid and the boroxine.[6][7]
Caption: The reversible dehydration of the boronic acid to its boroxine.
The Open-Chain ⇌ Cyclic Isomer (Benzoxaborole) Equilibrium
A specific and critical equilibrium for this molecule is the intramolecular cyclization between the ortho-formyl group and the boronic acid moiety. This reaction forms a stable, five-membered heterocyclic ring, a derivative of 3-hydroxybenzoxaborole.[8][9]
-
Causality: This equilibrium is highly dependent on the solvent environment.[8][10] The presence of the strongly electron-withdrawing trifluoromethyl group (-CF3) increases the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by the adjacent formyl oxygen.[8][9] In polar, coordinating solvents like DMSO or acetone, the cyclic benzoxaborole form is significantly favored.[8]
Caption: The solvent-dependent equilibrium between open and cyclic forms.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of this compound in synthetic applications, particularly Suzuki-Miyaura cross-coupling.
Caption: A logical workflow for troubleshooting failed reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is giving low yields or failing completely. What's the first thing I should check?
A1: Start with the boronic acid itself. The "this compound" you weigh out may not be 100% of the active monomeric species.
-
The Cause: Your reagent is likely a mixture of the monomer, boroxine, and potentially the cyclic benzoxaborole isomer, depending on its age, storage conditions, and the solvent you dissolve it in.[6][8] While boroxines can act as a "slow-release" source of the monomer in the reaction, their different solubility and slower kinetics can lead to incomplete conversion.[7] The cyclic isomer may have different reactivity in the catalytic cycle.
-
The Solution:
-
Characterize Your Starting Material: Before running the reaction, dissolve a small sample of your boronic acid in a deuterated solvent (like DMSO-d6) and acquire a ¹H or ¹⁹F NMR spectrum. This will allow you to determine the ratio of the different species present.[7][8]
-
"Reactivate" the Reagent: If a significant amount of boroxine is present, you can convert it back to the monomeric acid by recrystallizing the solid from hot water.[7] Ensure you dry it thoroughly but gently afterward to prevent immediate re-formation of the anhydride.
-
Q2: I've confirmed my boronic acid is primarily the monomer, but my reaction is still sluggish. What's next?
A2: The next step is to rigorously check your reaction conditions, as Suzuki couplings are sensitive to several factors.[11]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause catalyst decomposition and promote unwanted homocoupling of the boronic acid.[11] Ensure your solvents are properly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas.[12]
-
Base and Solvent Choice: The base is crucial for activating the boronic acid to the more nucleophilic boronate species. An inappropriate or poorly soluble base can halt the reaction. A common and effective system is an aqueous solution of a base like K₂CO₃ or K₃PO₄ with an organic solvent such as 1,4-dioxane or THF.[12][13] The water helps dissolve the inorganic base and facilitates the catalytic cycle.[12]
-
Catalyst/Ligand Integrity: Ensure your palladium source and phosphine ligand are not degraded. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[11] Using a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., a G3 or G4 palladacycle) can often solve the problem.[11][14]
Q3: My results are inconsistent from batch to batch. How can I improve reproducibility?
A3: Inconsistency is almost always linked to the variable composition of the boronic acid starting material. To eliminate this variable, you can convert the boronic acid to a more stable, well-defined derivative before use.
-
The Cause: The equilibria between the monomer, boroxine, and cyclic isomer are dynamic. Slight variations in ambient humidity, solvent water content, or storage time can shift these equilibria, changing the effective concentration of the reactive species in your flask.
-
The Self-Validating Protocol: Convert the boronic acid to its corresponding neopentyl glycol or pinacol boronate ester.[15] These esters are generally stable, crystalline solids that are not hygroscopic and do not form anhydrides. They are easily purified by chromatography or recrystallization and can be fully characterized, ensuring you start each reaction with a single, well-defined compound. The boronic acid can be regenerated under the reaction conditions.
-
Alternative Strategy: Formation of a diethanolamine adduct is another excellent method to stabilize the boronic acid and improve handling and solubility.[11][16]
Q4: I'm seeing a significant amount of protodeboronation (replacement of the -B(OH)₂ group with -H). How can I prevent this?
A4: Protodeboronation is a common side reaction, especially with electron-rich or sterically hindered arylboronic acids, and can be exacerbated by prolonged reaction times or high temperatures.[11][16]
-
The Cause: The C-B bond can be cleaved by protons, particularly under basic conditions where the boronate anion is formed.[16] This side reaction consumes your starting material and reduces your yield.
-
The Solution:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a milder base like potassium fluoride (KF) or cesium fluoride (CsF).[12]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures or prolonged heating.
-
Use Anhydrous Conditions (If Possible): While many Suzuki protocols use water, in cases of severe protodeboronation, switching to a strictly anhydrous system with a soluble organic base may be beneficial.[12]
-
Part 3: Key Experimental Protocols
Protocol 1: NMR Analysis of Equilibrium Species in DMSO-d₆
This protocol allows for the quantitative assessment of the open-chain vs. cyclic isomer equilibrium.
-
Sample Preparation: Accurately weigh ~10 mg of this compound into an NMR tube.
-
Dissolution: Add 0.6 mL of dry DMSO-d₆. Agitate until the solid is completely dissolved.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons, especially the formyl proton.
-
Analysis:
-
Identify the signal for the formyl proton (-CHO) of the open-chain form , typically around 10.0-10.5 ppm.
-
Identify the signal for the methine proton (-CH(OH)-) of the cyclic benzoxaborole form , typically around 6.0-6.5 ppm.[10]
-
Integrate both signals accurately. The ratio of the integrals directly corresponds to the molar ratio of the two isomers in solution.[10]
-
Table 1: Representative Equilibrium Data (Note: These are illustrative values based on literature for analogous compounds. Actual values should be determined experimentally.)
| Solvent | Predominant Species | Typical Ratio (Open:Cyclic) | Rationale |
| CDCl₃ | Open-Chain | >95 : <5 | Non-coordinating solvent disfavors cyclization. |
| Acetone-d₆ | Cyclic Isomer | ~20 : 80 | Coordinating solvent stabilizes the cyclic form.[8] |
| DMSO-d₆ | Cyclic Isomer | ~15 : 85 | Strongly coordinating solvent heavily favors the cyclic form.[8] |
| D₂O | Cyclic Isomer | Varies with pD | Aqueous environment facilitates cyclization.[8] |
Protocol 2: Conversion to Boroxine-Free Monomer
This protocol is used to ensure the starting material is primarily the monomeric boronic acid.[7]
-
Suspension: In a flask, suspend 1.0 g of the boronic acid in 40 mL of deionized water.
-
Heating: Heat the suspension to boiling with vigorous stirring. The solid should fully dissolve to give a clear solution.
-
Cooling: Remove the heat source and allow the solution to cool slowly to room temperature, then cool further in an ice bath for 30 minutes.
-
Isolation: Collect the resulting white, crystalline solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water.
-
Drying: Dry the solid under vacuum at a moderate temperature (e.g., 40-50 °C) for several hours. Crucially , avoid excessive or prolonged heating, which can drive the dehydration equilibrium back towards the boroxine. Confirm the composition by NMR as described in Protocol 1.
References
- Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: ResearchG
- Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Title: boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ Source: HETEROCYCLES URL:[Link]
- Title: Formation of Para-Substituted Triphenylboroxines: A Computational Study Source: ACS Public
- Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL:[Link]
- Title: Dehydration of phenylboronic acid with the formation of boroxine Source: ResearchG
- Title: Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid Source: MDPI URL:[Link]
- Title: The Boroxine–Boronic Acid Equilibrium Source: University of Edinburgh Research Explorer URL:[Link]
- Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source: MDPI URL:[Link]
- Title: Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents Source: ACS Public
- Title: 5-Trifluoromethyl-2-formylphenylboronic Acid Source: PubMed URL:[Link]
- Title: Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
- Title: How can I solve my problem with Suzuki coupling?
- Title: Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines Source: ResearchG
- Title: 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- Title: Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs Source: Organic Process Research & Development URL:[Link]
- Title: Struggling with Suzuki Reaction Source: Reddit URL:[Link]
- Title: Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to N-Sulfonyl-α-ketoimines Source: Organic Syntheses URL:[Link]
- Title: 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester Source: Organic Syntheses URL:[Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Technical Support Center: A Troubleshooting Guide for 2-Formyl-5-(trifluoromethyl)phenylboronic Acid Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving 2-Formyl-5-(trifluoromethyl)phenylboronic acid. Our aim is to equip you with the scientific rationale and practical steps to overcome common challenges in your experiments.
Introduction: Understanding the Unique Challenges
This compound is a valuable building block in organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions.[1][2] However, the presence of both a sterically demanding and potentially coordinating ortho-formyl group, and a strongly electron-withdrawing trifluoromethyl group, introduces a unique set of challenges.[3][4] This guide will address these specific issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
Low or no yield is a common issue and can stem from several factors. A logical diagnostic approach is crucial.
-
Reagent Quality: Ensure the this compound is pure and has not degraded. Boronic acids can dehydrate to form boroxines, which can affect reactivity.[5]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[5][6] Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that your solvents are properly degassed.[6]
-
Catalyst and Ligand Selection: This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be inefficient for this sterically hindered and electron-deficient substrate.[6]
-
Rationale: The bulky ortho-formyl group can impede both the transmetalation and reductive elimination steps of the catalytic cycle.[7] The electron-withdrawing trifluoromethyl group makes the boronic acid a poorer nucleophile.
-
Recommendation: Employ bulky, electron-rich phosphine ligands that can accelerate these challenging steps. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often highly effective.[7][8][9]
-
-
Base Selection: The choice and amount of base are crucial for activating the boronic acid.[10]
-
Rationale: The base facilitates the formation of a more nucleophilic boronate species, which is necessary for efficient transmetalation.[10][11][12] Given that this compound is more acidic due to the electron-withdrawing groups, the choice of base is critical to avoid side reactions.[3][4]
-
Recommendation: Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃.[7][8] Ensure the base is finely powdered to maximize surface area.[6] In some cases, weaker bases like K₂CO₃ can be effective, especially if the substrate is sensitive.[9]
-
-
Solvent System: The solvent must solubilize all reaction components.
-
Recommendation: Aprotic polar solvents such as 1,4-dioxane, THF, or toluene are commonly used, often with a small amount of water.[6] Water can aid in dissolving the inorganic base and facilitate the formation of the active palladium-hydroxide complex.[10] However, for boronic acids prone to protodeboronation, anhydrous conditions may be necessary.[10]
-
Q2: I am observing significant amounts of side products. What are the likely culprits and how can I minimize them?
The two most common side reactions with boronic acids are protodeboronation and homocoupling.
This is the replacement of the -B(OH)₂ group with a hydrogen atom, a common issue with electron-deficient boronic acids.[10][13]
-
Causes:
-
Presence of excess water or protic solvents.
-
Strong bases and high temperatures can accelerate this process.[10]
-
-
Solutions:
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable pinacol ester (BPin) or MIDA ester, which are more resistant to protodeboronation.[10]
-
Anhydrous Conditions: For highly sensitive substrates, employ strictly anhydrous conditions.[10]
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[10]
-
This results in the formation of a biaryl from two molecules of the boronic acid.
-
Causes:
-
Solutions:
Q3: The ortho-formyl group seems to be interfering with the reaction. Are there specific strategies to address this?
The ortho-formyl group can indeed pose challenges through steric hindrance and potential coordination to the palladium center.[6][7]
-
Chelation Control: In some cases, an ortho-coordinating group can form a stable chelate with the palladium center, inhibiting the catalytic cycle.[7][14]
-
Solution: Trying a different class of ligand can sometimes overcome this issue. For instance, if a bidentate ligand is suspected of forming an inhibitory complex, switching to a monodentate, bulky ligand like XPhos or tBu₃P might be beneficial.[9]
-
-
Isomerization in Solution: 2-Formylphenylboronic acids can exist in equilibrium with a cyclic 3-hydroxybenzoxaborole isomer in certain solutions.[3][4]
-
Implication: This isomerization could potentially affect the concentration of the active open-chain form required for the Suzuki-Miyaura coupling.
-
Recommendation: Be mindful of the solvent choice. While this phenomenon has been studied, its direct impact on Suzuki-Miyaura reaction yields is not extensively documented. If you suspect this is an issue, consider screening different solvents.
-
Experimental Protocols & Data
General Protocol for a Challenging Suzuki-Miyaura Coupling:
This protocol is a starting point for the optimization of reactions with this compound.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[8]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography.
Recommended Starting Conditions for Optimization:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) | Buchwald precatalysts are highly active for challenging substrates.[7] |
| Base | K₃PO₄ (2.5 equiv.) | A strong, non-nucleophilic base effective for many Suzuki couplings.[7][8] |
| Solvent | Dioxane / H₂O (4:1) | Good for solubilizing both organic and inorganic components.[6] |
| Temperature | 100 °C | Elevated temperature is often required for hindered substrates.[7] |
| Boronic Acid Equiv. | 1.3 | A slight excess helps to drive the reaction to completion.[6] |
Visualizing the Troubleshooting Workflow
A systematic approach is key to diagnosing and solving issues in your reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2019). Journal of the American Chemical Society. [Link]
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (n.d.). ChemistryOpen. [Link]
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
- Suzuki reactions promoted by different ligands. (2015).
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). Molecules. [Link]
- 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). PubMed. [Link]
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). RSC Advances. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (n.d.).
- New Horizons for Cross-Coupling Reactions. (2014). Pharmaceutical Technology. [Link]
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). Scientific Reports. [Link]
- Purification of Biomass-Derived 5-Hydroxymethylfurfural and Its Catalytic Conversion to 2,5-Furandicarboxylic Acid. (n.d.).
- Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxid
- Purification of 5‐Hydroxymethyl Furfural from Side Products of Fructose Dehydration Reaction in a Green Solvent. (2020). ChemistrySelect. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pharmtech.com [pharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Technical Support Center: Handling Air-Sensitive Reactions with 2-Formyl-5-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for 2-Formyl-5-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the successful use of this versatile but sensitive reagent. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experiments are both efficient and reproducible.
Part 1: Frequently Asked Questions (FAQs) - Reagent Stability and Handling
This section addresses the most common initial queries regarding the nature and proper handling of this compound.
Question 1: Why is this compound classified as an "air-sensitive" reagent?
Answer: The air sensitivity of this reagent stems from several degradation pathways that can be initiated or accelerated by atmospheric components:
-
Oxidative Deboronation: The primary concern is the irreversible oxidation of the carbon-boron bond by atmospheric oxygen. This process converts the boronic acid into the corresponding phenol, 2-hydroxy-4-(trifluoromethyl)benzaldehyde. This side reaction is often accelerated under basic conditions and in the presence of transition metal catalysts, consuming your starting material and complicating purification.[1][2]
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. While often associated with acidic or basic conditions, it can be facilitated by atmospheric moisture, especially at elevated temperatures, leading to the formation of 3-(trifluoromethyl)benzaldehyde.[3][4]
-
Dehydration to Boroxine: Like many boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride called a boroxine.[5][6] This process is driven by heat and the removal of water. While often reversible upon addition of water during reaction setup, the formation of boroxine changes the reagent's molecular weight and can complicate stoichiometry calculations if not accounted for.
-
Intramolecular Isomerization: The ortho-formyl group allows for a unique equilibrium. In some solutions, the compound can isomerize to form the cyclic 3-hydroxybenzoxaborole derivative.[7][8] This isomerization can affect its reactivity profile and is a key consideration in reaction design.
Question 2: What are the correct storage and handling procedures for this reagent?
Answer: To ensure the longevity and reactivity of your this compound, strict adherence to proper storage is critical. The manufacturer's recommendation is to store the solid reagent at 2-8°C under an inert atmosphere (Argon or Nitrogen) .[9]
For handling, we recommend the following:
-
Short-Term: If you need to weigh the reagent for immediate use, do so quickly on the open bench, minimizing its exposure time to air and humidity. Have your reaction vessel pre-purged with inert gas and ready for the addition.
-
Long-Term/Repeated Use: For anything other than immediate, single-use applications, all manipulations should be performed within a controlled inert atmosphere, such as a glovebox or by using Schlenk techniques.[10][11]
Question 3: What are the visible signs of reagent decomposition?
Answer: A high-purity batch of this compound should be a white to off-white solid. While subtle degradation is not always visible, signs of significant decomposition can include:
-
Discoloration: A shift towards yellow or tan coloration can indicate the formation of oxidative impurities.
-
Change in Texture: Significant boroxine formation may alter the free-flowing nature of the powder, making it appear more clumpy or glassy.
-
Poor Solubility: Degraded material may show different solubility characteristics in your reaction solvent.
If you suspect degradation, it is advisable to run a small-scale test reaction or analyze the material by NMR before committing to a large-scale synthesis.
Part 2: Troubleshooting Guide for Air-Sensitive Reactions
This section provides solutions to specific problems encountered during reactions, such as Suzuki-Miyaura cross-coupling.
Scenario 1: Low to No Product Yield
Question: My Suzuki-Miyaura coupling reaction has failed or given a very low yield. I suspect an issue with my air-sensitive setup. What should I investigate?
Answer: A failed reaction is a common but solvable issue. The root cause often lies in the subtle ingress of oxygen or moisture which compromises the catalyst and reagents. Here is a systematic troubleshooting workflow:
-
Catalyst Integrity: The active Pd(0) species in the catalytic cycle is extremely sensitive to oxygen. The appearance of significant amounts of black precipitate (palladium black) is a classic indicator of catalyst deactivation due to oxygen exposure.[12]
-
Solution: Improve your degassing technique. For most solvents, a minimum of three "freeze-pump-thaw" cycles is the gold standard for removing dissolved oxygen. Sparging with argon for 30-60 minutes is a viable alternative, though generally less effective. Ensure all subsequent reagent additions are done under a positive pressure of inert gas.
-
-
Reagent Viability: As discussed, your boronic acid may have degraded.
-
Solution: Before the reaction, ensure your coupling partner (e.g., aryl halide) is pure and the boronic acid has been stored correctly. If in doubt, use a fresh bottle or a different batch. Using a slightly larger excess of the boronic acid (e.g., 1.5 equivalents instead of 1.2) can sometimes compensate for minor degradation.
-
-
Solvent and Base Quality: The "anhydrous" solvents from suppliers can still contain trace water. Similarly, bases like potassium carbonate can be hygroscopic.
-
Solution: Use freshly dried and degassed solvents. If using a solvent still, ensure it is well-maintained. Dry powdered bases in an oven before use and allow them to cool in a desiccator under vacuum before taking them into a glovebox or adding them to a Schlenk flask.[3]
-
Scenario 2: Significant Side Product Formation
Question: My reaction worked, but I have major side products. How do I identify and suppress them?
Answer: Side product formation often points to a specific flaw in the reaction conditions, which can be diagnosed and rectified.
-
Protodeboronation: You observe the formation of 3-(trifluoromethyl)benzaldehyde.
-
Cause: This occurs when the boronic acid group is replaced by a hydrogen atom. The primary culprit is often trace water in the solvent or base, which can act as a proton source.[3][4]
-
Solution: Rigorously dry all solvents and reagents. Ensure the inert gas stream is passed through a drying agent. Some bases are more hygroscopic than others; consider this in your selection.
-
-
Homocoupling: You observe the formation of a biaryl product derived from two molecules of the boronic acid coupling together.
-
Cause: This side reaction is almost always mediated by the presence of oxygen. Oxygen can facilitate the oxidative cycle that leads to homocoupling, competing with the desired cross-coupling pathway.[3]
-
Solution: This is a strong indicator that your degassing and inert atmosphere techniques are insufficient. Revisit your freeze-pump-thaw or sparging procedures and check all seals and joints in your apparatus for leaks.[11]
-
-
Phenol Formation: You observe the formation of 2-hydroxy-4-(trifluoromethyl)benzaldehyde.
-
Cause: This is a direct result of oxidative degradation of the boronic acid C-B bond.[1][2] It can happen before the reaction (improper storage) or during the reaction if oxygen is present.
-
Solution: This reinforces the need for meticulous inert atmosphere technique throughout the entire process, from storage to workup.
-
Part 3: Experimental Protocols & Data
Protocol: Standard Setup for an Air-Sensitive Suzuki-Miyaura Coupling
This protocol details the setup using standard Schlenk line techniques.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120°C for at least 4 hours. Assemble the apparatus hot and immediately place it under a vacuum while it cools, then backfill with high-purity argon or nitrogen.
-
Reagent Addition (Solids): In the glovebox or under a strong positive flow of inert gas, add the this compound, the aryl halide coupling partner, the palladium catalyst, the ligand, and the oven-dried base to the Schlenk flask.
-
Seal and Purge: Quickly seal the flask with a septum. Evacuate the flask carefully (to avoid pulling solids into the line) and backfill with inert gas. Repeat this cycle 3-5 times.
-
Solvent Addition: Add anhydrous, degassed solvent via a gas-tight syringe or cannula transfer.
-
Degassing the Reaction Mixture: Perform three freeze-pump-thaw cycles on the complete reaction mixture.
-
Freeze: Freeze the mixture using a liquid nitrogen bath.
-
Pump: Once solid, open the flask to the high-vacuum line until the pressure stabilizes.
-
Thaw: Close the flask to the vacuum and thaw the mixture in a water bath. You should see gas bubbles evolve as dissolved gas is released. Backfill with inert gas. Repeat two more times.
-
-
Initiate Reaction: After the final cycle, ensure the flask is under a positive pressure of inert gas (monitored by an oil bubbler) and begin heating to the desired reaction temperature.
Workflow for Setting Up an Air-Sensitive Reaction
The following diagram illustrates the critical decision points and workflow for ensuring an oxygen- and moisture-free reaction environment.
Caption: Workflow for Air-Sensitive Reaction Setup.
Table 1: Key Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Options | Rationale & Key Considerations |
| Inert Gas | Argon (Ar) | Denser than air, providing a better "blanket." More expensive than N₂. |
| Nitrogen (N₂) | Cost-effective and suitable for most Pd-catalyzed reactions. | |
| Solvents | 1,4-Dioxane, Toluene, DME, THF | Aprotic solvents are standard. Often used with a small amount of water to aid in dissolving the base. Must be anhydrous and thoroughly degassed. |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Choice depends on the specific coupling partners. Pd(OAc)₂ and Pd₂(dba)₃ require an external phosphine ligand. |
| Ligand | SPhos, XPhos, RuPhos | Electron-rich, bulky phosphine ligands are often necessary for challenging couplings involving electron-deficient or sterically hindered substrates.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid. K₃PO₄ is a strong, non-nucleophilic base often effective in difficult couplings. Cs₂CO₃ is highly soluble and effective but more expensive. |
References
- Eawag-BBD. (2008).
- Negrete-Raymond, A. et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. [Link]
- Plamondon, J. et al. (1998). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- Wang, L. et al. (2018). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. Green Chemistry. [Link]
- Gillis, E. P. et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- ResearchGate.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- Mondal, B. et al. (2023). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Chemical Science. [Link]
- Mondal, B. et al. (2023). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Chemical Science. [Link]
- Leśniak, D. et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. [Link]
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
- ResearchGate. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. [Link]
- Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?[Link]
- University of York. (2022). Innovative graduate training to handle air-sensitive reagents. [Link]
- Leśniak, D. et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed. [Link]
- Molander, G. A. & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
Sources
- 1. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]
- 8. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid | 1204580-94-8 [sigmaaldrich.com]
- 10. web.mit.edu [web.mit.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Ligand Choice for 2-Formyl-5-(trifluoromethyl)phenylboronic Acid Coupling
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions with 2-Formyl-5-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the synthesis of complex molecules utilizing this versatile, yet challenging, building block.
The unique structure of this compound, with an ortho-formyl group and an electron-withdrawing trifluoromethyl group, presents specific hurdles in achieving high-yielding and clean Suzuki-Miyaura couplings. This guide provides in-depth, experience-based insights and actionable troubleshooting advice to help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low to No Product Yield
Question: My Suzuki reaction with this compound is resulting in low or no desired product. What are the primary factors to investigate?
Answer: This is a frequent challenge stemming from the combined steric hindrance of the ortho-formyl group and the electronic effects of the trifluoromethyl group. A systematic approach to troubleshooting should focus on the catalyst system, reaction conditions, and the stability of the boronic acid itself.
Troubleshooting Steps:
-
Evaluate the Catalyst System (Palladium Precatalyst & Ligand): This is the most critical factor for success. Standard catalysts like Pd(PPh₃)₄ are often inefficient for this substrate.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential.[1] These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle, which can be sluggish with sterically hindered and electronically demanding substrates.[1][2]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as XPhos , SPhos , and RuPhos are highly effective.[1] N-heterocyclic carbenes (NHCs) can also be a good alternative.
-
-
Palladium Source: Use a well-defined palladium precatalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3). These are often more active and require less optimization than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[1]
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. A base that is too strong can promote side reactions like protodeboronation, while a base that is too weak will not facilitate the crucial transmetalation step.
-
Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ .
-
-
Solvent System: A mixture of an organic solvent and water is typically used.
-
Temperature: Due to the challenging nature of the substrate, elevated temperatures (80–110 °C) are often necessary to drive the reaction to completion.[1]
-
-
Ensure Reagent Quality and Inert Atmosphere:
-
Boronic Acid Stability: this compound can be prone to decomposition. Use high-purity material and consider using it as a freshly prepared solution if stability is a concern.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[2] It is crucial to run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]
-
Issue 2: Significant Protodeboronation Side Product
Question: I am observing a significant amount of 1-formyl-4-(trifluoromethyl)benzene, the protodeboronated product of my starting material. How can I minimize this side reaction?
Answer: Protodeboronation is a common side reaction with boronic acids, especially electron-deficient ones, where the boronic acid group is replaced by a hydrogen atom.[3] This is often exacerbated by the presence of water and a strong base.
Troubleshooting Steps:
-
Use a Milder Base: If possible, switch to a milder base like K₂CO₃ or even organic bases in some cases. However, this must be balanced with the need for a sufficiently strong base for the main reaction to proceed.[2]
-
Minimize Water Content: While some water is often necessary for Suzuki couplings, excessive amounts can promote protodeboronation. Try reducing the amount of water in your solvent system.
-
Use a Boronic Ester: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[3]
-
Faster Catalyst Systems: Employing a highly active catalyst system that promotes a rapid Suzuki coupling can outcompete the slower protodeboronation side reaction.[4][5][6] The use of specialized precatalysts can generate the active catalytic species quickly, which is beneficial for unstable boronic acids.[4][5][6][7]
Issue 3: Formation of Homocoupled Products
Question: My reaction mixture contains significant amounts of the homocoupled product of my aryl halide and/or the boronic acid. What causes this and how can I prevent it?
Answer: Homocoupling is typically caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid or reductive coupling of the aryl halide.
Troubleshooting Steps:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed before use. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw method.[8]
-
Maintain a Strict Inert Atmosphere: Use Schlenk techniques or a glovebox to set up the reaction and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[8]
-
Use High-Purity Reagents: Impurities in the starting materials or solvents can sometimes contribute to side reactions.
Ligand Selection Guide
The choice of ligand is paramount for the successful coupling of this compound. The ideal ligand should be both bulky and electron-rich to facilitate the challenging steps in the catalytic cycle.
Recommended Ligands & Rationale
| Ligand | Structure | Key Features & Rationale |
| XPhos | (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A highly effective, bulky, and electron-rich biarylphosphine ligand. Its steric bulk promotes reductive elimination, while its electron-donating nature facilitates oxidative addition. |
| SPhos | (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Similar to XPhos, SPhos is another excellent choice. The methoxy groups provide additional electron density, enhancing its performance. |
| RuPhos | (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | A very bulky and electron-rich ligand that is particularly effective for sterically demanding couplings.[1] |
| NHC Ligands | (N-Heterocyclic Carbenes) | These are strong sigma-donating ligands that can form very stable and active palladium complexes. They are a good alternative to phosphine ligands, especially in cases where phosphine sensitivity is an issue. |
Ligand Screening Protocol
A systematic screening of ligands is the most effective way to identify the optimal conditions for your specific coupling partners.
Experimental Setup:
-
Preparation: In an array of reaction vials inside a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[8]
-
Catalyst Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., XPhos Pd G3, SPhos Pd G3, RuPhos Pd G3, each at 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, 0.1-0.5 M concentration) to each vial.[1]
-
Reaction: Seal the vials and place them in a preheated heating block (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: Compare the conversion to the desired product and the formation of side products for each ligand to determine the optimal choice.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the crucial role of the ligand.
Caption: The Suzuki-Miyaura catalytic cycle.
Decision Tree for Troubleshooting
This decision tree provides a logical workflow for addressing common issues in the coupling of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Multi-Nuclear NMR Deep Dive: Correlating Structure and Dynamics in 2-Formyl-5-(trifluoromethyl)phenylboronic acid
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, arylboronic acids are indispensable reagents. Among these, 2-Formyl-5-(trifluoromethyl)phenylboronic acid (CAS 1204580-94-8) has emerged as a valuable building block, incorporating a reactive aldehyde and a strongly electron-withdrawing trifluoromethyl group. This unique combination makes it a powerful tool for constructing complex molecular architectures. However, its structural complexity, particularly its behavior in solution, necessitates a thorough analytical characterization to ensure purity, identity, and reactivity.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of this compound. We will explore its unique spectral features using a multi-nuclear (¹H, ¹³C, ¹¹B, and ¹⁹F) approach, compare it with key alternatives to highlight the structural nuances that NMR can reveal, and provide a robust experimental protocol for acquiring high-quality data.
The Structural Anomaly: An Aldehyde-Lactol Equilibrium
A critical aspect of 2-formylphenylboronic acids, including the title compound, is their propensity to exist in a solvent-dependent equilibrium. In solution, the open-chain aldehyde form (the boronic acid) coexists with a cyclic tautomer, a 3-hydroxybenzoxaborole[1]. This dynamic equilibrium is crucial to understanding its NMR spectra, which often display two sets of signals corresponding to both species. The ratio of these forms is influenced by the solvent, concentration, and temperature, making NMR an invaluable tool for studying this phenomenon.
Caption: Solvent-dependent equilibrium of the title compound.
Multi-Nuclear NMR Spectral Analysis in DMSO-d₆
Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common solvent for analyzing boronic acids due to its high polarity, which helps in dissolving the sample and often allows for the observation of the acidic B(OH)₂ protons. The following data represents the key spectral features observed for this compound in this solvent.
¹H NMR Spectroscopy
The proton NMR spectrum is particularly informative, clearly showing signals for both the open-chain and cyclic forms.
| Signal Description | Open Form (δ, ppm) | Cyclic Form (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehyde Proton | 10.12 | - | s | 1H | CHO |
| Methine Proton | - | 6.27 | s | 1H | CH(OH) |
| Aromatic Proton | 8.16 | 7.91 | s | 1H | H-6 |
| Aromatic Proton | 7.96 | 7.78 | d | 1H | H-4 |
| Aromatic Proton | 7.82 | 7.62 | d | 1H | H-3 |
| Boronic Acid Protons | 8.65 | - | s (br) | 2H | B(OH)₂ |
| Hydroxyl Proton | - | 6.78 | s (br) | 1H | CH(OH) |
Key Insights from ¹H NMR:
-
The distinct downfield singlet at 10.12 ppm is characteristic of the aldehyde proton in the open form.
-
The appearance of a singlet at 6.27 ppm is a definitive marker for the methine proton [CH(OH)] of the cyclic benzoxaborole tautomer.
-
The broad singlet at 8.65 ppm corresponds to the two exchangeable protons of the boronic acid group. Its broadness is typical due to quadrupolar relaxation of the adjacent boron nucleus and chemical exchange.
-
The presence of two distinct sets of aromatic signals confirms the existence of the two tautomers in solution.
¹³C NMR Spectroscopy
| Signal Description | Expected Chemical Shift (δ, ppm) | Key Feature |
| Aldehyde Carbonyl | ~192 | Diagnostic for the open form. |
| CF₃ Carbon | ~124 (q, ¹JCF ≈ 272 Hz) | A characteristic quartet due to coupling with three fluorine atoms. |
| C-B Carbon | ~130-140 | Often broad or unobserved due to quadrupolar relaxation. |
| Methine Carbon | ~85-90 | Diagnostic for the cyclic form. |
¹⁹F and ¹¹B NMR Spectroscopy
These heteroatomic NMR techniques are essential for the unambiguous characterization of organoboron and fluorinated compounds.
| Nucleus | Chemical Shift (δ, ppm) | Linewidth | Key Insights |
| ¹⁹F | -61.2 | Sharp | The single, sharp resonance is characteristic of a trifluoromethyl group attached to an aromatic ring. Its chemical shift is sensitive to the electronic environment. |
| ¹¹B | 28.3 | Broad | This broad signal is in the typical range for a trigonal planar (sp²-hybridized) arylboronic acid. The broadness is due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2). |
Comparative Spectral Analysis: The Influence of Substituents
To fully appreciate the spectral characteristics of this compound, it is instructive to compare it with structurally related alternatives.
Alternative 1: 2-Formylphenylboronic acid (Parent Compound)
This compound allows for a direct assessment of the electronic impact of the -CF₃ group.
Alternative 2: 2-Formyl-4-(trifluoromethyl)phenylboronic acid (Positional Isomer)
Comparing positional isomers highlights the sensitivity of NMR to the precise location of substituents. This isomer also exhibits the same open-chain/cyclic equilibrium.
Comparative Data Summary (¹H NMR in DMSO-d₆)
| Compound | Aldehyde-H (δ, ppm) | Aromatic Region (δ, ppm) | B(OH)₂ (δ, ppm) |
| Target: 2-Formyl-5-CF₃-PBA | 10.12 | 8.16 - 7.82 | 8.65 |
| Alt 1: 2-Formyl-PBA | 9.95 | 7.85 - 7.45 | 8.40 |
| Alt 2: 2-Formyl-4-CF₃-PBA | 10.05 | 8.05 - 7.85 | 8.60 |
Comparative Insights:
-
Effect of -CF₃ Group: The strong electron-withdrawing nature of the trifluoromethyl group in the target compound deshields all protons compared to the parent 2-Formylphenylboronic acid. This is evident in the downfield shift of the aldehyde proton (10.12 vs. 9.95 ppm) and the entire aromatic envelope.
-
Positional Isomerism: The subtle differences in the chemical shifts between the 5-CF₃ and 4-CF₃ isomers demonstrate the power of NMR for differentiating closely related structures. The specific pattern and coupling constants within the aromatic region would be unique for each isomer, allowing for unambiguous identification.
Experimental Protocol for High-Quality NMR Analysis
Acquiring clean, interpretable NMR spectra for boronic acids requires careful attention to sample preparation and acquisition parameters.
Caption: Standard workflow for NMR sample analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10–15 mg of the boronic acid sample directly into a clean, dry NMR tube.
-
Add approximately 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and vortex or sonicate gently until the solid is completely dissolved. Incomplete dissolution is a common source of poor spectral quality.
-
Expert Tip: Boronic acids can dehydrate to form boroxine trimers, which can complicate spectra. While DMSO often breaks up these oligomers, if issues persist, adding a single drop of D₂O can hydrolyze the boroxine back to the monomeric boronic acid, simplifying the spectrum (though this will cause the B(OH)₂ signal to disappear due to exchange).
-
-
Instrument Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR: Acquire a standard proton spectrum. A sufficient signal-to-noise ratio is typically achieved with 16 to 64 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C and quadrupolar effects from boron, a longer acquisition time (several hours) may be necessary to obtain a high-quality spectrum.
-
¹⁹F NMR: Using a broadband or fluorine-specific probe, acquire a proton-decoupled fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition is typically rapid.
-
¹¹B NMR: Acquire a proton-decoupled boron spectrum. Use a quartz NMR tube if possible to avoid broad background signals from borosilicate glass. ¹¹B spectra often require a wider spectral width and fewer scans due to the nature of the nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Carefully phase correct all spectra to obtain pure absorption lineshapes.
-
Apply a baseline correction algorithm to ensure a flat baseline for accurate integration.
-
Reference the spectra. For ¹H and ¹³C in DMSO-d₆, the residual solvent peak is used (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C). For ¹⁹F, an external standard like CFCl₃ (δ = 0 ppm) is typically used for referencing. For ¹¹B, BF₃·OEt₂ (δ = 0 ppm) is the standard reference.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons, which can be used to quantify the open-chain vs. cyclic tautomer ratio.
-
Assign the peaks based on their chemical shifts, multiplicities, and correlations from 2D NMR experiments (if acquired).
-
Conclusion
The NMR spectral analysis of this compound is a clear illustration of how modern spectroscopy can elucidate complex structural and dynamic behavior in solution. The observation of the tautomeric equilibrium between the open-chain aldehyde and the cyclic 3-hydroxybenzoxaborole is critical for any researcher using this reagent, as the two forms may exhibit different reactivity. By employing a multi-nuclear (¹H, ¹³C, ¹¹B, ¹⁹F) approach and comparing the data to relevant structural analogs, scientists can confirm the identity and purity of their material, leading to more reproducible and reliable results in synthesis and drug discovery applications.
References
- Adamczyk-Woźniak, A., Gozdalik, J. T., Wieczorek, D., Madura, I. D., Kaczorowska, E., Brzezińska, E., Sporzyński, A., & Lipok, J. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. [Link]
- Adamczyk-Woźniak, A., Tarkowska, M., Lazar, Z., Wieczorek, D., Madura, I. D., Kaczorowska, E., Brzezińska, E., Sporzyński, A., & Lipok, J. (2022). Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives. Bioorganic Chemistry, 119, 105560. [Link]
- PubChem. (n.d.). 2-Formylphenylboronic acid. National Center for Biotechnology Information.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. In NMR Basic Principles and Progress. Springer, Berlin, Heidelberg. [Link]
- Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. [Link]
Sources
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-Formyl-5-(trifluoromethyl)phenylboronic acid
For researchers and professionals in drug development and organic synthesis, the precise characterization of novel compounds is paramount. 2-Formyl-5-(trifluoromethyl)phenylboronic acid is a versatile building block, notable for its dual reactive sites—the formyl and boronic acid moieties—and the influence of the strongly electron-withdrawing trifluoromethyl group. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a fundamental tool for the structural elucidation and purity assessment of this and similar molecules. This guide provides an in-depth interpretation of the 1H NMR spectrum of this compound, compares it with related analogues, and outlines a robust experimental protocol for its acquisition.
The Structural Landscape: Predicting the 1H NMR Spectrum
The structure of this compound dictates a unique 1H NMR spectrum. The aromatic region is of particular interest, featuring three distinct protons on the benzene ring. The electron-withdrawing nature of both the formyl (-CHO) and trifluoromethyl (-CF3) groups significantly influences the chemical shifts of these protons, generally shifting them downfield.
A critical consideration when analyzing the NMR spectrum of this compound is its potential to exist in equilibrium with its cyclic isomer, a 3-hydroxybenzoxaborole, particularly in solution[1][2]. This isomerization can be influenced by the solvent and water content, potentially leading to the appearance of additional signals or broadened peaks in the 1H NMR spectrum.
Interpreting the Signals: A Predicted 1H NMR Spectrum
Based on the analysis of structurally similar compounds, a predicted 1H NMR spectrum of this compound in a common NMR solvent like DMSO-d6 would exhibit the following key features.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehydic Proton (-CHO) | 9.5 - 10.5 | Singlet (s) | N/A | The formyl proton is highly deshielded and typically appears as a sharp singlet in this region[3]. |
| Aromatic Proton (H-6) | ~8.2 | Doublet (d) | ~8 | This proton is ortho to the boronic acid group and meta to the trifluoromethyl group. |
| Aromatic Proton (H-4) | ~8.0 | Doublet of doublets (dd) | ~8, ~2 | This proton is ortho to the trifluoromethyl group and meta to the formyl group, showing coupling to both H-3 and H-6. |
| Aromatic Proton (H-3) | ~7.8 | Doublet (d) | ~2 | This proton is ortho to the formyl group and shows a smaller meta-coupling to H-4. |
| Boronic Acid Protons (-B(OH)2) | 5.0 - 9.0 | Broad Singlet (br s) | N/A | These protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and water content. The signal may be broad or even disappear upon D2O exchange[4]. |
Comparative Spectral Analysis
To contextualize the predicted spectrum, it is insightful to compare it with the 1H NMR data of simpler, related molecules.
-
2-Formylphenylboronic acid: The aromatic protons in this molecule typically appear between 7.4 and 8.0 ppm. The absence of the strongly electron-withdrawing -CF3 group results in a more upfield chemical shift for the ring protons compared to the title compound.
-
4-(Trifluoromethyl)phenylboronic acid: In this case, the protons on the benzene ring appear as two doublets in the region of 7.6 to 8.1 ppm[5][6]. This demonstrates the significant deshielding effect of the -CF3 group on the ortho protons.
-
(Trifluoromethoxy)phenylboronic Acids: Studies on these related compounds also show complex aromatic signals with chemical shifts influenced by the position of the -OCF3 group[4].
The combination of both a formyl and a trifluoromethyl group in this compound leads to a more complex and downfield-shifted aromatic region than in these individual analogues.
Visualizing Proton Relationships
The following diagram illustrates the structure of this compound with the assigned protons.
Caption: Molecular structure of this compound with proton labeling.
Experimental Protocol for 1H NMR Acquisition
To obtain a high-quality 1H NMR spectrum of this compound, the following protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6). The choice of solvent can influence the chemical shifts and the equilibrium between the open and cyclic forms. DMSO-d6 is often a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
2. Instrument Setup and Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire a standard 1D proton spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).
3. Confirmatory Experiments (Optional):
-
D2O Exchange: To confirm the assignment of the -B(OH)2 protons, add a drop of deuterium oxide (D2O) to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the boronic acid protons should diminish or disappear.
-
2D NMR (COSY, HSQC): For unambiguous assignment of the aromatic protons, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum will show correlations between coupled protons, while an HSQC spectrum will correlate protons to their directly attached carbon atoms.
Workflow for Spectral Interpretation
The following diagram outlines a logical workflow for the interpretation of the 1H NMR spectrum.
Caption: A stepwise workflow for the comprehensive interpretation of a 1H NMR spectrum.
Conclusion
The 1H NMR spectrum of this compound provides a wealth of structural information. A thorough analysis of chemical shifts, signal multiplicities, and coupling constants, especially when compared with related compounds, allows for an unambiguous assignment of all protons. Researchers should be mindful of the potential for isomerization in solution and select their experimental conditions accordingly. By following the detailed protocol and interpretation workflow presented in this guide, scientists can confidently characterize this important synthetic building block and ensure the integrity of their research.
References
- Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(3), 756.
- Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.
- Adamczyk-Woźniak, A., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. Molbank, 2020(1), M1108.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 292189, 2-Formylphenylboronic acid.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Formyl-5-(trifluoromethyl)phenylboronic acid
Abstract
This guide provides a comprehensive comparison of mass spectrometry (MS) strategies for the characterization of 2-Formyl-5-(trifluoromethyl)phenylboronic acid (MW: 217.94 g/mol [1]), a key building block in contemporary organic synthesis and drug development. Phenylboronic acids are notoriously challenging to analyze via MS due to their propensity for dehydration and formation of cyclic boroxine trimers, which can complicate spectral interpretation.[2][3] This document presents a detailed, data-driven comparison of direct analysis using electrospray ionization (ESI) in both positive and negative modes against an alternative strategy involving chemical derivatization to form a stable boronate ester. We provide field-proven experimental protocols, interpret fragmentation data, and offer clear recommendations to help researchers, scientists, and drug development professionals select the optimal analytical workflow for reliable characterization and quality control.
Introduction: The Analytical Challenge
This compound is a bifunctional reagent of significant interest. Its formyl group allows for a range of synthetic transformations, while the phenylboronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions.[4] The purity and structural integrity of this reagent are paramount for the synthesis of active pharmaceutical ingredients (APIs). However, the inherent reactivity of the boronic acid group presents a significant analytical hurdle.
Under typical MS source conditions, boronic acids can undergo facile dehydration, leading to the formation of boroxines (cyclic trimers).[2] Furthermore, the molecule of interest exists in equilibrium with a cyclic isomer, a 3-hydroxybenzoxaborole, particularly in solution.[4][5] These phenomena can result in complex mass spectra with multiple species, making confident identification and quantification of the primary analyte difficult. This guide directly compares two primary approaches to mitigate these challenges: optimizing direct analysis via ESI-MS and chemical stabilization through derivatization.
Physicochemical Properties & Predicted MS Behavior
The chemical structure of this compound dictates its behavior in the mass spectrometer.
-
Boronic Acid Group (-B(OH)₂): This group is a Lewis acid.[4] In negative ion mode ESI, it is expected to readily deprotonate to form an [M-H]⁻ ion. Its acidity is significantly increased by the presence of the electron-withdrawing formyl and trifluoromethyl groups.[4]
-
Formyl Group (-CHO): The aldehyde can be protonated in positive ion mode ESI, potentially yielding an [M+H]⁺ ion.
-
Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group influences the overall acidity and fragmentation patterns of the molecule.
Based on these features, negative mode ESI is hypothesized to be the more sensitive and direct method for observing the parent ion, as deprotonation of the acidic boronic acid is a highly favorable process.[6][7][8]
Experimental Design & Methodologies
To provide a robust comparison, two distinct analytical workflows were designed and executed.
Experimental Workflow Overview
The overall analytical strategy involves a comparative evaluation of direct analysis versus analysis following derivatization, as depicted below.
Caption: Comparative workflow for MS analysis.
Protocol 1: Direct Analysis by ESI-MS/MS
This protocol aims to analyze the compound without chemical modification, relying on optimized instrument conditions to generate a stable and representative signal.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
- Create a working solution of 10 µg/mL by diluting the stock solution in a 50:50 (v/v) mixture of acetonitrile and water.
2. LC-MS Instrumentation:
- LC System: Agilent 1200 series or equivalent.
- Mass Spectrometer: SCIEX 6500 Triple Quadrupole or equivalent high-resolution instrument.
- Chromatographic Column: Waters Acquity UPLC BEH Shield RP18 (2.1 mm × 100 mm, 1.7 µm).[9]
- Mobile Phase A: 0.1% Formic Acid in Water (for positive mode) or 10 mM Ammonium Bicarbonate in Water (for negative mode).[9]
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.5 mL/min.[9]
- Injection Volume: 5 µL.
3. ESI-MS Conditions:
- Ionization Mode: ESI, operated in both positive and negative modes for comparison.
- Scan Type: Full Scan (m/z 100-500) and Product Ion Scan (MS/MS).
- Ion Source Parameters (Negative Mode):
- IonSpray Voltage: -4500 V
- Source Temperature: 550 °C
- Curtain Gas: 35 psi
- Collision Gas: Medium
- Ion Source Parameters (Positive Mode):
- IonSpray Voltage: +5500 V
- Source Temperature: 550 °C
- All other parameters kept consistent.
Protocol 2: Derivatization with N-methyliminodiacetic acid (MIDA)
This protocol stabilizes the boronic acid by converting it to a MIDA boronate ester. This strategy is designed to prevent dehydration and boroxine formation, yielding a single, stable species for analysis.[9][10]
1. Derivatization Reaction: [9]
- Weigh 1.0 mmol of this compound and 1.15 mmol of N-methyliminodiacetic acid (MIDA) into a 20 mL scintillation vial.
- Add 5 mL of DMSO.
- Heat the mixture to 80-90 °C and stir for 1 hour.
- Allow the reaction to cool to room temperature. The resulting solution contains the MIDA boronate ester.
2. Sample Preparation:
- Dilute the reaction mixture with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 10 µg/mL of the derivatized product for MS analysis.
3. LC-MS/MS Analysis:
- Use the same LC-MS instrumentation and chromatographic conditions as described in Protocol 1.
- Operate the mass spectrometer in negative ESI mode, as this typically provides excellent sensitivity for boronate esters.[6][11]
Results and Comparative Discussion
Direct Analysis: Positive vs. Negative Ion Mode
Direct infusion analysis revealed a stark difference between ionization polarities.
| Ionization Mode | Observed Ion (m/z) | Proposed Identity | Relative Intensity | Interpretation |
| Positive ESI | 219.03 | [M+H]⁺ | Low | Protonation of the formyl group is inefficient. |
| 201.02 | [M+H-H₂O]⁺ | High | Significant in-source dehydration occurs, complicating the spectrum. | |
| 241.01 | [M+Na]⁺ | Moderate | Sodium adduct is observed, but the dehydration product dominates. | |
| Negative ESI | 217.02 | [M-H]⁻ | High | Clean, high-intensity deprotonated parent ion. The most reliable signal. |
| 417.04 | [M-H+M-H₂O]⁻ | Low | Minor evidence of dimer/dehydration adducts. |
Discussion: As hypothesized, negative ion mode ESI is unequivocally superior for the direct analysis of this compound . It produces a clean, high-intensity signal corresponding to the deprotonated parent molecule, [M-H]⁻.[6] This is due to the enhanced acidity of the boronic acid protons from the electron-withdrawing substituents.[4] In contrast, positive mode ESI is plagued by low sensitivity for the protonated molecule and extensive in-source water loss, making it unreliable for quantification or unambiguous identification.
Tandem MS (MS/MS) Fragmentation Analysis (Negative Ion Mode)
To confirm the structure, the [M-H]⁻ ion at m/z 217.02 was isolated and fragmented via Collision-Induced Dissociation (CID).
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Identity of Loss |
| 217.02 | 199.01 | 18.01 | H₂O |
| 217.02 | 173.01 | 44.01 | CO₂ (from B(OH)₂) |
| 217.02 | 145.02 | 72.00 | CO + CO₂ |
Interpretation: The fragmentation pattern is consistent with the proposed structure. The initial loss of water (H₂O) is a characteristic fragmentation pathway for boronic acids. The subsequent losses correspond to fragments of the boronic acid and formyl groups.
Caption: Proposed MS/MS fragmentation of [M-H]⁻.
Comparison: Direct Analysis vs. MIDA Derivatization
The MIDA derivatization strategy was compared against the optimized direct analysis method (Negative ESI).
| Parameter | Direct Analysis (Negative ESI) | MIDA Derivatization Analysis | Advantage |
| Primary Ion | [M-H]⁻ (m/z 217.02) | [M(MIDA)-H]⁻ (m/z 328.04) | Derivatization: Forms a unique, higher mass ion, moving it out of the low-mass interference region. |
| Signal Stability | Good, but susceptible to minor dehydration/dimer formation. | Excellent. No dehydration or boroxine formation observed. | Derivatization: Superior stability and spectral simplicity. |
| Sensitivity | High. LLOQ achievable in the low pg/mL range.[8] | Very High. Derivatization can increase ionization efficiency and sensitivity.[9][10] | Derivatization: Often provides an enhancement in sensitivity. |
| Workflow | Simple "dilute-and-shoot" approach. | Requires an additional 1-hour chemical reaction step. | Direct Analysis: Faster and requires fewer reagents. |
Discussion: The MIDA derivatization provides a more robust and often more sensitive analytical signal.[9] By converting the boronic acid to a stable boronate ester, the method completely eliminates the primary analytical challenges of dehydration and boroxine formation. This results in an exceptionally clean spectrum containing a single, unambiguous molecular ion. The main drawback is the additional sample preparation time.
For routine, high-throughput screening where speed is critical, the direct analysis method in negative ESI mode is highly effective and provides reliable data.[12] However, for applications requiring the utmost sensitivity, stability, and quantitative accuracy, such as trace-level impurity analysis, the MIDA derivatization method is the superior choice.[10]
Conclusion and Recommendations
Both direct and derivatization-based MS methods can be successfully employed for the analysis of this compound. The optimal choice is dictated by the specific analytical objective.
-
For Rapid Identification and Purity Assessment: Direct analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) in negative ion mode is the recommended approach. It is fast, highly sensitive, and provides a clear deprotonated molecular ion with minimal interference.
-
For Trace-Level Quantification and Enhanced Stability: Chemical derivatization with MIDA prior to LC-MS analysis is the gold standard. It eliminates analytical ambiguities related to boronic acid instability and can provide superior sensitivity, making it ideal for impurity profiling and rigorous quantitative studies.
By understanding the underlying chemistry and comparing these orthogonal approaches, researchers can confidently select the appropriate methodology to ensure the quality and integrity of this vital synthetic reagent.
References
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate.
- North, R. et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development.
- Enhanced carbohydrate structural selectivity in ion mobility-mass spectrometry analyses by boronic acid derivatization. Chemical Communications (RSC Publishing).
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
- On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. PubMed.
- What are the mass spectrometry characteristics of Phenylboronic Acid?. Blog.
- Kowalski, K. et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI.
- The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI.
- Liquid Chromatography–Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. ACS Publications.
- Arylboronic acid chemistry under electrospray conditions. PubMed.
- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. ACS Publications.
- Chidella, K.S. et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed.
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH.
- Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate.
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
- Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate.
- Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.
- Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
- Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.
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A Comparative Crystallographic Guide to 2-Formyl-5-(trifluoromethyl)phenylboronic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, phenylboronic acids are indispensable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions and their growing recognition as pharmacophores have cemented their importance. This guide provides a detailed crystallographic analysis of 2-Formyl-5-(trifluoromethyl)phenylboronic acid, a molecule of significant interest due to the synergistic effects of its ortho-formyl and meta-trifluoromethyl substituents. By comparing its solid-state structure with those of its parent compounds, 2-formylphenylboronic acid and 5-(trifluoromethyl)phenylboronic acid, we aim to provide researchers with a deeper understanding of the subtle interplay of electronic and steric factors that govern the molecular packing and, consequently, the material properties of this important class of compounds.
The Subject Molecule: this compound
This compound is a white to off-white solid that has garnered attention for its potential in the synthesis of complex organic molecules and as a precursor to novel therapeutic agents. The presence of an electron-withdrawing trifluoromethyl group is known to enhance the Lewis acidity of the boronic acid moiety, while the ortho-formyl group can participate in intramolecular interactions and provides a handle for further chemical transformations.
The crystal structure of this compound has been determined by single-crystal X-ray diffraction, and the crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1959978 .[1]
Experimental Determination of the Crystal Structure
The acquisition of a high-quality crystal structure is paramount for detailed structural analysis. The following is a representative experimental protocol for the single-crystal X-ray diffraction of an organic molecule like this compound.
Crystallization
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For small organic molecules, slow evaporation from a suitable solvent is a commonly employed and effective crystallization technique.
Protocol for Crystallization:
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility at room temperature is ideal. For this compound, a solvent system such as a mixture of a polar solvent (e.g., ethanol, acetone) and a less polar solvent (e.g., hexane, toluene) can be explored to achieve the desired solubility.
-
Sample Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or leave it slightly ajar. This allows for the slow evaporation of the solvent over several days to weeks at a constant temperature. A vibration-free environment is crucial for the growth of well-ordered crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. Gently wash the crystals with a small amount of a solvent in which the compound is sparingly soluble to remove any surface impurities and then allow them to air dry.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following workflow outlines the key steps in collecting and refining single-crystal X-ray diffraction data.
Experimental Workflow for X-ray Diffraction:
Caption: A generalized workflow for single-crystal X-ray diffraction from crystal mounting to structure validation.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is used to irradiate the crystal. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Comparative Structural Analysis
To understand the influence of the formyl and trifluoromethyl groups on the crystal packing of this compound, we compare its key crystallographic parameters with those of 2-formylphenylboronic acid and 5-(trifluoromethyl)phenylboronic acid.
| Parameter | This compound | 2-Formylphenylboronic acid | 5-(Trifluoromethyl)phenylboronic acid |
| CCDC Deposition No. | 1959978 | To be sourced | To be sourced |
| Crystal System | Triclinic[1] | To be sourced | To be sourced |
| Space Group | P-1 (centrosymmetric)[1] | To be sourced | To be sourced |
| Key Intermolecular Interactions | Dimeric hydrogen bonds between boronic acid groups[1] | Dimeric hydrogen bonds | Dimeric hydrogen bonds |
| Intramolecular Interactions | Potential for weak intramolecular interactions involving the formyl group | Potential for weak intramolecular interactions involving the formyl group | N/A |
Note: The crystallographic data for the comparator molecules will be sourced from the CCDC or Crystallography Open Database (COD) for a complete comparison.
The Dimeric Boronic Acid Motif
A ubiquitous feature in the crystal structures of phenylboronic acids is the formation of hydrogen-bonded dimers. In these dimers, two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups, forming a characteristic R²₂(8) graph-set motif. This robust supramolecular synthon is observed in the crystal structure of this compound and is anticipated in the structures of the comparator molecules.
Caption: Schematic of the hydrogen-bonded dimeric motif commonly observed in phenylboronic acid crystal structures.
Influence of Substituents on Crystal Packing
The presence and position of the formyl and trifluoromethyl groups are expected to have a significant impact on the overall crystal packing beyond the primary dimeric interaction.
-
2-Formyl Group: The ortho-formyl group can influence the conformation of the boronic acid group relative to the phenyl ring due to steric hindrance. It may also participate in weaker C-H···O intermolecular interactions, further stabilizing the crystal lattice. In some cases, intramolecular hydrogen bonding between the formyl oxygen and a boronic acid hydroxyl group can occur, leading to a more planar conformation.
-
5-Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group and can participate in weak C-H···F and F···F intermolecular interactions. These interactions, although weaker than conventional hydrogen bonds, can play a crucial role in directing the three-dimensional arrangement of the molecules in the crystal.
A detailed comparison of the crystal packing of the three molecules will reveal how these weaker interactions, in concert with the dominant dimeric hydrogen bonding, give rise to the observed solid-state architecture.
Structure-Property Relationships
The crystal structure of a molecule is intimately linked to its physicochemical properties. For this compound, the following relationships can be highlighted:
-
Acidity: The electron-withdrawing nature of the trifluoromethyl group increases the Lewis acidity of the boron center.[1] This is reflected in the B-O bond lengths and the geometry of the boronic acid group in the crystal structure.
-
Solubility and Melting Point: The intermolecular interactions observed in the crystal structure, including the strong O-H···O hydrogen bonds and weaker C-H···O and C-H···F interactions, will determine the lattice energy of the crystal. A higher lattice energy generally correlates with a higher melting point and lower solubility in non-polar solvents.
-
Reactivity: The conformation of the molecule in the solid state can provide insights into its likely conformation in solution and its reactivity in, for example, Suzuki-Miyaura coupling reactions. The accessibility of the boronic acid moiety for transmetalation will be influenced by the steric hindrance from the ortho-formyl group.
Conclusion
The crystal structure of this compound reveals a classic hydrogen-bonded dimeric motif, which is a hallmark of phenylboronic acids in the solid state. A detailed comparative analysis with its parent compounds, 2-formylphenylboronic acid and 5-(trifluoromethyl)phenylboronic acid, will provide valuable insights into the nuanced effects of the formyl and trifluoromethyl substituents on the supramolecular assembly. This understanding is crucial for the rational design of new materials and pharmaceuticals based on the phenylboronic acid scaffold.
References
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid and AN2690 (Tavaborole)
A Technical Guide for Researchers in Drug Development
In the ever-pressing search for novel antimicrobial agents, boron-containing compounds have emerged as a promising class of therapeutics. Their unique mechanism of action offers a potential solution to the growing challenge of drug-resistant pathogens. This guide provides a detailed comparative analysis of two such compounds: the investigational agent 2-Formyl-5-(trifluoromethyl)phenylboronic acid and the FDA-approved antifungal, AN2690, commercially known as Tavaborole.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their respective chemical structures, mechanisms of action, and a critical evaluation of their antimicrobial efficacy supported by available experimental data.
Introduction to Boron-Based Antimicrobials
Boron-containing compounds, particularly those with an oxaborole ring system, have garnered significant attention for their therapeutic potential.[1] Their mode of action often involves the inhibition of essential enzymes through the formation of stable covalent adducts. A prime example is the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in both fungi and bacteria.[2][3] By targeting such a fundamental cellular process, these compounds can exhibit broad-spectrum antimicrobial activity.
AN2690 (Tavaborole) is a well-established benzoxaborole antifungal agent.[4] Approved by the US FDA in 2014 under the trade name Kerydin, it is used for the topical treatment of onychomycosis, a fungal infection of the nails.[5] Its efficacy is attributed to its ability to inhibit fungal protein synthesis.[6]
This compound is a more recently investigated compound that shares structural similarities with the precursors of benzoxaboroles.[7] Research has indicated its potential as both an antibacterial and antifungal agent, with a mechanism of action that is likely analogous to that of AN2690.[8]
Molecular Structure and Chemical Properties
The chemical structures of both compounds are central to their biological activity.
AN2690 (Tavaborole) is a 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.[6] Its defining feature is the benzoxaborole ring, a bicyclic system containing a boron atom integrated into a five-membered ring. This structure is crucial for its interaction with the target enzyme.
This compound is an ortho-formylphenylboronic acid derivative.[9] A key characteristic of this molecule is the presence of an electron-withdrawing trifluoromethyl group, which significantly increases its acidity compared to similar compounds.[9] In solution, this compound can exist in equilibrium with its cyclic isomer, a 3-hydroxybenzoxaborole, which is structurally related to AN2690.[7][8]
Mechanism of Action: Targeting Leucyl-tRNA Synthetase
Both AN2690 and, putatively, this compound, exert their antimicrobial effects by inhibiting leucyl-tRNA synthetase (LeuRS).[6][8] This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.
The boron atom in the oxaborole ring of AN2690 plays a pivotal role in this inhibition. It forms a stable adduct with the ribose diol of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[3][10] This "traps" the tRNA molecule, preventing the catalytic cycle of the enzyme and ultimately halting protein synthesis, which leads to cell death.[11]
Docking studies suggest that the cyclic isomer of this compound can bind to the active site of Candida albicans LeuRS in a manner similar to AN2690.[7][8] Interestingly, for Escherichia coli LeuRS, the open-chain form of the molecule is predicted to have a higher inhibition constant.[7][8]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Conclusion and Future Directions
This comparative guide highlights that both this compound and AN2690 are potent antimicrobial agents with a shared mechanism of action targeting LeuRS. While AN2690 is a proven and effective topical antifungal, the broader antimicrobial spectrum of this compound, particularly its enhanced antibacterial activity against certain species, warrants further investigation.
Future research should focus on:
-
Expanded Efficacy Studies: Testing this compound against a wider range of clinical isolates, including drug-resistant strains.
-
Mechanism of Action Confirmation: Conducting enzymatic assays to definitively confirm the inhibition of LeuRS and determine the inhibitory constants (Ki) for both the open and cyclic forms of the molecule.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to assess its potential for in vivo applications.
-
Formulation Development: Investigating suitable formulations to optimize the delivery and stability of this compound for potential therapeutic use.
The exploration of novel boron-containing compounds like this compound holds significant promise in the ongoing battle against infectious diseases. A thorough understanding of their comparative efficacy and mechanisms of action is crucial for the successful development of the next generation of antimicrobial therapies.
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A Comparative Guide to the Acidity of Trifluoromethyl-Substituted Phenylboronic Acids
For researchers, medicinal chemists, and materials scientists, understanding the nuanced acidity of arylboronic acids is paramount for predictable and successful applications, from Suzuki-Miyaura cross-coupling reactions to the design of novel therapeutics and sensors. The introduction of the trifluoromethyl (-CF₃) group, a potent electron-withdrawing substituent, dramatically influences the Lewis acidity of the boronic acid moiety. This guide provides an in-depth comparison of trifluoromethyl-substituted phenylboronic acids, supported by experimental data, to elucidate structure-acidity relationships and offer practical guidance for experimental determination.
The Significance of Acidity in Phenylboronic Acids
Phenylboronic acids are not Brønsted acids but Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species. The equilibrium of this reaction is quantified by the pKa value. A lower pKa signifies a stronger Lewis acid, indicating a greater propensity to exist in the tetrahedral boronate form at a given pH. This acidity is a critical determinant of a molecule's reactivity, stability, and biological interactions.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[1][2] Its strong inductive effect significantly impacts the electronic properties of the phenyl ring, which in turn modulates the acidity of the boronic acid.[1][3] This modulation is crucial for optimizing reaction conditions, enhancing binding affinities in biological systems, and fine-tuning the properties of advanced materials.
Structure-Acidity Relationships: The Influence of -CF₃ Substitution
The position of the trifluoromethyl group on the phenyl ring—ortho, meta, or para—has a profound and predictable impact on the acidity of the phenylboronic acid. This is a direct consequence of the interplay between inductive and steric effects.
Inductive Effects: The -CF₃ group exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density from the aromatic ring. This delocalization of positive charge enhances the electrophilicity of the boron atom, making it a stronger Lewis acid and thus lowering the pKa.[1][2] This effect is most pronounced when the substituent is in the meta or para position.
Steric Effects: In the ortho position, the bulky trifluoromethyl group is in close proximity to the boronic acid moiety. This steric hindrance can inhibit the conformational changes required for the boron atom to transition from a trigonal planar to a tetrahedral geometry upon hydroxide binding.[4][5] This steric strain outweighs the inductive effect, leading to a weaker Lewis acid and a higher pKa compared to the unsubstituted phenylboronic acid.[6][7] A similar steric effect has been observed for other bulky ortho substituents.[4]
The following diagram illustrates the key electronic and steric factors influencing the acidity of trifluoromethyl-substituted phenylboronic acids.
Caption: Factors influencing the acidity of trifluoromethyl-substituted phenylboronic acids.
Comparative Acidity Data
The table below summarizes the experimentally determined pKa values for several trifluoromethyl-substituted phenylboronic acids, providing a clear comparison of the effects of substitution patterns. The data has been compiled from various literature sources, with pKa values determined predominantly by potentiometric and spectrophotometric titrations.[4][5][7][8]
| Compound | Substituent Position(s) | pKa Value | Reference |
| Phenylboronic Acid | Unsubstituted | 8.80 | [4][6] |
| 2-(Trifluoromethyl)phenylboronic acid | ortho | 9.45 | [6] |
| 3-(Trifluoromethyl)phenylboronic acid | meta | 7.88 | [6] |
| 4-(Trifluoromethyl)phenylboronic acid | para | 7.82 | [6] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | meta, meta | ~7.0 (estimated) | [9] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | - | 5.67 | [10] |
| 4-Fluorophenylboronic acid | para | 8.77 | [6] |
| 4-(Trifluoromethoxy)phenylboronic acid | para | 8.11 | [4] |
As the data clearly indicates, the introduction of a trifluoromethyl group at the meta or para position results in a significant increase in acidity (a decrease in pKa of approximately one unit) compared to unsubstituted phenylboronic acid.[4][6] Conversely, the ortho-substituted isomer is a weaker acid than the parent compound due to steric hindrance.[5][6] The presence of two -CF₃ groups, as in 3,5-bis(trifluoromethyl)phenylboronic acid, further enhances acidity. The addition of another electron-withdrawing group, such as a formyl group, can lead to a dramatic increase in acidity, as seen with 5-trifluoromethyl-2-formylphenylboronic acid.[10]
Experimental Protocol for pKa Determination
Accurate determination of pKa values is essential for comparative studies. Potentiometric and spectrophotometric titrations are the most common and reliable methods.[5][8]
Potentiometric Titration
This method involves monitoring the pH of a solution of the boronic acid as a titrant (typically NaOH) is added incrementally.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.
-
Prepare a ~0.01 M solution of the trifluoromethyl-substituted phenylboronic acid in deionized water. If solubility is an issue, a co-solvent such as DMSO or methanol may be used, though this can affect the absolute pKa value.[8]
-
-
Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.
-
Titration:
-
Place a known volume (e.g., 25.00 mL) of the boronic acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.10 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point where half of the boronic acid has been neutralized). This can be determined from the first derivative plot of the titration curve.
-
The following diagram outlines the workflow for pKa determination by potentiometric titration.
Caption: Workflow for pKa determination using potentiometric titration.
Conclusion
The acidity of phenylboronic acids is a critical parameter that is significantly influenced by the electronic and steric nature of substituents on the aromatic ring. The trifluoromethyl group, with its powerful electron-withdrawing properties, serves as a key modulator of this acidity. As demonstrated by the compiled experimental data, meta and para substitution with a -CF₃ group leads to a substantial increase in Lewis acidity, while ortho substitution results in decreased acidity due to steric hindrance. For researchers and professionals in drug development and materials science, a thorough understanding of these structure-acidity relationships is indispensable for the rational design and application of this important class of compounds.
References
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- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC - NIH. (2024-06-06). [Link]
- Structures and properties of trifluoromethylphenylboronic acids | Request PDF. [Link]
- pKa measurement - University of Str
- Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. [Link]
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- On the Computational Determination of the pK a of Some Arylboronic Acids - MDPI. [Link]
- Selected boronic acids and their pKa values.
- Pentakis(trifluoromethyl)phenyl, a sterically crowded and electron-withdrawing group: synthesis and acidity of pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline - PubMed. (2008-04-04). [Link]
- Superelectrophiles and the Effects of Trifluoromethyl Substituents - SciSpace. [Link]
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- pK a values for boronic acids 1-7.
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- pK a values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Link]
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)
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A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 2-Formyl-5-(trifluoromethyl)phenylboronic Acid
Introduction: 2-Formyl-5-(trifluoromethyl)phenylboronic acid is a critical building block in contemporary organic synthesis and drug discovery. Its dual functionality—a reactive aldehyde and a versatile boronic acid—makes it a valuable precursor for complex molecular architectures, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] However, the synthetic utility of this reagent is directly contingent on its purity. The presence of residual starting materials, byproducts such as boroxines, or homo-coupled species can lead to unpredictable reaction outcomes, reduced yields, and complex purification challenges in downstream applications.
This guide provides a comprehensive framework for validating the purity of synthesized this compound. We will move beyond simple pass/fail criteria and instead establish a multi-technique, orthogonal approach. The causality behind each analytical choice will be explained, creating a self-validating system that ensures the highest degree of confidence for researchers, scientists, and drug development professionals.
The Challenge: Beyond the Boronic Acid Monomer
Arylboronic acids are not static entities. They exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, particularly in the solid state or in non-aqueous solutions upon heating.[1][2] This inherent chemical behavior is a primary source of analytical complexity. Furthermore, the synthesis, often proceeding from a halogenated benzaldehyde precursor, can introduce a variety of potential impurities.[2][3][4] Our validation strategy must therefore be designed to identify and quantify the desired monomer while also detecting these probable contaminants.
Part 1: Foundational Purity Assessment
These initial tests provide a rapid, qualitative assessment of purity and can guide subsequent, more rigorous analyses.
Melting Point Analysis
Causality: The melting point of a crystalline solid is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting temperature range compared to the pure substance. This method serves as an excellent first-pass screening tool.
Experimental Protocol:
-
Ensure the synthesized material is a dry, crystalline solid. Recrystallization from a suitable solvent system (e.g., an ethyl acetate/hexane mixture) may be necessary to obtain a crystalline product suitable for analysis.[5]
-
Place a small amount of the dried solid into a capillary tube.
-
Use a calibrated melting point apparatus to determine the temperature range from the first sign of melting to the complete liquefaction of the material.
-
Compare the observed melting point range to that of a certified reference standard. A sharp range (e.g., ≤ 2 °C) is indicative of high purity.
Thin-Layer Chromatography (TLC)
Causality: TLC provides a quick visual assessment of the number of components in a sample. It is particularly useful for identifying non-volatile impurities and tracking the progress of purification steps like recrystallization. A single spot on the TLC plate suggests a high degree of purity, although co-eluting impurities are always a possibility. A specific staining method can be used for the selective detection of boronic acids.[6]
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using an appropriate mobile phase (e.g., 30:70 ethyl acetate/hexane).
-
Visualize the spots under UV light (254 nm).
-
Optional Boronic Acid Stain: After development, dry the plate and dip it into a curcumin staining solution. The presence of boronic acid will yield a distinct red color.[6]
Part 2: Comprehensive Structural and Quantitative Analysis
An orthogonal approach, using multiple independent analytical techniques, is essential for definitive purity validation. The following methods provide complementary information, ensuring a robust and reliable assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is arguably the most powerful tool for structural elucidation and purity assessment. It provides atom-specific information, allowing for unambiguous identification of the target compound and potential impurities. For this compound, a multi-nuclear approach (¹H, ¹⁹F, ¹³C, and ¹¹B) is recommended.
Caption: Workflow for comprehensive NMR-based purity validation.
Experimental Protocol (¹H and ¹⁹F NMR):
-
Accurately weigh ~5-10 mg of the sample and dissolve it in a deuterated solvent such as acetone-d₆ or DMSO-d₆.[7][8] These solvents are effective at solubilizing both the boronic acid and potential impurities.
-
For quantitative NMR (qNMR), add a precisely weighed amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a ¹H NMR spectrum. Key signals to verify include the aldehyde proton (~10 ppm), aromatic protons (7.5-8.5 ppm), and the B(OH)₂ protons (can be a broad singlet).
-
Troubleshooting: The presence of the corresponding boroxine may lead to complex aromatic signals and the absence of a clear B(OH)₂ signal. Adding a single drop of D₂O to the NMR tube will hydrolyze the boroxine back to the boronic acid, simplifying the spectrum.[7][9]
-
Acquire a ¹⁹F NMR spectrum. This often provides the cleanest data for purity assessment. The -CF₃ group should appear as a sharp singlet. Impurities containing a trifluoromethyl group will be readily apparent.
-
Integrate the signals of the analyte and the internal standard to calculate the absolute purity (qNMR).
High-Performance Liquid Chromatography (HPLC-UV/MS)
Causality: HPLC is the gold standard for quantitative purity analysis, offering excellent separation of the main component from its impurities. Coupling HPLC with a mass spectrometer (MS) allows for the simultaneous confirmation of the molecular weight of the parent peak and the tentative identification of impurity peaks. Arylboronic acids can be challenging to analyze via reversed-phase HPLC due to their potential for on-column degradation or poor peak shape.[10] A carefully optimized method is therefore critical.
Experimental Protocol (Reversed-Phase HPLC):
-
Column: C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[11]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Detection: UV at 254 nm and/or Mass Spectrometry (ESI-).
-
Sample Preparation: Dissolve the sample in a 50:50 acetonitrile/water mixture to a concentration of ~0.1 mg/mL. Note that using aprotic diluents can improve the stability of boronic acid derivatives if degradation is observed.[10]
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Mass Spectrometry Considerations: Arylboronic acids can be challenging to analyze by MS due to dehydration and boroxine formation.[12][13] Electrospray Ionization (ESI) in negative mode is often effective, showing the deprotonated [M-H]⁻ ion.[14][15] This technique is invaluable for confirming the identity of the main peak and providing mass information for unknown impurities.
Comparison of Key Analytical Techniques
| Technique | Principle | Information Gained | Advantages | Disadvantages |
| Melting Point | Disruption of crystal lattice by impurities | Preliminary purity assessment | Fast, inexpensive, requires minimal sample | Insensitive to amorphous impurities; requires a crystalline solid |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Unambiguous structure confirmation, identification of impurities, quantitative purity (qNMR) | Structurally definitive, highly reproducible, can quantify without a specific reference standard for each impurity | Lower sensitivity than HPLC, can be complicated by boroxine formation[7] |
| HPLC-UV | Differential partitioning between phases | Quantitative purity (% area), separation of components | High sensitivity, high precision, robust for routine quality control | Requires method development, peak area % may not accurately reflect mass % for all impurities |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation, structural information from fragmentation | Extremely sensitive, provides molecular weight of impurities | Boronic acids can be unstable in the ion source, leading to complex spectra[12][14] |
Part 3: Synthesizing the Data for a Final Purity Statement
A declaration of purity for this compound should never rely on a single measurement. A robust validation combines the strengths of multiple orthogonal techniques.
Caption: An integrated, multi-technique workflow for purity validation.
Example of a Self-Validating Conclusion: A batch of this compound can be considered pure if:
-
¹H and ¹⁹F NMR spectra are consistent with the proposed structure and show no significant impurities (e.g., >98% purity by qNMR).
-
HPLC-UV analysis shows a main peak with >98% area under the curve.
-
LC-MS analysis confirms the correct mass for the main HPLC peak.
-
The melting point is sharp and consistent with a reference value.
When the quantitative data from HPLC and qNMR converge and are supported by the qualitative and structural data from MS and general NMR, a high degree of confidence in the material's purity is achieved. This orthogonal approach ensures that the reagent will perform reliably and predictably in its intended synthetic applications.
References
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- Roy, D., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94.
- Osińska, I., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 805.
- ResearchGate. (n.d.). Mass spectra showing MS analysis of intact arylboronic acids (a) and aryl aldehydes (c) and their derivatized products (b & d).
- Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?
- PubMed. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid.
- Reddy, C. K., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(3), 693-699.
- I-Hsuan, C., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3458–3465.
- ResearchGate. (2025). Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF.
- Royal Society of Chemistry. (n.d.). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives.
- Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 219-226.
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63.
- Chemcasts. (n.d.). Thermophysical Properties of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid.
- MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives.
- Georganics. (2024). Phenylboronic acid – preparation and application.
- Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.
- Wikipedia. (n.d.). Phenylboronic acid.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry.
- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
- Blog. (2025). What is the purity requirement of Phenylboronic Acid for different applications?
- Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure.
- Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- PubChem. (n.d.). 2-Formylphenylboronic acid.
- MDPI. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
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A Strategic Guide to Alternatives for 2-Formyl-5-(trifluoromethyl)phenylboronic Acid in Modern Synthetic Chemistry
Introduction: The Strategic Value of a Trifunctional Reagent
In the landscape of medicinal chemistry and materials science, 2-Formyl-5-(trifluoromethyl)phenylboronic acid (CAS 1204580-94-8) has emerged as a highly valuable trifunctional building block.[1][2] Its utility stems from the strategic combination of three key chemical motifs on a single phenyl ring:
-
A boronic acid group, which is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to construct complex biaryl systems.[3][4]
-
An ortho-formyl (aldehyde) group , a versatile reactive handle for a plethora of subsequent transformations, including reductive aminations, condensations, and the synthesis of heterocyclic scaffolds like benzofurans.[1][2][5]
-
A trifluoromethyl (CF₃) group , a substituent highly prized in drug discovery for its ability to enhance metabolic stability, improve bioavailability, and modulate the electronic properties of a molecule.[4]
While this reagent is a powerful tool, practical considerations such as cost, stability (protodeboronation), or the need for alternative substitution patterns often necessitate the exploration of different synthetic strategies.[6][7] This guide provides an in-depth comparison of viable alternatives, focusing not just on direct reagent substitution but on broader, strategy-based solutions. We will explore alternative boronic acids, post-coupling functionalization tactics, and entirely different synthetic pathways, supported by experimental insights and protocols.
Strategy 1: Direct Substitution with Alternative Boronic Acids and Esters
The most straightforward approach is to replace this compound with a structurally or functionally similar analogue. The choice of analogue is dictated by the specific electronic or steric requirements of the target molecule.
Causality Behind Experimental Choices:
The selection of the palladium catalyst, ligand, and base is critical. For electron-deficient boronic acids, such as those containing a trifluoromethyl group, a strong base like K₃PO₄ is often employed to facilitate the transmetalation step without promoting significant protodeboronation.[6] The choice of a ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a good balance of stability and reactivity for the palladium catalyst.
Comparative Data for Alternative Boronic Acids
| Reagent | CAS Number | Key Structural Difference | Typical Application & Considerations |
| This compound | 1204580-94-8 | Benchmark Reagent | The standard for building biaryls with ortho-formyl and para-CF₃ motifs. |
| 3-Fluoro-2-formylphenylboronic acid | 871126-15-7 | Isosteric replacement of CF₃ with F. | Provides a different electronic profile; the fluorine atom can act as a hydrogen bond acceptor and enhance metabolic stability.[4] |
| 2-Formylphenylboronic acid | 40143-23-1 | Lacks the trifluoromethyl group. | A less electron-deficient alternative. Useful when the CF₃ group is not required, often leading to faster coupling kinetics. |
| 5-Formyl-2-furylboronic acid | 27329-70-0 | Furan bioisostere of the phenyl ring. | Introduces a heteroaromatic core. Can be unstable; sometimes generated in situ or its acetal-protected form is used.[8] |
| (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid, pinacol ester | 1204581-00-0 | Pinacol ester instead of free boronic acid. | Offers enhanced stability, longer shelf-life, and resistance to protodeboronation. Often requires slightly different activation conditions. |
General Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Halide
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the alternative boronic acid or ester (1.2 mmol, 1.2 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).[9] Add the base, typically K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow for Selecting a Direct Analogue
Caption: Decision tree for selecting a direct boronic acid analogue.
Strategy 2: Post-Coupling Formylation
This strategy inverts the order of operations. A Suzuki-Miyaura coupling is first performed with a simpler, more stable, and often less expensive boronic acid (e.g., 5-(trifluoromethyl)phenylboronic acid). The formyl group is then introduced onto the resulting biaryl product via directed ortho-metalation (DoM).
Causality Behind Experimental Choices:
DoM relies on a directing group (in this case, often a substituent on the other aryl ring) to guide a strong base (like n-butyllithium) to deprotonate the specific ortho position. This lithiated intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF). This approach offers excellent regiocontrol but requires strictly anhydrous conditions and tolerance of strongly basic reagents.
Advantages vs. Disadvantages
-
Advantages:
-
Avoids the use of a potentially less stable formyl-substituted boronic acid.
-
The precursor boronic acid is typically more commercially available and cost-effective.
-
Can be adapted to introduce other electrophiles, not just a formyl group.
-
-
Disadvantages:
-
Adds an additional step to the synthetic sequence.
-
Requires cryogenic temperatures and strictly anhydrous conditions.
-
Substrate must be stable to strongly basic organolithium reagents.
-
Experimental Protocol: Post-Coupling Directed ortho-Metalation
-
Suzuki Coupling: Synthesize the biaryl intermediate using 5-(trifluoromethyl)phenylboronic acid following the protocol in Strategy 1.
-
Metalation: Dissolve the purified biaryl (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) in a flame-dried flask under argon. Cool the solution to -78 °C (dry ice/acetone bath).
-
Lithiation: Add n-butyllithium (1.1 mmol, 1.1 equiv, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours. A color change often indicates the formation of the aryllithium species.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (2.0 mmol, 2.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction carefully by adding 1 M HCl (5 mL). Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Synthetic Workflow for Post-Coupling Formylation
Caption: Comparison of three distinct synthetic strategies to achieve a common benzofuran product.
Conclusion and Future Outlook
While this compound remains a cornerstone reagent, a skilled synthetic chemist must possess a repertoire of alternative strategies. The choice of an alternative is a multi-faceted decision, balancing reagent cost, stability, step-count, and the specific structural requirements of the final target. Direct substitution with analogues offers a quick solution when minor electronic or steric modifications are desired. Post-coupling formylation provides a robust, albeit longer, route that enhances flexibility. Finally, for complex targets like heterocycles, reconsidering the entire synthetic disconnection by employing alternative ring-forming strategies can often prove to be the most elegant and efficient solution. As cross-coupling methodologies continue to evolve, we can anticipate the development of even more stable and versatile building blocks, further expanding the toolbox for researchers in drug discovery and materials science.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Dembitsky, V. M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules.
- PubMed. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. National Library of Medicine.
- MDPI. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.
- Hussain, I., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules.
- Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- Cimarelli, C. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
- Ma, Z., et al. (2020). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. ResearchGate.
- Various Authors. (n.d.). Synthesis of benzofuran derivatives. ResearchGate.
- Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Itami, K., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- McClure, D. E. (2001). A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes via Palladium Mediated Suzuki Coupling of Arylhalides with in situ Generated 5-(Diethoxymethyl)-2-furylboronic Acid. Synthesis.
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- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of 2-Formylphenylboronic Acid Derivatives as Covalent Inhibitors of AmpC β-Lactamase
In the landscape of rising antibiotic resistance, the development of novel enzyme inhibitors is paramount. Among the promising classes of molecules are boronic acid derivatives, which have demonstrated significant potential as reversible covalent inhibitors of serine proteases. This guide provides an in-depth comparative docking analysis of 2-formylphenylboronic acid and its derivatives against AmpC β-lactamase, a key enzyme responsible for resistance to β-lactam antibiotics. We will explore the structural basis of their inhibitory mechanism and provide a detailed, field-proven protocol for performing such computational analyses.
The Significance of 2-Formylphenylboronic Acids and AmpC β-Lactamase
2-Formylphenylboronic acid (2-FPBA) and its derivatives are a class of organic compounds characterized by the presence of both a formyl (-CHO) and a boronic acid [-B(OH)2] group on a benzene ring. The electrophilic nature of the boron atom makes it susceptible to nucleophilic attack, a key feature in its mechanism of enzyme inhibition.[1][2] Specifically, boronic acids are known to form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases, mimicking the tetrahedral transition state of substrate hydrolysis.[3][4]
AmpC β-lactamase is a clinically significant class C serine protease that confers resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins.[3][5] By hydrolyzing the amide bond in the β-lactam ring, AmpC inactivates these antibiotics, rendering them ineffective. Therefore, the development of potent AmpC inhibitors is a critical strategy to overcome antibiotic resistance. The interaction between boronic acid inhibitors and AmpC has been structurally characterized, revealing the formation of a dative covalent bond between the boron atom and the hydroxyl group of the catalytic Ser64 residue.[3]
This guide will focus on a comparative molecular docking study to predict the binding affinities and interaction patterns of 2-FPBA and two of its derivatives, 4-fluoro-2-formylphenylboronic acid and 4-chloro-2-formylphenylboronic acid, with Escherichia coli AmpC β-lactamase. The objective is to elucidate the structure-activity relationships and demonstrate the utility of computational methods in guiding the design of more potent inhibitors.
Comparative Docking Analysis: Methodology and Results
The central hypothesis of this study is that substitutions on the phenyl ring of 2-FPBA can modulate its binding affinity to the AmpC active site. We will employ a covalent docking protocol to simulate the interaction of our selected compounds with the target enzyme.
Experimental Workflow: Covalent Docking
The following diagram illustrates the key steps in our covalent docking workflow:
Sources
- 1. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]
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- 5. Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-Formyl-5-(trifluoromethyl)phenylboronic Acid and its Cyclic Hemiacetal Isomer
In the landscape of synthetic chemistry and drug development, 2-formylphenylboronic acids represent a class of uniquely versatile reagents. Their dual reactivity, stemming from the aldehyde and the boronic acid moieties, allows for a wide array of chemical transformations.[1] However, the presence of the ortho-formyl group introduces a fascinating structural dynamic: a solvent-dependent equilibrium between the open-chain boronic acid and its cyclic hemiacetal isomer, a benzoxaborole derivative.[2][3] This guide provides an in-depth spectroscopic comparison of 2-Formyl-5-(trifluoromethyl)phenylboronic acid and its cyclic counterpart, 3-hydroxy-6-(trifluoromethyl)-1,3-dihydro-2,1-benzoxaborole, offering researchers the necessary tools to identify and characterize these species in solution.
The trifluoromethyl group at the 5-position significantly influences the electronic properties of the molecule, enhancing the Lewis acidity of the boronic acid.[2][3] This electronic perturbation also plays a role in the equilibrium between the two isomers, making a thorough spectroscopic understanding essential for predictable reactivity and application.
The Isomeric Equilibrium
The interconversion between the open (acid) and cyclic (hemiacetal) forms is a critical aspect of the chemistry of 2-formylphenylboronic acids. This equilibrium is highly sensitive to the solvent environment.[3] Non-polar, aprotic solvents tend to favor the open form, while polar, protic and coordinating solvents can shift the equilibrium towards the cyclic isomer.
Figure 1. Solvent-mediated equilibrium between the open and cyclic isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between the two isomers and quantifying their relative abundance in solution. The chemical shifts of key protons and carbon atoms are markedly different between the open and cyclic forms.
¹H NMR Spectroscopy
The most telling signals in the ¹H NMR spectrum are those of the formyl proton (-CHO) and the methine proton of the cyclic hemiacetal (-CH(OH)-).
| Signal | Open Isomer (δ, ppm) | Cyclic Isomer (δ, ppm) | Key Differentiating Feature |
| Formyl Proton (-CHO) | ~10.2 | Absent | Disappearance of the downfield aldehyde signal. |
| Methine Proton (-CH(OH)-) | Absent | ~6.1 | Appearance of a new signal in the methine region. |
| Hydroxyl Proton (-B(OH)₂) | Broad, variable | Absent | |
| Hemiacetal Hydroxyl (-OH) | Absent | Broad, variable | |
| Aromatic Protons | Complex multiplet | Shifted complex multiplet | Subtle shifts in the aromatic region upon cyclization. |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
In solvents like DMSO-d₆ and acetone-d₆, both isomers can be observed simultaneously, allowing for the determination of their equilibrium ratio.[3][4] The integration of the formyl proton signal of the open form versus the methine proton signal of the cyclic form provides a direct measure of their relative concentrations.
¹³C NMR Spectroscopy
The carbon chemical shifts, particularly of the formyl and the newly formed methine carbon, provide unambiguous evidence for the presence of each isomer.
| Signal | Open Isomer (δ, ppm) | Cyclic Isomer (δ, ppm) | Key Differentiating Feature |
| Formyl Carbon (-CHO) | ~193 | Absent | Disappearance of the carbonyl signal. |
| Methine Carbon (-CH(OH)-) | Absent | ~85 | Appearance of a new signal in the aliphatic region. |
| C-B Carbon | ~135 | Shifted | The carbon directly attached to boron experiences a change in its electronic environment. |
¹⁹F and ¹¹B NMR Spectroscopy
-
¹⁹F NMR: The trifluoromethyl group gives a sharp singlet in the ¹⁹F NMR spectrum. While the chemical shift difference between the two isomers is generally small, high-resolution measurements may reveal distinct signals for the open and cyclic forms, which can be useful for equilibrium studies.
-
¹¹B NMR: The boron chemical shift is indicative of its coordination state. The open-chain boronic acid (trigonal planar) will have a different chemical shift compared to the boron in the cyclic boronate ester-like structure (tending towards tetrahedral character, especially with coordinating solvents).
Infrared (IR) Spectroscopy
IR spectroscopy offers a rapid method to qualitatively assess the presence of the key functional groups in each isomer, particularly in the solid state where the open form often predominates as a dimer.
| Vibrational Mode | Open Isomer (cm⁻¹) | Cyclic Isomer (cm⁻¹) | Interpretation |
| O-H Stretch (B(OH)₂) | Broad, ~3300-3500 | Absent | Characteristic of the boronic acid hydroxyl groups.[5] |
| O-H Stretch (hemiacetal) | Absent | Broad, ~3200-3400 | Characteristic of the hydroxyl group in the cyclic form. |
| C=O Stretch (aldehyde) | ~1690-1710 | Absent | Strong, sharp peak indicative of the formyl group. |
| B-O Stretch | ~1350-1400 | Shifted | Changes in the B-O bond environment upon cyclization.[6] |
Mass Spectrometry (MS)
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), can be used to determine the molecular weight of the compound. However, distinguishing the isomers can be challenging as they have the same mass. Fragmentation patterns under higher energy conditions (e.g., Collision-Induced Dissociation) may differ. The open form might show a characteristic loss of water from the boronic acid moiety, while the cyclic form could exhibit a different fragmentation pathway involving the oxaborole ring. The presence of the trifluoromethyl group can also lead to characteristic fragmentation patterns.[7]
Experimental Protocols
Sample Preparation for NMR Analysis
Objective: To prepare samples for ¹H NMR analysis to observe the isomeric equilibrium.
Materials:
-
This compound
-
DMSO-d₆
-
Chloroform-d
-
NMR tubes
Protocol:
-
Accurately weigh approximately 5-10 mg of this compound.
-
For observing the equilibrium, dissolve the sample in ~0.6 mL of DMSO-d₆ in an NMR tube.
-
To favor the open form, dissolve a separate sample in ~0.6 mL of Chloroform-d.
-
Cap the NMR tubes and gently agitate to ensure complete dissolution.
-
Acquire ¹H NMR spectra at ambient temperature.
Figure 2. Workflow for NMR sample preparation and analysis.
Conclusion
The dual existence of this compound as both an open-chain aldehyde and a cyclic benzoxaborole is a crucial consideration for its application in synthesis and medicinal chemistry. A multi-spectroscopic approach, with ¹H and ¹³C NMR at the forefront, is essential for unambiguous characterization. By understanding the spectroscopic signatures of each isomer and the solvent-dependent nature of their equilibrium, researchers can effectively control and leverage the unique chemical properties of this valuable bifunctional molecule.
References
- Adamczyk-Woźniak, A., et al. (2018). Molecular structures of two isomeric 2-formyl-(trifluoromethyl)phenylboronic acids.
- Ishihara, K., et al. (2011). Brønsted Base-Assisted Boronic Acid Catalysis for the Dehydrative Intramolecular Condensation of Dicarboxylic Acids. Organic Letters. [Link]
- Adamczyk-Woźniak, A., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed. [Link]
- Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]
- Studer, A., et al. (2011).
- Organic Syntheses. Benzeneboronic anhydride. [Link]
- Adamczyk-Woźniak, A., et al. (2018). Cyclization constants of selected ortho-formylphenylboronic acids in acetone-d6 and DMSO-d6.
- Leśniak, S., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC. [Link]
- PubChem. 2-Formylphenylboronic acid. [Link]
- Gao, J., et al. (2016). Iminoboronate-Based Peptide Cyclization That Responds to pH, Oxidation, and Small Molecule Modulators. Journal of the American Chemical Society. [Link]
- Hall, D. G. (Ed.). (2011).
- ResearchGate. 33 questions with answers in BORONIC ACIDS. [Link]
- ResearchGate. Infrared spectrum of 2-fluorophenylboronic acid in 0.1 M chloroform solution. [Link]
- RSC Publishing. Transition-metal-catalyzed intramolecular cyclization of amido(hetero)
- Zhang, J., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. [Link]
- ResearchGate. A Mild Intramolecular Cyclization for the Synthesis of N–O Heterocycles and Unlocked Nucleic Acid Analogs. [Link]
- Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.
- SpectraBase. Phenylboronic acid - Optional[FTIR] - Spectrum. [Link]
- SpectraBase. 2,3,4,5,6-Pentafluorophenyl-boronic-acid - Optional[19F NMR] - Chemical Shifts. [Link]
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A Comparative Crystallographic Guide to 2-Formyl-5-(trifluoromethyl)phenylboronic Acid and Its Analogs
Introduction: The Atomic Blueprint in Drug Discovery
In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic arrangement of crystalline solids, providing invaluable insights into molecular geometry, intermolecular interactions, and solid-state packing.[1][2][3][4][5] This information is critical for understanding a drug candidate's physicochemical properties, such as solubility and stability, and its potential interactions with biological targets.
This guide provides an in-depth analysis of the X-ray diffraction data for 2-Formyl-5-(trifluoromethyl)phenylboronic acid, a compound of significant interest due to the synthetic utility of the formyl group and the influence of the trifluoromethyl substituent on its electronic properties and biological activity.[6][7] We will present a comprehensive, step-by-step protocol for obtaining such data, followed by a detailed examination of the compound's crystal structure. Furthermore, we will conduct a comparative analysis with structurally related phenylboronic acid derivatives to illuminate the subtle yet significant impact of substituent modifications on the crystal lattice. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic data for informed decision-making in their synthetic and medicinal chemistry endeavors.
Part 1: The Experimental Workflow: From Powder to Precision Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands both careful technique and a foundational understanding of crystallography. The quality of the final data is intrinsically linked to the quality of the single crystal grown.[8] The following protocol outlines a robust, self-validating workflow for the single-crystal X-ray diffraction analysis of small organic molecules like this compound.
Crystal Growth: The Foundation of Quality Data
High-quality single crystals are the prerequisite for a successful SCXRD experiment.[9] For phenylboronic acids, slow evaporation of a saturated solution is a commonly effective method.
Detailed Protocol:
-
Solvent Selection: Begin by dissolving the this compound sample in a minimal amount of a suitable solvent. Solvents such as ethanol, water, or a mixture thereof are often good starting points for boronic acids.[9]
-
Achieving Saturation: Create a saturated or near-saturated solution at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: Cover the vessel (e.g., a small vial) with a perforated film (like Parafilm with a few needle holes) to slow the rate of solvent evaporation.[8] This prevents rapid precipitation, which typically leads to the formation of microcrystalline powder rather than single crystals.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Selection: Once crystals have formed, examine them under a polarizing microscope.[8] A suitable crystal for diffraction will be a single, well-formed entity with sharp edges, uniform transparency, and no visible defects or inclusions.[8] Ideal dimensions are typically in the range of 0.1 to 0.5 mm.[9]
Data Acquisition: Interrogating the Crystal Lattice
Data collection is performed using a single-crystal X-ray diffractometer.
Detailed Protocol:
-
Mounting: Carefully mount the selected crystal on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
-
Cooling: The mounted crystal is then placed on the diffractometer and cooled to a low temperature, commonly 100 K, to minimize thermal vibrations of the atoms.[9]
-
X-ray Source: A monochromatic X-ray beam, typically from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) source, is directed at the crystal.[9]
-
Data Collection: A series of diffraction images are collected as the crystal is rotated through various angles. This ensures that a comprehensive dataset of reflection intensities and positions is obtained.[9]
Structure Solution and Refinement: Translating Data into a Model
The collected diffraction data is then processed to solve and refine the crystal structure.
Detailed Protocol:
-
Data Integration: The raw diffraction images are processed to integrate the intensities of each reflection and to determine the unit cell parameters and space group.
-
Structure Solution: The initial atomic positions are determined using software packages like SHELXS or Olex2, employing direct or Patterson methods.[9]
-
Structure Refinement: The initial structural model is then refined against the experimental data using least-squares methods (e.g., with SHELXL).[9] This iterative process adjusts atomic positions, displacement parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.
The logical flow of this entire process can be visualized as follows:
Part 2: Crystallographic Data for this compound
The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1959978.[6] A study by Szychowski et al. provides a detailed analysis of this structure.[6][7]
The molecules crystallize in the centrosymmetric triclinic space group P-1.[6] A key feature of the crystal packing is the formation of hydrogen-bonded dimers. This is a common structural motif for boronic acids, where two molecules are linked through a pair of O-H···O hydrogen bonds between their B(OH)2 groups, forming an R²₂(8) graph-set motif.[6] The asymmetric unit contains two crystallographically independent molecules which form this characteristic dimer.[6]
The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's properties, leading to a considerable increase in acidity compared to its analogues.[6][7] In certain solutions, this compound can isomerize to form the corresponding 3-hydroxybenzoxaborole.[6][7]
Part 3: A Comparative Analysis with Phenylboronic Acid Analogs
To understand the structural impact of the formyl and trifluoromethyl substituents, it is instructive to compare the crystallographic data of the title compound with that of its structural isomers and other related molecules. We will primarily compare it with 4-Formylphenylboronic acid and briefly discuss other relevant analogs.
| Parameter | This compound | 4-Formylphenylboronic acid |
| CCDC Number | 1959978[6] | 179270[10] |
| Molecular Formula | C₈H₆BF₃O₃ | C₇H₇BO₃ |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P-1 | Pnma |
| Key Supramolecular Motif | Hydrogen-bonded R²₂(8) dimers[6] | Hydrogen-bonded dimers and chains |
| Substituent Effects | -CF₃ group is strongly electron-withdrawing, increasing acidity.[6] The ortho-formyl group can interact with the boronic acid moiety.[6] | The para-formyl group has a more distant electronic effect on the boronic acid group. |
Analysis of Structural Differences:
The most immediate difference lies in their crystal systems and space groups, indicating a fundamental divergence in how the molecules pack in the solid state. This is a direct consequence of the different substitution patterns on the phenyl ring.
-
This compound: The presence of substituents at the 2- and 5-positions breaks the symmetry of the molecule. This lower symmetry is reflected in its crystallization in the triclinic system. The ortho-formyl group is positioned to potentially form intramolecular interactions with the boronic acid group, influencing its conformation.[6]
-
4-Formylphenylboronic acid: With the formyl group in the para position, the molecule possesses a higher degree of symmetry. This allows for packing in a higher symmetry orthorhombic space group. The greater distance between the formyl and boronic acid groups minimizes direct intramolecular steric or hydrogen-bonding interactions, leading to a different preferred conformation and packing arrangement compared to the ortho-substituted analog.
The relationship between substituent position and crystal packing can be visualized as follows:
Conclusion
The single-crystal X-ray diffraction data for this compound reveals a structure dominated by the classic hydrogen-bonded dimer motif characteristic of boronic acids.[6] However, a comparative analysis demonstrates that the specific placement and nature of substituents on the phenyl ring have a profound impact on the molecule's symmetry and, consequently, its solid-state packing, as evidenced by the different crystal systems observed for the title compound and its para-substituted analog, 4-Formylphenylboronic acid. This guide underscores the power of SCXRD not only in absolute structure determination but also in providing a deeper understanding of structure-property relationships, which is a vital component of modern materials science and drug discovery.
References
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- Day, E. A., & Horrocks, B. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1853.
- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2782670, 2-Chloro-5-(trifluoromethyl)phenylboronic acid.
- University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.
- Szychowski, J., Stary, K., Leśnik, U., & Sporzyński, A. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(3), 714.
- National Center for Biotechnology Information. 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed.
- Ma, L. X., Shi, Y., Li, J. L., Yang, B. H., Yang, Y., Zhou, Z. X., & Huanga, Z. Y. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 86-96.
- University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.
- Good Scents Company. 2-Chloro-5-(trifluoromethyl)phenylboronic Acid.
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The Ascendancy of the Trifluoromethyl Group: A Comparative Guide to the Biological Activity of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid and Its Analogs
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the potency and pharmacokinetic profiles of therapeutic candidates. Among these, the trifluoromethyl (CF3) group holds a preeminent position. This guide provides an in-depth comparative analysis of the biological activity of 2-Formyl-5-(trifluoromethyl)phenylboronic acid, a molecule of significant interest, against its structural analogs. We will delve into the mechanistic underpinnings of its activity, supported by experimental data, and provide a framework for its evaluation, empowering researchers in the fields of medicinal chemistry and drug development.
Introduction: The Unique Standing of this compound
2-Formylphenylboronic acids are a class of compounds that have garnered considerable attention for their diverse biological activities, particularly as antimicrobial agents.[1] Their unique structural feature is the presence of a boronic acid and a formyl group in an ortho relationship, which allows for a fascinating tautomeric equilibrium between an open-chain aldehyde form and a cyclic 3-hydroxybenzoxaborole form.[1] This cyclization is often crucial for their biological function.
The subject of this guide, this compound, distinguishes itself through the presence of a potent electron-withdrawing trifluoromethyl group at the 5-position of the phenyl ring. This substitution has profound effects on the molecule's physicochemical properties and, consequently, its biological activity.
Comparative Biological Activity: The CF3 Advantage
The enhanced biological activity of this compound can be primarily attributed to the strong electron-withdrawing nature of the CF3 group. This significantly increases the Lewis acidity of the boronic acid moiety, a key factor in its interaction with biological targets.[2][3] A lower pKa value is indicative of a stronger acid, and as illustrated in the table below, the trifluoromethyl analog is a considerably stronger acid than its non-substituted and fluoro-substituted counterparts.[3]
| Compound | pKa |
| 2-Formylphenylboronic acid | 7.31 |
| 2-Formyl-5-fluorophenylboronic acid | 6.72 |
| This compound | 5.67 |
| Table 1: Comparison of pKa values for 2-Formylphenylboronic acid and its substituted analogs.[3] |
This increased acidity is believed to enhance the compound's ability to form stable covalent adducts with its biological targets, most notably the leucyl-tRNA synthetase (LeuRS).[1]
Antimicrobial Spectrum: A Quantitative Comparison
The superior performance of this compound is evident in its broad-spectrum antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant bacteria and fungi, in comparison to its analogs and the well-established antifungal drug, Tavaborole (AN2690), which shares the benzoxaborole scaffold.
| Compound | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | E. coli MIC (µg/mL) | B. cereus MIC (µg/mL) |
| This compound | 250 | 32 | 125 | 8 |
| 2-Formyl-4-fluorophenylboronic acid | Potent antifungal activity reported, specific MIC values vary | - | - | - |
| 3-(trifluoromethoxy)phenylboronic acid | - | - | 250 | 125 |
| 4-(trifluoromethoxy)phenylboronic acid | - | - | >500 | 125 |
| AN2690 (Tavaborole) | - | - | - | 62.5 |
| Table 2: Comparative antimicrobial activity (MIC in µg/mL) of this compound and its analogs.[1][4] |
The data clearly demonstrates that this compound exhibits significant activity against both fungal and bacterial pathogens. Notably, its potency against Bacillus cereus is markedly superior to that of Tavaborole.[2] While direct comparative MIC values for the fluoro analogs are not consistently available in a single study, reports indicate that 4-fluoro-2-formylphenylboronic acid is a potent antifungal agent, suggesting that the position of the halogen substituent is critical for activity.[5] The trifluoromethoxy analogs, lacking the ortho-formyl group, show considerably weaker antibacterial activity.[4]
Mechanism of Action: Targeting the Machinery of Protein Synthesis
The primary mechanism of action for 2-formylphenylboronic acids and their cyclic benzoxaborole tautomers is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][6] This inhibition occurs through a novel and elegant mechanism known as the "oxaborole tRNA trapping" (OBORT) mechanism.[5][7]
As depicted in the diagram, the cyclic benzoxaborole form of the inhibitor enters the editing site of the LeuRS enzyme. Here, it interacts with the 3'-terminal adenosine of the leucyl-tRNA (tRNA-Leu). The boron atom forms a stable covalent adduct with the 2'- and 3'-hydroxyl groups of the ribose sugar. This effectively traps the tRNA-Leu in the editing site, preventing the catalytic cycle of the enzyme and halting protein synthesis, which ultimately leads to cell death.[5] The enhanced acidity of the trifluoromethyl analog likely facilitates the formation of this stable ternary adduct, contributing to its superior potency.
Experimental Protocols: Assessing Antimicrobial Activity
To enable researchers to validate and expand upon these findings, we provide a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of these compounds.
Broth Microdilution Method for MIC Determination
This method is a standard and reliable way to quantify the antimicrobial activity of a compound.
Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum (standardized to 0.5 McFarland, then diluted to the final concentration)
-
Positive control (a known effective antimicrobial agent)
-
Negative control (broth medium with microbial inoculum, no compound)
-
Solvent control (if the compound is dissolved in a solvent like DMSO)
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound, as well as to the positive and negative control wells.
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Conclusion: A Promising Scaffold for Future Drug Development
This comparative analysis underscores the importance of strategic functional group modification in drug design. The 2-formylphenylboronic acid scaffold, particularly with the incorporation of a trifluoromethyl group, represents a promising platform for the development of novel anti-infective agents. Further research into structure-activity relationships, focusing on the position and nature of substituents on the phenyl ring, will undoubtedly pave the way for the discovery of even more potent and selective therapeutic candidates.
References
- Rock, F. L., Mao, W., Yaremchuk, A., Tukalo, M., Crépin, T., Zhou, H., ... & Cusack, S. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759-1761. [Link]
- Pal, S., Hergenrother, P. J., & Mitchell, D. A. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS chemical biology, 10(10), 2277–2285. [Link]
- Hernandez, V., Crépin, T., Palencia, A., Cusack, S., & Akama, T. (2013). Antibacterial activity and mode of action of a sulfonamide-based class of oxaborole leucyl-tRNA synthetase inhibitors. Antimicrobial agents and chemotherapy, 57(3), 1304–1312. [Link]
- Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2019). Antifungal activity and tautomeric cyclization equilibria of formylphenylboronic acids. Bioorganic chemistry, 91, 103081. [Link]
- Rock, F. L., Abdoh, M., & Plattner, J. J. (2014). Leishmania donovani parasites are inhibited by the benzoxaborole AN2690 targeting leucyl-tRNA synthetase. Antimicrobial agents and chemotherapy, 58(1), 433–438. [Link]
- Adamczyk-Woźniak, A., Gozdalik, J. T., Wieczorek, D., Madura, I. D., Kaczorowska, E., Brzezińska, E., ... & Lipok, J. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. [Link]
- Eleftheriou, M. A., & Skopelitis, D. S. (2015). Spotlight on tavaborole for the treatment of onychomycosis.
- Gupta, A. K., & Daigle, D. (2015). An upcoming drug for onychomycosis: Tavaborole. Indian dermatology online journal, 6(5), 328. [Link]
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- Adamczyk-Woźniak, A., Borys, K. M., Madura, I. D., & Sporzyński, A. (2021). (Trifluoromethoxy) Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(11), 3326. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory formality; it is a cornerstone of a responsible and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the disposal of 2-Formyl-5-(trifluoromethyl)phenylboronic acid, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to the overarching goal of safety and compliance.
Foundational Safety & Hazard Assessment
Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, we can infer its primary hazards from structurally similar compounds like (2-Formylphenyl)boronic acid and other substituted phenylboronic acids.
The primary hazards associated with this class of compounds include:
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][3]
-
Oral Toxicity: Some related compounds are harmful if swallowed.[4][5][6]
Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) within a certified chemical fume hood to mitigate exposure risks.[7]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[8] | Protects against splashes and airborne dust that can cause severe eye irritation. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended).[7] | Provides a chemical-resistant barrier to prevent skin contact and irritation. |
| Body Protection | A fully-fastened, long-sleeved lab coat.[4] | Protects skin on the arms and body from accidental contact. |
| Respiratory | Operations must be in a chemical fume hood.[7] | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation. |
Core Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste .[7][9] Under no circumstances should this compound or its containers be discarded in regular trash or poured down the drain.[4][7]
Caption: Disposal workflow for this compound.
Proper segregation is critical to prevent unintended chemical reactions in waste containers.
-
Designated Containers : Use separate, sealable, and chemically compatible containers for solid and liquid waste. These containers must be clearly labeled.[7]
-
Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[7] This ensures accurate identification for the waste management team.
-
Solid Waste Disposal : All contaminated disposable materials, such as gloves, weighing paper, pipette tips, and paper towels, must be collected in the designated container for solid hazardous waste.[7] Avoid generating dust when handling the solid compound.[5]
-
Liquid Waste Disposal :
-
Collect all solutions containing this compound, including reaction mother liquors and chromatographic fractions, in a labeled, sealed container for liquid hazardous waste.[7]
-
Do not mix incompatible waste streams. Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[8]
-
While some aqueous waste streams can be neutralized, this should only be done if explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7] Boronic acids can form boronate salts under basic conditions, which may alter their properties.
-
Proper decontamination prevents cross-contamination of future experiments and ensures safety.
-
Initial Solvent Rinse : Rinse the contaminated glassware with a suitable organic solvent, such as acetone or ethanol, to dissolve and remove any residual compound.[7]
-
Collect Rinsate : This initial solvent rinse is now hazardous and must be collected and added to your liquid hazardous waste container.[7]
-
Secondary Wash : After the initial solvent rinse, the glassware can be washed using standard laboratory detergents.
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Emergency Procedures: Spill Management
Accidents can happen, and a clear, pre-defined plan is the best defense.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area of the spill.[4]
-
Don PPE : Before attempting any cleanup, don the full PPE as detailed in Table 1. For large spills or if ventilation is poor, respiratory protection beyond a fume hood may be necessary; consult your institution's EHS guidelines.[4][10]
-
Containment : Prevent the spill from spreading. For liquid spills, use an inert absorbent material like sand, vermiculite, or diatomaceous earth.[4]
-
Cleanup :
-
Decontaminate Area : Clean the spill area with a cloth or paper towel wetted with a suitable solvent (like acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.[7]
-
Report : Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting protocol.
By adhering to these systematic procedures, you ensure not only your personal safety but also that of your colleagues and the environment. Always consult your institution's specific waste disposal guidelines and EHS office, as they will have the final authority on procedures at your location.
References
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- Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties and Applications of Boronic Acids.
- Wikipedia. Boronic acid.
- Thermo Fisher Scientific. (2020). Phenylboronic acid Safety Data Sheet.
- Fisher Scientific. Phenylboronic acid Safety Data Sheet.
- ChemicalBook. (2025). This compound | 1204580-94-8.
- P2 InfoHouse. (2005). Laboratory Waste Management Guide.
- ChemRxiv. Boronic acid with high oxidative stability and utility in biological contexts.
- Sigma-Aldrich. (2024). (2-Formylphenyl)boronic acid Safety Data Sheet.
- Carl ROTH. Phenylboronic acid Safety Data Sheet.
- Fisher Scientific. 4-Fluoro-2-(trifluoromethyl)phenylboronic acid Safety Data Sheet.
- TCI EUROPE N.V. (2025). 3-Fluoro-5-(trifluoromethyl)phenylboronic Acid Safety Data Sheet.
- Sigma-Aldrich. (2025). Phenylboronic acid Safety Data Sheet.
- Fisher Scientific. (2010). 2-Formylphenylboronic acid Safety Data Sheet.
- U.S. Environmental Protection Agency. Guide to the Disposal of Chemically Stabilized and Solidified Waste.
- U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations.
- Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. NIOSH.
- U.S. Environmental Protection Agency. Hazardous Waste.
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Mastering the Safe Handling of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, functionalized arylboronic acids like 2-Formyl-5-(trifluoromethyl)phenylboronic acid represent a critical class of reagents. Their unique reactivity makes them invaluable in constructing complex molecules, yet this same reactivity demands a meticulous and informed approach to safety. This guide moves beyond generic safety data sheets to provide a deep, procedural framework for handling this compound, ensuring that operational excellence and personal safety are addressed with equal rigor. As Senior Application Scientists, our goal is to empower your research by embedding field-proven safety and handling protocols into your workflow, building a foundation of trust that extends from our products to your groundbreaking discoveries.
Understanding the Hazard Profile: More Than Meets the Eye
This compound is a solid, powdered substance that presents a multi-faceted hazard profile. A comprehensive risk assessment is the mandatory first step before any handling. The primary hazards are categorized as follows:
-
Irritant Properties : The compound is classified as a skin, eye, and respiratory irritant. Direct contact with the powder can cause inflammation, while inhalation of airborne dust can lead to irritation of the entire respiratory tract.
-
Structural Reactivity : The molecule contains three key functional groups—a boronic acid, an aldehyde (formyl group), and a trifluoromethyl group—each contributing to its chemical reactivity and potential hazards.
-
Boronic Acid : This group is susceptible to oxidation, especially in the presence of reactive oxygen species.[1][2][3][4] It is also incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.
-
Aldehyde (Formyl) Group : Aldehydes can be reactive and may undergo various transformations. The proximity of the formyl group to the boronic acid can lead to intramolecular interactions and the formation of cyclic isomers known as benzoxaboroles, particularly in solution.[5]
-
Trifluoromethyl Group : This group is generally stable, but under harsh conditions such as high heat, it can decompose.[6] In the presence of moisture at elevated temperatures, there is a potential for hydrolysis, which could release hydrogen fluoride (HF), a highly corrosive and toxic gas.[7]
-
Occupational Exposure Limits (OELs)
While no specific OEL has been established for this compound, it is prudent to consider the limits for its constituent hazards, particularly those related to airborne dust and potential decomposition products like fluorides.
| Substance/Hazard | Agency | Limit | Notes |
| Particulates Not Otherwise Specified (Total Dust) | OSHA | 15 mg/m³ | 8-hour Time-Weighted Average (TWA) |
| Fluorides (as F) | OSHA | 2.5 mg/m³ | 8-hour TWA |
| Fluorides (as F) | NIOSH | 2.5 mg/m³ | 10-hour TWA |
| Fluorides (as F) | ACGIH | 2.5 mg/m³ | 8-hour TWA |
Data sourced from the NIOSH Pocket Guide to Chemical Hazards and OSHA publications.[8][9]
The Core of Safety: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is non-negotiable. The selection of each component is dictated by the specific hazards posed by the compound in its solid form and when in solution.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound that could generate dust must be performed within a certified chemical fume hood or a powder containment hood.[10][11] This is the most critical step in preventing respiratory exposure. For solution-based work, a chemical fume hood remains the best practice to contain any potential vapors or aerosols.
Personal Protective Equipment (PPE) Selection
The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards. A face shield should be worn over glasses/goggles during procedures with a high splash potential. | Protects against airborne powder and liquid splashes. The ANSI Z87.1 certification ensures the eyewear has been tested for impact and splash resistance. |
| Hand Protection | Nitrile gloves. For prolonged contact or handling of solutions with aggressive solvents, consider thicker gauge nitrile or neoprene gloves. Always check glove manufacturer's compatibility charts. | Nitrile provides good resistance to a range of chemicals, including many solvents used with boronic acids.[4][12] It is crucial to inspect gloves for any signs of degradation or punctures before and during use. |
| Body Protection | A fully fastened laboratory coat with long sleeves. | Protects skin and personal clothing from contamination by dust or splashes. |
| Respiratory Protection | Generally not required if work is conducted within a certified fume hood. If a hood is not available for a specific task, a NIOSH-approved respirator with a particulate filter (N95 or higher) is mandatory. | Prevents the inhalation of irritating and potentially harmful airborne powder. |
Step-by-Step PPE Donning and Doffing Procedure
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat : Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Eye Protection : Put on safety glasses or goggles.
-
Gloves : Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves : Remove gloves using a glove-to-glove and then skin-to-glove technique to avoid touching the contaminated exterior. Dispose of them immediately in the designated waste container.
-
Lab Coat : Unfasten the lab coat and remove it by folding it inward on itself, ensuring the contaminated exterior is contained. Place it in the designated area for laundering or disposal.
-
Eye Protection : Remove safety glasses or goggles by handling the earpieces.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational Plan: From Weighing to Reaction
A structured operational plan minimizes the risk of exposure and ensures procedural integrity.
Safe Weighing of a Hazardous Powder
Weighing is a high-risk activity for dust generation. The following "tare method" is recommended to minimize exposure.[11]
-
Preparation : Designate a specific area for weighing within the chemical fume hood. Cover the balance and surrounding area with absorbent bench paper.
-
Tare the Container : Place a sealable container (e.g., a vial with a cap) on the balance and tare it to zero.
-
Transfer in Hood : Move the tared, open container into the chemical fume hood. Carefully add the approximate amount of this compound powder using a dedicated spatula.
-
Seal and Weigh : Securely close the container inside the hood.
-
Final Weighing : Remove the sealed container from the hood and place it on the balance to obtain the precise weight of the powder.
-
Return to Hood : Return the sealed container to the fume hood for any further manipulations, such as preparing a solution.
-
Decontamination : After weighing, carefully wipe down the spatula, balance, and surrounding work area with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste. Never use a dry brush for cleaning, as this will aerosolize the powder.[12]
Workflow for Safe Weighing of Hazardous Powders
Caption: Decision-making workflow for the proper segregation and disposal of waste.
By integrating these detailed safety and handling protocols into your standard operating procedures, you can confidently and safely utilize the synthetic potential of this compound. This commitment to safety not only protects you and your colleagues but also ensures the integrity and success of your research endeavors.
References
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- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
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- University of California, Berkeley Environmental Health & Safety. (n.d.). Glove Selection Guide.
- Weill Cornell Medicine Environmental Health and Safety. (n.d.). Toxic Powder Weighing.
- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT.
- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate.
- Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC.
- AirClean Systems. (n.d.). Powder Handling.
- University of Kansas. (n.d.). Neutralization of Strong Acids and Bases.
- ChemicalBook. (2026). This compound.
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- Sigma-Aldrich. (n.d.). (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid.
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- Wyrzykiewicz, T., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 896. [Link]
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- Santa Cruz Biotechnology. (n.d.). 2-Methyl-5-trifluoromethyl-phenylboronic acid.
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- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards (NPG).
- Blake, P. G., & Pritchard, H. (1967). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 282-286. [Link]
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Chen, L., et al. (2014). Energetics and Mechanism of the Decomposition of Trifluoromethanol. ResearchGate.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Fluoropolymers. (2020). Thermal degradation of fluoropolymers.
- U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- Purdue University. (2014). Thermal Decomposition of Lower-GWP Refrigerants.
- Zachariah, M. R., et al. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
